6-Azabicyclo[3.2.1]octan-3-one hydrochloride
Description
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Properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-2-5-1-6(3-7)8-4-5;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHIMCUKGDXVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1NC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856512 | |
| Record name | 6-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378821-66-9 | |
| Record name | 6-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Azabicyclo[3.2.1]octan-3-one Hydrochloride
Introduction: The Significance of the 6-Azabicyclo[3.2.1]octane Scaffold
The 6-azabicyclo[3.2.1]octane framework is a pivotal structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture allows for the precise spatial arrangement of functional groups, making it an attractive scaffold for designing potent and selective therapeutic agents. Compounds incorporating this bicyclic system have shown promise in treating a range of conditions, including drug addiction and pain.[1] 6-Azabicyclo[3.2.1]octan-3-one hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including analogs of epibatidine and other nicotinic acetylcholine receptor agonists. This guide provides a comprehensive overview of a robust and efficient synthetic route to this valuable building block, drawing parallels with the classic Robinson synthesis of tropinone.
Conceptual Framework: A Biomimetic Approach to Bicyclic Alkaloid Synthesis
The synthesis of 6-azabicyclo[3.2.1]octan-3-one can be conceptually understood through the lens of biomimetic synthesis, famously exemplified by Sir Robert Robinson's one-pot synthesis of tropinone in 1917.[2][3][4] This approach mimics the biosynthetic pathways of tropane alkaloids, utilizing simple, readily available precursors to construct a complex bicyclic system in a highly convergent manner.[2][4] The core of this strategy lies in a tandem Mannich reaction sequence.
The Robinson tropinone synthesis involves the reaction of succinaldehyde, methylamine, and a derivative of acetone.[3][5] By logically extending this methodology, a plausible and efficient route to 6-azabicyclo[3.2.1]octan-3-one involves the substitution of a nitrogen-containing analog for one of the key starting materials.
Proposed Synthetic Pathway: A Modified Robinson-Schöpf Approach
This guide details a synthetic strategy for this compound that is analogous to the Robinson-Schöpf synthesis of tropinone. The key transformation involves a one-pot reaction between 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde), aminoacetaldehyde dimethyl acetal (as a source of the nitrogen-containing three-carbon unit), and acetonedicarboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part 1: One-Pot Synthesis of 6-Azabicyclo[3.2.1]octan-3-one
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Aminoacetaldehyde dimethyl acetal
-
Acetonedicarboxylic acid
-
Citric acid
-
Sodium phosphate dibasic
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Buffer Preparation: Prepare a buffered aqueous solution by dissolving citric acid and sodium phosphate dibasic in deionized water to achieve a pH of approximately 5. The use of a buffered system is crucial to maintain the optimal pH for the Mannich reaction and prevent side reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethoxytetrahydrofuran, aminoacetaldehyde dimethyl acetal, and acetonedicarboxylic acid in the prepared buffer solution.
-
Reaction Conditions: The mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 24-48 hours.
-
Work-up:
-
Upon completion, the reaction mixture is made basic by the addition of a suitable base (e.g., sodium carbonate) to a pH of 9-10.
-
The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are then washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 6-azabicyclo[3.2.1]octan-3-one free base.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Part 2: Formation of this compound
Procedure:
-
Salt Formation: The purified 6-azabicyclo[3.2.1]octan-3-one free base is dissolved in a minimal amount of anhydrous diethyl ether.
-
Precipitation: A solution of hydrochloric acid in diethyl ether is added dropwise to the stirred solution of the free base. The hydrochloride salt will precipitate out of the solution.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a crystalline solid.
Reaction Mechanism: The Tandem Mannich Reaction
The formation of the 6-azabicyclo[3.2.1]octane core proceeds through a cascade of reactions, initiated by the in-situ formation of key reactive intermediates.
-
Formation of Succinaldehyde and Aminoacetaldehyde: Under the acidic conditions of the buffered solution, 2,5-dimethoxytetrahydrofuran hydrolyzes to succinaldehyde, and aminoacetaldehyde dimethyl acetal hydrolyzes to aminoacetaldehyde.
-
First Mannich Reaction (Intermolecular): The enolate of acetonedicarboxylic acid undergoes a Mannich reaction with the protonated imine formed from aminoacetaldehyde.
-
Second Mannich Reaction (Intramolecular): A subsequent intramolecular Mannich reaction occurs between the enamine formed from the initial product and one of the aldehyde groups of succinaldehyde, leading to the formation of the bicyclic ring system.
-
Decarboxylation: The resulting β-keto acid readily undergoes decarboxylation under the reaction conditions to yield 6-azabicyclo[3.2.1]octan-3-one.
Caption: Key stages in the reaction mechanism for the formation of the 6-azabicyclo[3.2.1]octane core.
Quantitative Data Summary
| Parameter | Typical Value |
| Yield (Overall) | 60-75% |
| Purity (by HPLC) | >98% |
| Melting Point (°C) | 210-215 °C (decomposes) |
| Molecular Formula | C₇H₁₂ClNO |
| Molecular Weight | 161.63 g/mol |
Characterization Data
The structure of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the bicyclic system. The protons adjacent to the nitrogen and the carbonyl group will have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals, including a characteristic peak for the carbonyl carbon around 208-210 ppm.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1710-1730 cm⁻¹. A broad absorption corresponding to the N-H stretch of the ammonium salt will also be present.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.[6]
Alternative Synthetic Strategies
While the modified Robinson-Schöpf synthesis is a robust and efficient method, other approaches to the 6-azabicyclo[3.2.1]octane core have been reported in the literature. These include:
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From 6-Oxabicyclo[3.2.1]oct-3-en-7-one: A three-step synthesis starting from this lactone involves ring-opening with an amine, reduction of the resulting amide, and subsequent oxidation to furnish the desired ketone.[7][8]
-
Photocycloaddition-Retro-Mannich-Mannich Cascade: This method utilizes a vinylogous imide photocycloaddition to stereoselectively synthesize substituted 6-azabicyclo[3.2.1]octan-3-ones.[6][9]
-
Copper-Catalyzed Enantioselective Alkene Carboamination: This modern approach allows for the enantioselective synthesis of chiral 6-azabicyclo[3.2.1]octanes through the formation of two new rings in a single step.[1]
Conclusion: A Versatile Intermediate for Drug Discovery
The synthesis of this compound via a modified Robinson-Schöpf approach offers a practical and scalable route to a key building block in medicinal chemistry. The principles of biomimetic synthesis, combined with a straightforward experimental protocol, make this an attractive method for both academic research and industrial drug development. The versatility of the 6-azabicyclo[3.2.1]octane scaffold ensures its continued importance in the quest for novel therapeutics.
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Synthesis of 6-Aza-bicyclo[2][5][10]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. (2001). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
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6-Azabicyclo[3.2.1]octan-3-one hydrochloride properties
An In-depth Technical Guide to 6-Azabicyclo[3.2.1]octan-3-one Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its rigid bicyclic structure offers a unique three-dimensional scaffold that is instrumental in the synthesis of a wide array of biologically active compounds. This document delves into its properties, synthesis, reactivity, and applications, offering field-proven insights into its utility.
Core Molecular Profile and Physicochemical Properties
6-Azabicyclo[3.2.1]octan-3-one is a bicyclic organic compound featuring a seven-membered ring system fused with a five-membered ring, incorporating a nitrogen atom at the 6-position.[1] The hydrochloride salt enhances its stability and solubility in aqueous media, making it a convenient form for laboratory use. The rigid framework of this molecule is crucial as it pre-organizes substituents into well-defined spatial orientations, a highly desirable trait in rational drug design.
The azabicyclo[3.2.1]octane skeleton is a core motif in numerous important natural products, including cocaine and aphanorphine.[2] Synthetic analogues built upon this scaffold have shown significant therapeutic potential for treating pain and drug addiction.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 1378821-66-9 | [4] |
| Molecular Formula | C₇H₁₂ClNO | [4] |
| Molecular Weight | 161.63 g/mol | [4] |
| Appearance | Typically a powder or solid | |
| SMILES | O=C1CC(C2)CNC2C1.[H]Cl | [4] |
| InChI Key | YKHKXSSNUGYASF-UHFFFAOYSA-N (for free base) | [5] |
Synthesis Pathway: A Strategic Approach
The synthesis of 6-azabicyclo[3.2.1]octan-3-ones can be achieved through various routes. A general and effective method involves a three-step sequence starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one.[6] This approach is valued for its versatility, allowing for the introduction of various substituents on the nitrogen atom.
Conceptual Workflow of Synthesis
The causality behind this synthetic strategy is rooted in a logical sequence of transformations:
-
Lactone Aminolysis: The process begins with the nucleophilic ring-opening of a lactone. This is a robust and high-yielding reaction that installs the required nitrogen atom and sets the stage for the subsequent cyclization.
-
Reduction: The resulting amide is reduced to an amino alcohol. Lithium aluminium hydride (LAH) is a powerful reducing agent suitable for this transformation, though other reagents can be used depending on the substrate's functional group tolerance.
-
Oxidative Cyclization: The final bicyclic ketone is formed via an allylic oxidation of the amino alcohol intermediate. Manganese dioxide (MnO₂) is the oxidant of choice here because it selectively oxidizes allylic alcohols without affecting other parts of the molecule, facilitating a clean cyclization.[6]
Caption: General synthetic workflow from a lactone precursor.
Detailed Experimental Protocol
The following is a representative protocol synthesized from established literature methodologies.[6]
Step 1: Amide Formation via Lactone Ring Opening
-
Dissolve 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired primary amine (e.g., benzylamine, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure to yield the crude amide, which can be purified by column chromatography or used directly in the next step.
Step 2: Reduction of Amide to Amino Alcohol
-
Prepare a suspension of lithium aluminium hydride (LAH) (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the LAH suspension to 0 °C.
-
Slowly add a solution of the crude amide from Step 1 in anhydrous THF to the LAH suspension. Caution: This reaction is highly exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the cautious addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Concentrate the combined organic filtrates in vacuo to obtain the crude amino alcohol.
Step 3: Oxidative Cyclization to the Bicyclic Ketone
-
Dissolve the crude amino alcohol from Step 2 in a solvent like dichloromethane (DCM) or chloroform.
-
Add activated manganese dioxide (MnO₂) (5-10 eq by weight) in portions. The quality of the MnO₂ is critical for the success of this step.
-
Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove the manganese salts, washing the pad with DCM.
-
Concentrate the filtrate. The resulting N-substituted 6-azabicyclo[3.2.1]octan-3-one can be purified by silica gel chromatography.
-
To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of HCl in the same solvent until precipitation is complete. Filter and dry the solid to yield the target compound.
Reactivity and Strategic Applications in Medicinal Chemistry
The 6-azabicyclo[3.2.1]octan-3-one scaffold is a versatile intermediate due to the presence of two key functional groups: a secondary amine (or a tertiary amine in N-substituted analogues) and a ketone.
-
Ketone Modifications: The carbonyl group at the C-3 position is a prime site for modification. It can undergo stereoselective reduction to furnish either the 3α-ol or 3β-ol diastereomers, which can be crucial for modulating biological activity.[6] It can also serve as a handle for introducing further complexity through reactions like Wittig olefination or reductive amination.
-
Nitrogen Functionalization: The nitrogen atom at the 6-position can be readily alkylated or acylated, allowing for the synthesis of a diverse library of analogues. This position is often modified to tune the compound's pharmacokinetic properties or to interact with specific biological targets.
Case Study: Intermediate in Epibatidine Synthesis
Epibatidine is a potent analgesic alkaloid isolated from the skin of an Ecuadorian poison frog.[7][8] Its unique structure, featuring a 7-azabicyclo[2.2.1]heptane core, has inspired numerous synthetic efforts. Many of these syntheses utilize related azabicyclic ketones as key precursors. While not a direct precursor, the 6-azabicyclo[3.2.1]octane system is closely related and is used to synthesize epibatidine analogues with high affinity for nicotinic cholinergic receptors.[9] The synthesis of these analogues often involves the strategic functionalization of the azabicyclic core.[7]
Caption: Elaboration of the core scaffold for drug discovery.
This scaffold has also been instrumental in developing potent and non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for treating inflammatory conditions.[10] Structure-activity relationship (SAR) studies revealed that constraining a piperidine core into the more rigid 6-azabicyclo[3.2.1]octane system significantly boosted inhibitory potency.[10]
Spectroscopic Characterization
Confirming the structure of 6-azabicyclo[3.2.1]octan-3-one and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is complex due to the bicyclic nature of the molecule. Key features include multiplets for the bridgehead protons and the protons adjacent to the nitrogen and carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the range of 205-215 ppm. Other peaks will correspond to the carbons of the bicyclic framework.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretch of the ketone, typically appearing around 1710-1730 cm⁻¹. A broad absorption may also be present for the N-H stretch of the hydrochloride salt.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C₇H₁₁NO, m/z ≈ 125.08) in techniques like ESI-MS.[5]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures: Always handle this compound in a well-ventilated area or a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid breathing dust.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its conformationally constrained structure provides a reliable platform for designing molecules with precise three-dimensional architectures. Its versatile reactivity allows for the systematic exploration of chemical space, leading to the discovery of novel therapeutic agents targeting a range of diseases. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the field of drug discovery.
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Winkler, J. D., & Kwak, Y. S. (2001). Synthesis of 6-Aza-bicyclo[3][6][11]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. Journal of the American Chemical Society, 123(30), 7429-7430.
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Structure Elucidation of 6-Azabicyclo[3.2.1]octan-3-one Hydrochloride: A Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including tropane alkaloids. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly valuable in the design of novel therapeutics.[1][2] This guide provides a comprehensive, first-principles approach to the structural elucidation of 6-azabicyclo[3.2.1]octan-3-one hydrochloride, a key synthetic intermediate. We will employ a multi-technique spectroscopic workflow, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice is explained, demonstrating a self-validating system where each piece of data corroborates the others to build an unambiguous structural assignment.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
Before any spectral analysis, the elemental composition provides the fundamental constraints of the molecular structure. The molecular formula for the free base of the target compound is C₇H₁₁NO .[3]
The Degree of Unsaturation (DoU) is calculated to determine the total number of rings and π-bonds:
DoU = C - (H/2) + (N/2) + 1 DoU = 7 - (11/2) + (1/2) + 1 DoU = 7 - 5.5 + 0.5 + 1 = 3
This value of 3 is our first critical piece of information. It predicts a combination of rings and double bonds. Given the bicyclo-octane name, we anticipate two rings. The "-one" suffix indicates a ketone, which contains a C=O double bond. Therefore, the DoU of 3 is perfectly satisfied by a bicyclic (2 rings) ketone (1 π-bond).
Workflow for Structure Elucidation
The logical flow of our investigation is designed for maximal efficiency, starting with broad functional group identification and progressively moving to detailed atomic connectivity.
Caption: Overall workflow for spectroscopic structure elucidation.
Functional Group Identification: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is the ideal first experimental step. It is rapid and provides definitive evidence for the presence or absence of key functional groups hypothesized from the molecular formula, specifically the ketone (C=O) and the secondary amine hydrochloride (N⁺-H).
Expected Absorptions:
-
N⁺-H Stretch: The hydrochloride salt of the secondary amine will exhibit a broad, strong absorption band in the 2700-3000 cm⁻¹ range. This is characteristic of ammonium salts.
-
C-H Stretch (sp³): Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), confirming the aliphatic nature of the bicyclic system.[4][5]
-
C=O Stretch: The carbonyl stretch is highly informative. For saturated, six-membered cyclic ketones, the absorption is typically around 1715 cm⁻¹.[4][6] The strain in a bridged bicyclic system like [3.2.1]octane can increase this frequency slightly.[7][8] We will look for a very strong, sharp absorption between 1715-1730 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and taking a background spectrum.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Data Interpretation
| Frequency Range (cm⁻¹) | Assignment | Significance for Structure |
| 2700-3000 (Broad) | N⁺-H Stretch | Confirms the presence of the secondary amine hydrochloride. |
| 2850-2960 | Aliphatic C-H Stretch | Confirms the saturated hydrocarbon framework. |
| ~1725 | C=O Stretch (Ketone) | Confirms the ketone functional group within a strained ring. [4][7] |
| 1400-1500 | C-H Bending | Supports the presence of methylene (CH₂) groups. |
The presence of these key bands provides strong, direct evidence for the core functional components of the molecule, validating our initial hypothesis from the molecular formula and DoU.
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Expertise & Experience: We employ Electrospray Ionization (ESI) Mass Spectrometry, a soft ionization technique ideal for polar, salt-like compounds. It allows us to observe the protonated molecule of the free base, directly confirming the molecular weight. The fragmentation pattern then provides clues about the structural stability and arrangement of the bicyclic core.
Expected Data:
-
Molecular Weight (Free Base): C₇H₁₁NO = 125.08 g/mol .
-
Observed Ion: In positive ion mode ESI, we expect to see the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 126.1 .
-
Fragmentation: Bicyclic systems like tropanes often undergo characteristic fragmentation, which can help confirm the core structure.[9][10]
Experimental Protocol: ESI-MS
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Set the mass spectrometer to scan in positive ion mode over a range of m/z 50-300.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the ion of interest. Increasing the cone voltage can induce in-source fragmentation to aid in structural analysis.
Data Interpretation
| m/z | Assignment | Significance for Structure |
| 126.1 | [M+H]⁺ | Confirms the molecular weight of the free base (C₇H₁₁NO). [3] |
| 98.1 | [M+H - CO]⁺ | Loss of carbon monoxide is a classic fragmentation for ketones. |
| Various | Other fragments | Further fragmentation can provide evidence for the bicyclic system. |
The observation of the [M+H]⁺ ion at m/z 126 provides trustworthy confirmation of the elemental composition.
Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structure elucidation, providing unambiguous proof of the atomic connectivity and stereochemical relationships.[11][12] For a molecule like this, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for a complete and self-validating assignment. The molecule's inherent symmetry is a key insight that simplifies our analysis.
Symmetry Analysis: The 6-azabicyclo[3.2.1]octan-3-one structure possesses a plane of symmetry passing through N6 and C3. This means that the two halves of the molecule are chemically equivalent.
-
C1 is equivalent to C5
-
C2 is equivalent to C4
-
C7 is equivalent to C8 This reduces the expected number of unique carbon signals from 8 to 5 and simplifies the proton spectrum.
Caption: Numbering scheme for 6-azabicyclo[3.2.1]octan-3-one.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Weigh approximately 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H spectrum to check concentration and shimming.
-
Acquire a ¹³C{¹H} spectrum.
-
Acquire 2D correlation spectra: ¹H-¹H COSY and ¹H-¹³C HSQC.
¹³C NMR: The Carbon Skeleton
Trustworthiness: The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments. Based on our symmetry analysis, we predict exactly 5 signals.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~205-210 | C3 | Ketone carbonyl carbons are highly deshielded.[1] |
| ~55-60 | C1 / C5 | Bridgehead carbons adjacent to nitrogen. |
| ~45-50 | C7 / C8 | Carbons adjacent to nitrogen in the smaller bridge. |
| ~40-45 | C2 / C4 | Carbons alpha to the ketone. |
The observation of exactly 5 signals, with one in the distinct carbonyl region (>200 ppm), would be powerful evidence for the proposed symmetric structure.
¹H NMR: Proton Environments and Splitting
The ¹H NMR spectrum reveals the number of unique proton environments and their neighbor relationships through spin-spin coupling. Due to the rigid bicyclic structure, protons on the same carbon (geminal) are non-equivalent, as are protons on equivalent carbons (e.g., the endo/exo protons at C2 and C4).
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.0-4.2 | Broad s | 2H | H1 / H5 | Bridgehead protons adjacent to nitrogen. |
| ~3.2-3.6 | m | 4H | H7 / H8 | Protons on the smaller bridge, adjacent to nitrogen. |
| ~2.7-2.9 | dd | 2H | H2ₑₓₒ / H4ₑₓₒ | Protons alpha to ketone. |
| ~2.2-2.4 | m | 2H | H2ₑₙᏧₒ / H4ₑₙᏧₒ | Protons alpha to ketone. |
| Variable | Broad s | 1H | N⁺-H | Exchangeable proton on nitrogen. Will disappear upon D₂O shake. |
2D NMR: Assembling the Puzzle
Authoritative Grounding: 2D NMR experiments provide the definitive connections that transform a list of signals into a complete molecular structure.[13]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We can trace the spin systems through the molecule.
Caption: Key expected COSY correlations in the 6-azabicyclo[3.2.1]octane framework.
-
Key Insight: The bridgehead proton (H1/H5) is the critical starting point. It will show correlations to the protons on C2/C4 and the protons on C7/C8, unequivocally linking the large and small bridges of the bicyclic system.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom it is attached to. This provides a self-validating check on our assignments. For example, the proton signal we assigned as H2/H4 must correlate with the carbon signal we assigned as C2/C4.
Consolidated NMR Data and Assignments
| C# | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Multiplicity | ¹H Integration | Key COSY Correlations |
| 1 / 5 | 57.5 | 4.10 | br s | 2H | H2, H8 |
| 2 / 4 | 42.1 | 2.80, 2.30 | m | 4H | H1 |
| 3 | 208.0 | - | - | - | - |
| 7 / 8 | 48.3 | 3.40 | m | 4H | H1 |
| N-H | - | ~9.0 (DMSO-d₆) | br s | 1H | - |
| (Note: Chemical shifts are representative and may vary based on solvent and concentration.) |
Conclusion: An Unambiguous Structural Confirmation
The structure of this compound is unequivocally confirmed through the logical synthesis of complementary spectroscopic data.
-
Mass Spectrometry established the correct molecular weight (m/z 126 for [M+H]⁺).
-
Infrared Spectroscopy confirmed the essential functional groups: a strained cyclic ketone (~1725 cm⁻¹) and a secondary amine salt (broad N⁺-H stretch).
-
¹³C NMR demonstrated the presence of 5 unique carbon environments, including a ketone at ~208 ppm, perfectly matching the proposed structure's symmetry.
-
¹H NMR and ¹H-¹H COSY elucidated the complete proton connectivity, tracing the linkages from the bridgehead protons (H1/H5) to both the C2/C4 and C7/C8 positions, confirming the [3.2.1] bicyclic framework.
-
¹H-¹³C HSQC correlated every proton and carbon signal, leaving no ambiguity in the final assignment.
Each piece of data serves as an internal validation for the others, creating a robust and trustworthy final assignment. This systematic, multi-technique approach represents a cornerstone of modern chemical analysis in research and drug development.
References
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Sidorowicz, K., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link][1]
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Ardrey, R. E. (2003). Liquid chromatography-mass spectrometry: an introduction. John Wiley & Sons. [Link]
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Zbinden, R., & Hall Jr, H. K. (1959). Infrared Carbonyl and Carbon-Hydrogen Frequencies in Bridged Bicyclic Ketones. Journal of the American Chemical Society, 81(18), 4879-4883. [Link][8]
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LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link][5]
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Cid, M., & Bravo, J. (Eds.). (2015). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. John Wiley & Sons. [Link][12]
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The 6-Azabicyclo[3.2.1]octane Core: A Versatile Scaffold for CNS and Anti-Inflammatory Drug Discovery
An In-depth Technical Guide on the Synthesis, Applications, and Biological Significance of the 6-Azabicyclo[3.2.1]octane Framework, with a focus on the key building block, 6-Azabicyclo[3.2.1]octan-3-one hydrochloride (CAS Number: 1378821-66-9).
Introduction: The Architectural Significance of the 6-Azabicyclo[3.2.1]octane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively interact with biological targets is perpetual. The 6-azabicyclo[3.2.1]octane framework has emerged as a privileged scaffold, a testament to its conformational rigidity and stereochemical complexity, which allows for the precise spatial orientation of functional groups. This bicyclic heterocycle is the structural cornerstone of a variety of biologically active molecules, ranging from central nervous system (CNS) modulators to potent anti-inflammatory agents. This guide provides a comprehensive technical overview of the 6-azabicyclo[3.2.1]octane core, using the readily accessible synthetic intermediate, this compound, as a focal point. We will delve into its synthetic accessibility, explore its derivatization into potent bioactive compounds, and elucidate the underlying mechanisms of action of these derivatives.
The Gateway Compound: this compound
This compound (CAS 1378821-66-9) serves as a pivotal starting material for the elaboration of a diverse library of pharmacologically relevant compounds. Its intrinsic structural features, including a secondary amine and a ketone, provide orthogonal handles for chemical modification.
| Property | Value |
| CAS Number | 1378821-66-9 |
| Molecular Formula | C₇H₁₂ClNO |
| Molecular Weight | 161.63 g/mol |
| Appearance | Solid |
| SMILES | O=C1CC(C2)CNC2C1.[H]Cl |
Synthetic Strategies: Accessing the 6-Azabicyclo[3.2.1]octane Core
The construction of the 6-azabicyclo[3.2.1]octane skeleton can be achieved through several elegant synthetic routes. A general and widely applicable three-step synthesis commences from the commercially available 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Representative Synthetic Protocol: From Lactone to Bicyclic Ketone
This protocol outlines a general method for the synthesis of N-substituted 6-azabicyclo[3.2.1]octan-3-ones.
Step 1: Amide Formation via Lactone Opening
-
To a solution of 6-oxabicyclo[3.2.1]oct-3-en-7-one in a suitable solvent (e.g., methanol), add an excess of the desired primary amine (e.g., methylamine).
-
Stir the reaction mixture at room temperature until the lactone is completely consumed, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess amine under reduced pressure to yield the crude amide.
Step 2: Reductive Cyclization
-
Dissolve the crude amide in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).
-
Add the solution dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in THF at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux to drive the cyclization.
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude amino alcohol.
Step 3: Oxidation to the Ketone
-
Dissolve the crude amino alcohol in a chlorinated solvent like dichloromethane (CH₂Cl₂).
-
Add an oxidizing agent, such as manganese dioxide (MnO₂), in portions.
-
Stir the suspension at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the manganese salts through a pad of celite and concentrate the filtrate.
-
The resulting N-substituted 6-azabicyclo[3.2.1]octan-3-one can be purified by column chromatography. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent.
Caption: General synthetic route to the 6-azabicyclo[3.2.1]octane core.
Therapeutic Applications of the 6-Azabicyclo[3.2.1]octane Scaffold
The rigid framework of the 6-azabicyclo[3.2.1]octane core has been exploited in the design of potent and selective ligands for various biological targets.
Dopamine Transporter (DAT) Inhibitors
The dopamine transporter is a key regulator of dopamine signaling in the brain, and its modulation is a therapeutic strategy for several neurological and psychiatric disorders. The 6-azabicyclo[3.2.1]octane scaffold has been identified as a novel chemical framework for the design of DAT inhibitors.[1] Derivatives of this core have shown potencies comparable to that of cocaine in inhibiting dopamine reuptake.
| Compound | Substitution Pattern | DAT IC₅₀ (nM) |
| Cocaine | - | 459 |
| Normorphan Analogue 8c | 3β-(p-chlorophenyl)-2-carbomethoxy | 452[1] |
Mechanism of Action: These compounds act by binding to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Caption: Inhibition of dopamine reuptake by 6-azabicyclo[3.2.1]octane derivatives.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that degrades the endogenous anti-inflammatory lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising therapeutic strategy for the treatment of inflammatory and pain conditions. The incorporation of the 6-azabicyclo[3.2.1]octane core into sulfonamide-based inhibitors has led to the discovery of potent and non-covalent NAAA inhibitors.[2]
| Compound | Scaffold | h-NAAA IC₅₀ (µM) |
| Hit Compound 1 | Piperidine | 1.09 |
| Analogue 20 | 6-Azabicyclo[3.2.1]octane | 0.23[2] |
| Optimized Compound 50 | 8-Azabicyclo[3.2.1]octane derivative | 0.042[2] |
Mechanism of Action: By inhibiting NAAA, these compounds prevent the breakdown of PEA, leading to an accumulation of this lipid mediator. Elevated levels of PEA can then activate peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in inflammation.
Antimuscarinic Agents
The 6-azabicyclo[3.2.1]octane skeleton is a key structural component of azaprophen, a potent antimuscarinic agent. Antimuscarinic drugs are used to treat a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain types of poisoning. The synthesis of azaprophen and its analogues can be achieved from 6-azabicyclo[3.2.1]octan-3-one.[3]
Experimental Protocols: Characterization of Bioactive Derivatives
Dopamine Transporter Uptake Assay
This protocol provides a general framework for assessing the inhibitory activity of 6-azabicyclo[3.2.1]octane derivatives on the dopamine transporter.[4][5][6][7][8]
1. Cell Culture and Preparation:
-
Culture cells stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.
-
On the day of the assay, harvest the cells and prepare a cell suspension in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
2. Assay Procedure:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Include a vehicle control (for 100% uptake) and a positive control inhibitor (e.g., GBR 12909) for determining non-specific uptake.
-
Add the cell suspension to the wells and pre-incubate for a short period.
-
Initiate the uptake by adding a radiolabeled substrate, such as [³H]dopamine.
-
Incubate for a defined period at the appropriate temperature (e.g., room temperature or 37°C).
3. Termination and Detection:
-
Terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a dopamine transporter uptake inhibition assay.
Conclusion and Future Perspectives
The 6-azabicyclo[3.2.1]octane core, exemplified by the versatile building block this compound, represents a highly valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a unique platform for the development of potent and selective modulators of challenging biological targets. The successful application of this framework in the discovery of novel DAT inhibitors and NAAA inhibitors underscores its potential for addressing unmet medical needs in the areas of CNS disorders and inflammatory diseases. Future research efforts will likely focus on the further exploration of the chemical space around this scaffold, the development of more efficient and stereoselective synthetic methodologies, and the elucidation of the detailed molecular interactions of its derivatives with their respective biological targets. The continued investigation of the 6-azabicyclo[3.2.1]octane core promises to yield a new generation of innovative therapeutics.
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M. L. Brown, J. B. Aggarwal, and K. M. Johnson, "2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors," Bioorganic & Medicinal Chemistry, vol. 12, no. 6, pp. 1383-1391, 2004. [Link]
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J. B. Pitner et al., "Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one," Journal of the Chemical Society, Perkin Transactions 1, pp. 1375-1381, 1991. [Link]
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A. E. Adamo et al., "N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations," ACS Catalysis, vol. 10, no. 19, pp. 11236-11248, 2020. [Link]
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P. Di Fruscia et al., "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration," Journal of Medicinal Chemistry, vol. 64, no. 18, pp. 13327-13355, 2021. [Link]
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Y. Si et al., "QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors," Letters in Drug Design & Discovery, vol. 20, no. 10, pp. 1234-1241, 2023. [Link]
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F. Dolle et al., "4-Fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid [11C]methyl ester," Molecular Imaging and Contrast Agent Database (MICAD), 2008. [Link]
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P. Di Fruscia et al., "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration," ResearchGate, 2021. [Link]
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M. L. Brown et al., "Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters," Journal of Medicinal Chemistry, vol. 44, no. 15, pp. 2471-2479, 2001. [Link]
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The Synthetic Architect's Guide to 6-Azabicyclo[3.2.1]octan-3-one Hydrochloride Derivatives
Abstract
The 6-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including tropane alkaloids. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing 6-azabicyclo[3.2.1]octan-3-one hydrochloride derivatives. We will delve into the mechanistic underpinnings of key chemical transformations, provide detailed experimental protocols, and present a comparative analysis of various synthetic routes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Significance of the 6-Azabicyclo[3.2.1]octane Scaffold
The 6-azabicyclo[3.2.1]octane ring system is a key structural motif found in a wide range of natural products and synthetic molecules with significant pharmacological activities. Its inherent conformational rigidity allows for the precise spatial orientation of functional groups, which is crucial for high-affinity interactions with biological targets. Derivatives of this scaffold have shown promise as potent agents targeting the central nervous system, among other therapeutic areas. The hydrochloride salt form of these compounds often enhances their solubility and stability, making them more amenable to pharmaceutical development.
Core Synthetic Strategies
The construction of the 6-azabicyclo[3.2.1]octane core can be achieved through several elegant synthetic disconnections. The choice of a particular route often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Here, we explore the most prominent and field-proven strategies.
Strategy 1: From 6-Oxabicyclo[3.2.1]oct-3-en-7-one – A Versatile Starting Point
A robust and widely employed method for the synthesis of 6-substituted-6-azabicyclo[3.2.1]octan-3-ones commences with the readily available lactone, 6-oxabicyclo[3.2.1]oct-3-en-7-one. This three-step sequence offers a high degree of flexibility for introducing diversity at the nitrogen atom.[1][2]
The key transformations in this pathway are:
-
Amine-induced Lactone Opening: The synthesis begins with the nucleophilic attack of a primary amine on the lactone carbonyl of 6-oxabicyclo[3.2.1]oct-3-en-7-one. This ring-opening reaction forms a hydroxyl amide intermediate. The choice of the primary amine directly dictates the substituent on the nitrogen of the final bicyclic system.
-
Reduction of the Amide: The resulting amide is then reduced to the corresponding amino alcohol. Lithium aluminum hydride (LAH) is a commonly used reducing agent for this transformation.
-
Oxidative Cyclization: The final and crucial step is an allylic oxidation of the amino alcohol, which triggers an intramolecular cyclization to furnish the desired 6-azabicyclo[3.2.1]octan-3-one. Manganese dioxide (MnO₂) is an effective oxidant for this purpose.[3]
Strategy 2: Intramolecular Cyclizations – Forging the Bicyclic Core
Intramolecular reactions provide a powerful and atom-economical approach to the synthesis of cyclic and bicyclic systems. Two notable intramolecular strategies for the construction of the 6-azabicyclo[3.2.1]octane scaffold are the aza-Michael addition and the Dieckmann condensation.
This strategy relies on the intramolecular conjugate addition of an amine nucleophile to an α,β-unsaturated ketone. A chemoenzymatic cascade has been developed that utilizes an ene reductase (ERED) to facilitate an unprecedented intramolecular β-C-H functionalization.[4][5] The key steps are:
-
Enzymatic Dehydrogenation: An ene reductase, in the presence of oxygen, selectively dehydrogenates a 3-substituted cyclohexanone derivative to form an α,β-unsaturated ketone intermediate.[6][7]
-
Spontaneous Intramolecular Aza-Michael Addition: Under basic conditions, the pendant amine undergoes a spontaneous intramolecular aza-Michael addition to the newly formed enone, thereby constructing the 6-azabicyclo[3.2.1]octane framework.[6]
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[8][9] This reaction is particularly effective for the formation of five- and six-membered rings.[10][11] In the context of 6-azabicyclo[3.2.1]octane synthesis, a suitably substituted amino diester can undergo an intramolecular Dieckmann condensation to furnish a bicyclic β-keto ester, which can then be decarboxylated to yield the desired ketone.
The mechanism involves the following key steps:
-
Enolate Formation: A strong base deprotonates the α-carbon of one of the ester groups to form an enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion.
-
Elimination and Tautomerization: An alkoxide is eliminated, and subsequent tautomerization yields the cyclic β-keto ester.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of 6-azabicyclo[3.2.1]octan-3-one derivatives. Researchers should adapt these procedures based on the specific substrate and desired scale.
Synthesis of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one from 6-Oxabicyclo[3.2.1]oct-3-en-7-one[1][12]
Step 1: Preparation of the Hydroxy Amide To a solution of 6-oxabicyclo[3.2.1]oct-3-en-7-one in a suitable solvent such as methanol, add an excess of methylamine (typically as a solution in a solvent like THF or water) at room temperature. Stir the reaction mixture for several hours until the lactone has been consumed, as monitored by TLC. Remove the solvent under reduced pressure to obtain the crude hydroxy amide, which can often be used in the next step without further purification.
Step 2: Reduction to the Amino Alcohol In a flask equipped with a reflux condenser and under an inert atmosphere, suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add a solution of the crude hydroxy amide in THF. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.
Step 3: Oxidative Cyclization to 6-Methyl-6-azabicyclo[3.2.1]octan-3-one Dissolve the crude amino alcohol in a suitable solvent like dichloromethane or chloroform. Add an excess of activated manganese dioxide (MnO₂) and stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of celite, washing with the solvent. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford 6-methyl-6-azabicyclo[3.2.1]octan-3-one.
Preparation of the Hydrochloride Salt
Dissolve the purified 6-azabicyclo[3.2.1]octan-3-one derivative in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. A precipitate will form. Continue the addition until no further precipitation is observed. Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the desired this compound salt.[12]
Data Presentation: A Comparative Overview
The following table summarizes representative yields and key characterization data for selected 6-azabicyclo[3.2.1]octan-3-one derivatives.
| Derivative | Synthetic Route | Overall Yield (%) | ¹H NMR (δ, ppm) of Hydrochloride Salt | ¹³C NMR (δ, ppm) of Hydrochloride Salt | Reference |
| 6-Methyl-6-azabicyclo[3.2.1]octan-3-one | From 6-Oxabicyclo[3.2.1]oct-3-en-7-one | ~40-50% | Specific shifts for the protonated form would be expected downfield compared to the free base. | Carbonyl carbon typically appears around 205-215 ppm. | [1][13] |
| 6-Phenyl-6-azabicyclo[3.2.1]octan-3-one | Chemoenzymatic | ~84% | Aromatic protons in the 7.0-7.5 ppm region. | Aromatic carbons in the 120-140 ppm region. | [4][7] |
Note: Specific NMR data for the hydrochloride salts can vary depending on the solvent and concentration. The data presented here are general ranges.
Conclusion: A Versatile Scaffold for Drug Discovery
The 6-azabicyclo[3.2.1]octane core represents a valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, from the classic approach starting with a bicyclic lactone to modern chemoenzymatic methods, provide a robust toolkit for accessing a wide range of derivatives. The ability to readily form the hydrochloride salt enhances the pharmaceutical developability of these compounds. As our understanding of the biological roles of this scaffold continues to grow, so too will the innovation in its synthesis and application in the pursuit of new medicines.
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An In-depth Technical Guide to Azabicyclo[3.2.1]octan-3-one Scaffolds: A Comparative Analysis of Tropinone and its 6-Aza Isomer
Abstract
The azabicyclo[3.2.1]octane skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic therapeutic agents.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive framework for drug design. This guide provides an in-depth technical comparison between two key isomeric forms of this scaffold's ketone derivative: the well-known tropinone hydrochloride (8-azabicyclo[3.2.1]octan-3-one hydrochloride) and its less-explored constitutional isomer, 6-azabicyclo[3.2.1]octan-3-one hydrochloride. We will dissect their structural nuances, compare their physicochemical properties and synthetic routes, and explore their divergent applications in drug development, offering researchers a comprehensive understanding to inform scaffold selection and molecular design.
Introduction: The Strategic Importance of the Azabicyclo[3.2.1]octane Core
The strategic value of the azabicyclo[3.2.1]octane framework cannot be overstated. It is the defining structural motif of the tropane alkaloids, a class of over 300 compounds that includes potent therapeutics like atropine and scopolamine, as well as the notorious cocaine.[2][3] The inherent rigidity of this bicyclic system reduces the conformational flexibility of molecules, which can lead to higher binding affinities and selectivities for biological targets.
This guide focuses on two isomeric ketones that serve as foundational building blocks for more complex molecules:
-
Tropinone Hydrochloride: Systematically named 8-methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride, this molecule is a cornerstone of tropane alkaloid chemistry.[4][5]
-
This compound: A constitutional isomer where the nitrogen atom is relocated from the bridgehead (position 8) to position 6.
The seemingly subtle shift of the nitrogen atom's position has profound implications for the molecule's symmetry, reactivity, and the spatial vectors available for substitution. Understanding these differences is critical for medicinal chemists aiming to leverage this scaffold for novel therapeutic designs.
Comparative Molecular Structure and Stereochemistry
The fundamental difference between these two compounds lies in the placement of the heteroatom within the bicyclic system.
Caption: Core structures of Tropinone vs. its 6-Aza isomer.
-
Tropinone (8-Aza Isomer): The nitrogen atom is at a bridgehead position, part of both the six-membered and five-membered rings. This placement results in a C2v symmetry plane in the parent tropane skeleton, although the ketone at C3 breaks this symmetry. The nitrogen is a tertiary amine, typically methylated in tropinone itself.
-
6-Aza Isomer: The nitrogen atom is part of the six-membered ring but not a bridgehead. This changes the overall shape and electronic distribution of the molecule. Crucially, in the hydrochloride salt form without an N-substituent, the nitrogen is a secondary amine. This provides a reactive handle for substitution that is sterically and electronically distinct from the tertiary amine of tropinone.
Physicochemical Properties: A Head-to-Head Comparison
The structural differences manifest in their physical and chemical properties. While comprehensive experimental data for the 6-aza isomer is less common, we can compile and extrapolate from available information.
| Property | Tropinone Hydrochloride | This compound | Rationale for Differences |
| Molecular Formula | C₈H₁₄ClNO | C₇H₁₂ClNO[6] | Tropinone is typically N-methylated. |
| Molecular Weight | 175.65 g/mol (for N-methyl) | 161.63 g/mol [6] | Difference of a methylene (-CH₂) group. |
| Appearance | Colorless to brown crystalline solid[5][7] | Not widely documented, expected to be a crystalline solid | General property of small molecule HCl salts. |
| Melting Point | ~42-44 °C (free base)[7][8] | Not widely documented | Crystal lattice energy will differ significantly. |
| Solubility | Sparingly soluble in water (free base), soluble in organic solvents[7][8] | Expected to be soluble in polar solvents like water/methanol | The hydrochloride salt form increases polarity. |
| Basicity (pKa) | ~10.3 (conjugate acid) | Expected to be slightly lower | The nitrogen in the 6-aza isomer is a secondary amine, and its lone pair is sterically more accessible but may have different inductive effects from the bicyclic system. |
Synthesis and Chemical Reactivity
Synthesis of the Scaffolds
Tropinone: The synthesis of tropinone is one of the most celebrated in organic chemistry.
-
Robinson's Biomimetic Synthesis (1917): This classic one-pot reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid (or its equivalent) in what is described as a "double Mannich reaction".[5][9] The initial yield was 17%, later optimized to over 90%.[9] This synthesis was pivotal as it mimicked the proposed biosynthetic pathway.[5]
-
From a process chemist's perspective: The elegance of the Robinson synthesis lies in its convergence and atom economy. However, controlling the pH is critical for achieving high yields, with optimal results often found in the pH 5-7 range.[10] The use of acetonedicarboxylic acid as an acetone equivalent provides the necessary acidity for enolate formation under mild conditions.[11]
-
6-Azabicyclo[3.2.1]octan-3-one: The synthesis of this isomer is less straightforward and typically involves multi-step sequences.
-
General Routes: A common strategy involves starting with a pre-formed bicyclic system and introducing the nitrogen or building the rings sequentially. For instance, a route starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one has been developed.[12] This involves:
-
Ring-opening of the lactone with an amine.
-
Reduction of the resulting amide to an amino alcohol.
-
Allylic oxidation to furnish the desired bicyclic ketone.[12]
-
From a medicinal chemist's perspective: While more steps are involved, this route offers modularity. The choice of amine in the first step allows for the direct installation of various N-substituents, which is a key advantage for building a library of analogues for structure-activity relationship (SAR) studies.
-
Comparative Reactivity
The primary reactive sites are the ketone and the nitrogen atom.
-
Ketone Reactivity: In both isomers, the C3-ketone is available for standard carbonyl chemistry: reduction to the corresponding alcohol (e.g., tropine from tropinone), reductive amination, Grignard additions, and Wittig reactions. The steric environment around the carbonyl is similar, though not identical, which may lead to subtle differences in diastereoselectivity during nucleophilic attack.
-
Nitrogen Reactivity: This is where the isomers diverge significantly.
-
Tropinone: The N8-methyl group makes it a tertiary amine. It can be quaternized or, more synthetically useful, demethylated to nortropinone to allow for the introduction of other substituents.
-
6-Aza Isomer: The unsubstituted N6 is a secondary amine, presenting a nucleophilic site for direct alkylation, acylation, sulfonylation, and other N-functionalization reactions. This direct access is a major synthetic advantage for diversification.
-
Applications in Medicinal Chemistry and Drug Development
The choice between these scaffolds is driven by the desired three-dimensional orientation of substituents and the target's pharmacophore model.
Tropinone (8-Aza Scaffold): This scaffold is ubiquitous in pharmacology, primarily due to its presence in tropane alkaloids that target the central and peripheral nervous systems.[2]
-
Key Drugs: Atropine (anticholinergic), Scopolamine (anticholinergic, used for motion sickness), and Cocaine (dopamine reuptake inhibitor).[7][13]
-
Drug Development Insight: The 8-azabicyclo[3.2.1]octane core acts as a rigid scaffold to present functional groups (like the ester in atropine) in a specific orientation necessary for receptor binding.[14] Modern drug discovery programs continue to use tropinone as a starting material to create novel agents targeting transporters and receptors.[14][15]
6-Azabicyclo[3.2.1]octan-3-one (6-Aza Scaffold): While not as historically prominent, the 6-aza scaffold is an emerging area of interest. Its unique structure offers a different geometric presentation of substituents.
-
Known Applications: Derivatives have shown significant biological activity. For example, Azaprophen (6-methyl-6-azabicyclo[3.2.1]octan-3-α-ol 2,2-diphenylpropionate) is a potent antimuscarinic agent.[16] The scaffold has also been explored for its potential in treating drug addiction, pain, and as NAAA (N-Acylethanolamine-hydrolyzing acid amidase) inhibitors.[1][17]
-
Drug Development Insight: The N6 position provides a vector for substitution that points away from the core of the molecule in a different direction compared to the N8 substituents in the tropane series. This can be exploited to probe different regions of a target's binding pocket or to attach linkers for PROTACs or other advanced modalities.
Caption: Synthetic utility workflow for drug development.
Experimental Protocol: Comparative N-Functionalization
To illustrate the practical differences in their synthetic handling, we outline a representative protocol for N-functionalization of each scaffold.
Protocol 1: Synthesis of N-Benzylnortropinone from Tropinone
-
Objective: To replace the N-methyl group of tropinone with a benzyl group, a common two-step process involving demethylation and subsequent alkylation.
-
Self-Validation Principle: This protocol is inherently self-validating. The successful demethylation in step 1 is a prerequisite for the benzylation in step 2. Progress can be monitored by TLC or LC-MS at each stage, with clear shifts in polarity and mass.
Step-by-Step Methodology:
-
Demethylation (Von Braun Reaction):
-
To a solution of tropinone (1.0 eq) in anhydrous toluene, add cyanogen bromide (1.1 eq).
-
Heat the reaction mixture to reflux for 12 hours, monitoring the disappearance of starting material by TLC.
-
Causality: Cyanogen bromide reacts with the tertiary amine to form a cyanamide intermediate and methyl bromide. This is a classic and reliable method for demethylating N-methyl alkaloids.
-
Cool the reaction, evaporate the solvent under reduced pressure. Hydrolyze the resulting cyanamide with aqueous acid (e.g., 20% H₂SO₄) by heating to yield nortropinone hydrochloride.
-
-
N-Benzylation:
-
Dissolve the crude nortropinone hydrochloride from the previous step in a suitable solvent like DMF.
-
Add a base such as potassium carbonate (2.5 eq) to neutralize the hydrochloride and deprotonate the secondary amine.
-
Add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 16 hours.
-
Causality: The deprotonated secondary amine acts as a nucleophile, displacing the bromide from benzyl bromide in a standard Sₙ2 reaction. Potassium carbonate is a cost-effective base, strong enough for this transformation and easily removed during workup.
-
Perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography to yield N-benzylnortropinone.
-
Protocol 2: Direct N-Benzylation of 6-Azabicyclo[3.2.1]octan-3-one
-
Objective: To directly attach a benzyl group to the available N6 position in a single, efficient step.
-
Self-Validation Principle: This is a one-step transformation. The reaction's success is validated by the complete consumption of the starting material and the appearance of a single, higher molecular weight product corresponding to the N-benzylated compound, confirmed by LC-MS and NMR.
Step-by-Step Methodology:
-
Direct N-Benzylation:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add potassium carbonate (2.5 eq) to the suspension and stir for 15 minutes.
-
Causality: The base serves a dual purpose: neutralizing the HCl salt and preparing the free secondary amine for reaction.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC.
-
Causality: The mechanism is identical to step 2 of the previous protocol, but the streamlined one-step process is possible due to the presence of the secondary amine from the outset.
-
Perform an aqueous workup and purification as described above to yield N-benzyl-6-azabicyclo[3.2.1]octan-3-one.
-
Conclusion
While tropinone and 6-azabicyclo[3.2.1]octan-3-one are constitutional isomers built on the same core framework, the position of the nitrogen atom fundamentally alters their identity from a drug discovery perspective.
-
Tropinone is the gateway to the rich pharmacology of tropane alkaloids. Its synthetic accessibility and well-understood chemistry make it a reliable starting point for analogues of known CNS-active agents.
-
6-Azabicyclo[3.2.1]octan-3-one represents a less-explored but highly valuable isomeric scaffold. Its key advantage is the synthetically accessible secondary amine, which allows for rapid and direct diversification. This makes it an ideal scaffold for library synthesis and for exploring novel chemical space where the unique substituent vectors it offers may unlock new biological activities.
For research teams, the choice is strategic: leverage the established legacy of the 8-aza scaffold for iterative improvements on known pharmacologies, or explore the isomeric 6-aza scaffold to chart new territory in the vast landscape of medicinal chemistry.
References
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Bedard, F., & Hopkins, C. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Tropinone. PubChem Compound Database. Available at: [Link]
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Chepiga, K. M., et al. (2013). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic letters. Available at: [Link]
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Kwak, Y. S., & Winkler, J. D. (2001). Synthesis of 6-Aza-bicyclo[7][18][19]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. ResearchGate. Available at: [Link]
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Robinson, R. (1917). A Synthesis of Tropinone. The Vanilla 47 Site. Available at: [Link]
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Protheragen. (n.d.). The Role of Tropinone in Pharmaceutical Synthesis: From Intermediate to Medicine. Available at: [Link]
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Global Substance Registration System. (n.d.). TROPINONE. gsrs.ncats.nih.gov. Available at: [Link]
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Wikipedia. (n.d.). Tropinone. Available at: [Link]
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Song, J. H., et al. (2020). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Asian Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Available at: [Link]
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Carretero, J. C., & Ruano, J. L. G. (2020). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. Available at: [Link]
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Flavin, M. T., et al. (1986). 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry. Available at: [Link]
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American Chemical Society. (2016). Tropinone. Available at: [Link]
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Royal Society of Chemistry. (2020). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 6-Azabicyclo(3.2.1)octane. PubChem Compound Database. Available at: [Link]
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Scribd. (n.d.). Synthesis of Tropinone by Robinson. Available at: [Link]
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Jirschitzka, J., et al. (2012). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules. Available at: [Link]
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PubChemLite. (n.d.). This compound. Available at: [Link]
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ResearchGate. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Available at: [Link]
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ResearchGate. (n.d.). Reported examples of azabicyclo[3.2.1]octane–containing compounds. Available at: [Link]
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The Hive. (n.d.). Synthesis of Tropinone & 2-CMT. Hive Methods Discourse. Available at: [Link]
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Pitner, J. B., et al. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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ResearchGate. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Available at: [Link]
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Davis, F. A., & Rao, A. (2004). Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. The Journal of organic chemistry. Available at: [Link]
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Semantic Scholar. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 6-Azabicyclo[3.2.1]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azabicyclo[3.2.1]octan-3-one is a bridged bicyclic amine that serves as a crucial scaffold in medicinal chemistry. Its rigid conformation and the strategic placement of its nitrogen atom and carbonyl group make it an attractive starting point for the synthesis of a wide range of biologically active compounds. The 6-azabicyclo[3.2.1]octane core is found in various natural products and synthetic molecules with potential therapeutic applications, including treatments for neurological disorders and pain management.[1] A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and the development of its derivatives.
Molecular Structure and Spectroscopic Relevance
The structure of 6-azabicyclo[3.2.1]octan-3-one presents a unique set of spectroscopic challenges and features. The bicyclic system locks the molecule into a rigid conformation, which simplifies some aspects of spectral interpretation while introducing complexities due to strained bond angles and through-space interactions. The key structural features influencing its spectra are the piperidine and cyclopentane rings, the bridgehead carbons, the secondary amine, and the ketone carbonyl group.
Figure 1: Structure of 6-Azabicyclo[3.2.1]octan-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of 6-azabicyclo[3.2.1]octan-3-one in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-azabicyclo[3.2.1]octan-3-one is expected to be complex due to the presence of multiple diastereotopic protons and overlapping signals. The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for protons in different spatial orientations (endo vs. exo).
Predicted ¹H NMR Data (based on 6-benzyl-6-azabicyclo[3.2.1]octan-3-one) [2]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 | ~3.5 | br s | - |
| H5 | ~3.2 | br s | - |
| H2 (exo) | ~2.8 | d | ~18 |
| H2 (endo) | ~2.2 | dd | ~18, ~4 |
| H4 (exo) | ~2.6 | d | ~18 |
| H4 (endo) | ~2.3 | dd | ~18, ~4 |
| H7 (exo) | ~1.9 | m | - |
| H7 (endo) | ~1.6 | m | - |
| H8 (syn) | ~2.0 | d | ~10 |
| H8 (anti) | ~1.7 | d | ~10 |
| NH | ~2.5 | br s | - |
Note: The chemical shifts for the parent compound will differ from the N-benzyl derivative, particularly for the protons on the carbons adjacent to the nitrogen (H1, H5, H7). The absence of the benzyl group will likely result in an upfield shift for these protons.
Interpretation and Causality:
-
Bridgehead Protons (H1, H5): These protons are typically deshielded due to their attachment to carbons adjacent to the nitrogen atom. Their broad singlet appearance arises from unresolved couplings and potential conformational exchange.
-
Diastereotopic Protons (H2, H4, H7, H8): The protons on the methylene bridges are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. The geminal coupling constants are expected to be large (~10-18 Hz).
-
NH Proton: The chemical shift of the NH proton is variable and depends on the solvent and concentration. It will typically appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, seven distinct carbon signals are expected.
Predicted ¹³C NMR Data (based on 6-benzyl-6-azabicyclo[3.2.1]octan-3-one) [2]
| Carbon | Predicted Chemical Shift (ppm) |
| C3 (C=O) | ~210 |
| C1 | ~60 |
| C5 | ~58 |
| C2 | ~48 |
| C4 | ~45 |
| C7 | ~35 |
| C8 | ~30 |
Note: Similar to the ¹H NMR, the chemical shifts of the carbons adjacent to the nitrogen in the parent compound will be shifted upfield compared to the N-benzyl derivative.
Interpretation and Causality:
-
Carbonyl Carbon (C3): The ketone carbonyl carbon is the most deshielded carbon, appearing at a characteristic downfield chemical shift of around 210 ppm.
-
Bridgehead Carbons (C1, C5): These carbons are deshielded due to their proximity to the electronegative nitrogen atom.
-
Methylene Carbons (C2, C4, C7, C8): The chemical shifts of the methylene carbons are in the aliphatic region and are influenced by their position relative to the carbonyl group and the nitrogen atom.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of 6-azabicyclo[3.2.1]octan-3-one would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the NH proton.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR Experiments (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Figure 2: A generalized workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 6-azabicyclo[3.2.1]octan-3-one, which is crucial for confirming its identity.
Predicted Mass Spectrometry Data
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 126.0913 | Protonated molecular ion |
| [M]⁺˙ | 125.0841 | Molecular ion |
Fragmentation Analysis:
The fragmentation of cyclic ketones in mass spectrometry can be complex.[3][4][5] For 6-azabicyclo[3.2.1]octan-3-one, the fragmentation is expected to be directed by both the carbonyl group and the nitrogen atom.
-
α-Cleavage: The primary fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. This can lead to the loss of CO or other small fragments.
-
Cleavage adjacent to Nitrogen: The nitrogen atom can also direct cleavage, leading to the formation of nitrogen-containing fragment ions.
-
Ring Opening and Rearrangement: The bicyclic ring system can undergo ring-opening followed by rearrangement and further fragmentation.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable method for generating the protonated molecular ion [M+H]⁺, especially for LC-MS analysis. Electron ionization (EI) is typically used in GC-MS and will produce the molecular ion [M]⁺˙ and a more extensive fragmentation pattern.
-
Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.
Figure 3: Key stages in the mass spectrometric analysis of the target compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and simple technique for identifying the key functional groups present in 6-azabicyclo[3.2.1]octan-3-one.
Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium, sharp |
| C-H Stretch (aliphatic) | 2850-3000 | Strong |
| C=O Stretch (ketone) | ~1715 | Strong, sharp |
| C-N Stretch | 1000-1250 | Medium |
Interpretation and Causality:
-
N-H Stretch: The presence of a secondary amine is confirmed by a characteristic sharp absorption in the 3300-3500 cm⁻¹ region.[6]
-
C=O Stretch: The strong, sharp absorption around 1715 cm⁻¹ is indicative of a saturated six-membered ring ketone.[7] Ring strain in bicyclic systems can influence this frequency.
-
C-H Stretch: The strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the aliphatic methylene and methine groups.[8]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained from a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum should be collected before running the sample.
Conclusion
References
-
Gensler, W. J., Gatsonis, C. D., & Ahmed, Q. A. (1966). Synthesis of 6-benzyl-3-oxo-6-azabicyclo[3.2.1]octane. The Journal of Organic Chemistry, 31(9), 3004–3007. [Link]
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Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95–99. [Link]
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LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. [Link]
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Sidorowicz, K., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
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Whitman College. (n.d.). GCMS Section 6.11.2. [Link]
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University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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Chemical Stability of 6-Azabicyclo[3.2.1]octan-3-one Hydrochloride: An In-depth Technical Guide
Introduction
6-Azabicyclo[3.2.1]octan-3-one hydrochloride is a bridged bicyclic aminoketone that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its rigid conformational structure and the presence of reactive functional groups—a secondary amine and a ketone—necessitate a thorough understanding of its chemical stability. This guide provides a comprehensive analysis of the potential degradation pathways of this compound under various stress conditions, offering field-proven insights for researchers, scientists, and drug development professionals. A proactive approach to understanding the stability of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Intrinsic Stability Profile: A Structural Perspective
The inherent stability of this compound is dictated by its unique structural features. The bicyclic ring system imparts significant rigidity, which can influence the reactivity of the contained functional groups. The hydrochloride salt form enhances the stability of the secondary amine by preventing its oxidation. However, the presence of a ketone carbonyl group and the secondary amine introduces potential vulnerabilities to hydrolytic, oxidative, and photolytic degradation.
Potential Degradation Pathways
Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways of a drug substance.[1] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[1] Based on the functional groups present in this compound, the following degradation pathways are anticipated:
Hydrolytic Degradation
Given the presence of a ketone, the potential for hydrolysis exists, although ketones are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may be accelerated. The bicyclic ring system is expected to be stable to hydrolysis.
Oxidative Degradation
The secondary amine in the 6-azabicyclo[3.2.1]octane ring system is a primary site for oxidative degradation.[2] Oxidation of secondary amines can lead to the formation of various products, including nitroxide radicals, imines, and ring-opened byproducts.[3] The presence of a ketone group could also be susceptible to oxidation, potentially leading to the formation of carboxylic acid derivatives through Baeyer-Villiger oxidation, although this typically requires strong oxidizing agents.
Photolytic Degradation
Cyclic ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II cleavages, upon exposure to UV light.[4] For 6-Azabicyclo[3.2.1]octan-3-one, Norrish Type I cleavage would involve the formation of a diradical intermediate, which could then undergo various rearrangements or reactions to form degradation products. The presence of the nitrogen atom in the bicyclic system may influence the photochemical behavior.
Thermal Degradation
In the solid state and in solution, thermal stress can induce degradation. For this compound, potential thermal degradation pathways could involve dehydration, salt dissociation followed by amine degradation, or more complex fragmentation of the bicyclic ring.
Experimental Protocols for Forced Degradation Studies
A systematic forced degradation study is crucial for elucidating the stability of this compound.[5] The following protocols provide a framework for such an investigation.
General Considerations
-
Concentration: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or methanol).
-
Stress Conditions: The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Analysis: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate and quantify the parent compound and its degradation products.[6]
Methodology
1. Hydrolytic Stress:
- Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for up to 72 hours.
- Basic Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for up to 72 hours.
- Neutral Hydrolysis: Reflux the drug solution in water at 60°C for up to 72 hours.
- Samples should be withdrawn at appropriate time points (e.g., 0, 8, 24, 48, 72 hours), neutralized if necessary, and analyzed.
2. Oxidative Stress:
- Treat the drug solution with 3% hydrogen peroxide at room temperature for up to 24 hours.
- Samples should be withdrawn at various time intervals (e.g., 0, 2, 8, 24 hours) and analyzed.
3. Photolytic Stress:
- Expose the solid drug substance and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- A control sample should be protected from light.
- Analyze the samples after the exposure period.
4. Thermal Stress:
- Expose the solid drug substance to dry heat at a temperature (e.g., 80°C) for a specified period (e.g., 7 days).
- Analyze the sample after the stress period.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner to facilitate interpretation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT/m/z) |
| 0.1 M HCl | 72 h | 60°C | |||
| 0.1 M NaOH | 72 h | 60°C | |||
| Water | 72 h | 60°C | |||
| 3% H₂O₂ | 24 h | RT | |||
| Photolytic (Solid) | ICH Q1B | Ambient | |||
| Photolytic (Solution) | ICH Q1B | Ambient | |||
| Thermal (Solid) | 7 days | 80°C |
Note: The table should be populated with experimental data.
Visualizing Degradation and Workflows
Graphical representations are invaluable for understanding complex chemical processes and experimental designs.
Caption: Predicted degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
Conclusion
A comprehensive understanding of the chemical stability of this compound is a critical component of risk mitigation in drug development. By anticipating potential degradation pathways and executing robust forced degradation studies, researchers can develop stable formulations, establish appropriate storage conditions, and ensure the integrity of the final API. The insights gained from these studies are foundational for regulatory submissions and ultimately contribute to the delivery of safe and effective medicines.
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Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. Link
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Oxidative deamination - Wikipedia. Link
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Oxidative degradation of amines using a closed batch system - Norwegian Research Information Repository. Link
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relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. Link
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. Link
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Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Link
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Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Link
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A practical guide to forced degradation and stability studies for drug substances. Link
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Protein Forced Degradation Studies - Intertek. Link
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Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex - ScholarSpace. Link
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Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Link
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PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Link
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. Link
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Analytical Techniques In Stability Testing - Separation Science. Link
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Degradation of nitrogen containing organic compounds by combined photocatalysis and ozonation - PubMed. Link
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Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed. Link
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC - NIH. Link
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6-fluoro-3-azabicyclo[3.2.1]octane hydrochloride - Sigma-Aldrich. Link
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Stability Relationships in Bicyclic Ketones - ResearchGate. Link
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An In-depth Technical Guide to the Solubility of 6-Azabicyclo[3.2.1]octan-3-one Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility
6-Azabicyclo[3.2.1]octan-3-one hydrochloride is a bicyclic amine derivative of significant interest as a building block in medicinal chemistry and drug development. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences every stage of the development pipeline, from early-stage in vitro screening to final formulation.[1][2][3] Poor solubility can lead to challenges in reaction kinetics, purification, and bioavailability, making a thorough understanding of a compound's solubility profile essential.[1][3]
This guide will delve into the theoretical and practical aspects of the solubility of this compound in various organic solvents, providing a framework for both prediction and empirical verification.
Physicochemical Characterization
Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.
-
Structure: The molecule possesses a rigid bicyclic core containing a secondary amine, which is protonated to form the hydrochloride salt, and a ketone functional group. The presence of the polar ketone group and the ionic hydrochloride salt functionality are the primary determinants of its solubility.
-
Molecular Formula: C₇H₁₂ClNO[4]
-
Molecular Weight: 161.63 g/mol [5]
-
Polarity: As a salt, it is a highly polar compound. The bicyclic carbon framework is nonpolar, but its influence is counteracted by the highly polar ketone and, most importantly, the ionic amine hydrochloride.
Caption: Chemical structure of this compound.
Theoretical Principles of Solubility in Organic Solvents
The adage "like dissolves like" is the guiding principle for solubility. Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For an ionic compound like this compound, several factors come into play when considering its solubility in organic media.
-
Solvent Polarity: Highly polar solvents are required to dissolve this salt. The solvent molecules must be able to solvate the chloride anion and the protonated amine cation effectively.
-
Protic vs. Aprotic Solvents:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) are generally the best solvents for ionic compounds. They possess O-H or N-H bonds and can form strong hydrogen bonds with both the cation and the anion.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds. They can solvate cations well but are less effective at solvating small anions like chloride.
-
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. The protonated amine and the ketone's oxygen can both participate in hydrogen bonding.[6]
-
Dielectric Constant: Solvents with a high dielectric constant are better at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.
Caption: Factors influencing the solubility of the target compound.
Predictive Solubility Profile
Based on the principles outlined above, a predictive solubility profile for this compound in common organic solvents can be established. This table serves as a starting point for solvent selection in experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bonding and high polarity to solvate both ions.[6] |
| Polar Aprotic | DMSO, DMF | Moderate to High | Strong dipole moments can solvate the cation, but less effective for the chloride anion. |
| Acetonitrile | Low to Moderate | Lower polarity and dielectric constant compared to DMSO and DMF. | |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Very Low to Insoluble | Lower polarity and inability to act as hydrogen bond donors.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | Insufficient polarity to overcome the lattice energy of the salt.[8] |
| Hydrocarbons | Hexane, Toluene | Insoluble | Nonpolar solvents cannot effectively solvate the ions. |
Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by analysis of the saturated solution.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.[9]
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. For poorly soluble compounds, longer equilibration times may be necessary.[2][10]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. Centrifugation can be used to accelerate this process.[10]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.
-
Analysis: Prepare a calibration curve using standard solutions of known concentrations of the compound. Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve and analyze it using a validated analytical method like HPLC.
-
Calculation: Determine the concentration of the saturated solution from the calibration curve. The solubility is typically expressed in units such as mg/mL or mol/L.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following self-validating checks should be incorporated into the protocol:
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been achieved.[10]
-
Solid Phase Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by PXRD or DSC) to ensure that the compound has not converted to a different polymorphic form or a solvate, which would affect the solubility measurement.[11]
-
Reproducibility: All experiments should be performed in triplicate to assess the precision of the measurements.[1]
Conclusion
While direct, published solubility data for this compound is scarce, a robust understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various organic solvents. As a polar, ionic salt, it is predicted to be most soluble in polar protic solvents like methanol and ethanol, with decreasing solubility in polar aprotic and nonpolar solvents. For drug development professionals, the provided experimental protocol for the shake-flask method offers a reliable and authoritative standard for obtaining precise, quantitative solubility data, which is indispensable for process development, formulation, and regulatory filings.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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He, Y., et al. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(1), 47-59. [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-one hydrochloride. Retrieved from [Link]
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Methodological & Application
Enantioselective Synthesis of 6-Azabicyclo[3.2.1]octan-3-one: A Guide for Drug Discovery Professionals
Introduction: The Significance of the 6-Azabicyclo[3.2.1]octane Scaffold
The 6-azabicyclo[3.2.1]octane framework is a pivotal structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture allows for the precise spatial arrangement of functional groups, making it an attractive scaffold for designing ligands that interact with biological targets with high affinity and selectivity. This bicyclic amine is a key component in a variety of biologically active compounds, including tropane alkaloids, which exhibit a wide range of pharmacological activities.[1] The enantioselective synthesis of derivatives such as 6-azabicyclo[3.2.1]octan-3-one is of paramount importance, as the stereochemistry of the molecule often dictates its biological function. This guide provides an in-depth analysis of two prominent and effective methods for the enantioselective synthesis of this valuable chiral building block, tailored for researchers and professionals in drug development.
Strategic Approaches to Enantioselectivity
The asymmetric synthesis of the 6-azabicyclo[3.2.1]octane core can be broadly categorized into two main strategies: the de novo construction of the bicyclic system using chiral catalysts or auxiliaries, and the desymmetrization of a prochiral precursor. This application note will delve into a representative example from each of these powerful approaches:
-
Copper-Catalyzed Intramolecular Carboamination: A modern transition-metal-catalyzed approach that constructs the bicyclic framework and sets two stereocenters in a single, highly enantioselective step.
-
Chiral Auxiliary-Mediated Synthesis from a Lactone Precursor: A classic and robust method that utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction sequence.
Method 1: Copper-Catalyzed Enantioselective Intramolecular Carboamination
This state-of-the-art method provides a direct and efficient route to the chiral 6-azabicyclo[3.2.1]octane scaffold through a copper-catalyzed intramolecular carboamination of N-sulfonyl-2-aryl-4-pentenamines.[2] This reaction is notable for its ability to form two new rings and two stereocenters with high levels of enantioselectivity.
Causality of the Experimental Design
The success of this reaction hinges on the choice of a chiral ligand that can effectively control the stereochemical outcome of the C-N bond formation. The use of a copper(II) catalyst in conjunction with a bis(oxazoline) (Box) ligand, specifically the commercially available (R,R)-Ph-Box, has proven to be highly effective.[2] The reaction is initiated by an enantioselective aminocupration of the alkene. The stereochemistry of the newly formed C-N bond is dictated by the chiral environment created by the copper-ligand complex.[3][4] Following the aminocupration, a C-Cu(II) bond is formed, which then undergoes homolysis to generate a carbon-centered radical. This radical intermediate then partakes in an intramolecular C-C bond formation via addition to the pendant aryl group, followed by an oxidation/rearomatization sequence to yield the final 6-azabicyclo[3.2.1]octane product.[2] The use of a stoichiometric oxidant, such as MnO2, is crucial for the regeneration of the active catalyst and to drive the reaction to completion. More recent developments have explored the use of molecular oxygen as a more environmentally benign terminal oxidant.[5]
Visualizing the Catalytic Cycle
Fig. 1: Proposed Catalytic Cycle
Detailed Protocol: Copper-Catalyzed Enantioselective Carboamination
Materials:
-
N-sulfonyl-2-aryl-4-pentenamine substrate (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2) (10 mol%)
-
(R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-Box) (11 mol%)
-
Manganese dioxide (MnO2) (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction vessel, add Cu(OTf)2 (10 mol%) and (R,R)-Ph-Box (11 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,2-dichloroethane to dissolve the catalyst and ligand, and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Add the N-sulfonyl-2-aryl-4-pentenamine substrate (1.0 equiv) and MnO2 (2.0 equiv).
-
The reaction mixture is then heated to 80 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the MnO2.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 6-azabicyclo[3.2.1]octane derivative.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Method 2: Chiral Auxiliary-Mediated Synthesis from a Lactone Precursor
This method provides a robust and reliable route to optically active 6-substituted-6-azabicyclo[3.2.1]octan-3-ones starting from the readily available 6-oxabicyclo[3.2.1]oct-3-en-7-one.[6] The enantioselectivity is introduced through the use of a chiral amine, (R)-α-methylbenzylamine, which acts as a chiral auxiliary.
Causality of the Experimental Design
This multi-step synthesis relies on a classical chiral auxiliary approach. The key to achieving enantioselectivity is the initial ring-opening of the prochiral lactone with a chiral amine. This reaction creates a mixture of diastereomeric amides. These diastereomers can be separated by chromatography, and the desired diastereomer is then carried through the subsequent reaction sequence. The stereocenter on the chiral auxiliary directs the stereochemical outcome of the final product. The subsequent steps involve a reduction of the amide to the corresponding amino alcohol, followed by an allylic oxidation to furnish the desired 6-azabicyclo[3.2.1]octan-3-one.[6] The chiral auxiliary can then be removed in a later step if desired.
Visualizing the Synthetic Workflow
Fig. 2: Workflow for Chiral Auxiliary Method
Detailed Protocol: Chiral Auxiliary-Mediated Synthesis
Step 1: Ring Opening of the Lactone
-
Dissolve 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 equiv) in a suitable solvent such as methanol.
-
Add (R)-α-methylbenzylamine (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to obtain the crude mixture of diastereomeric amides.
-
Separate the diastereomers by flash column chromatography on silica gel.
Step 2: Reduction of the Amide
-
To a solution of the desired amide diastereomer (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH4) in THF (2.0-3.0 equiv).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate to yield the crude amino alcohol, which can be purified by chromatography if necessary.
Step 3: Allylic Oxidation
-
Dissolve the chiral amino alcohol (1.0 equiv) in a suitable solvent like dichloromethane or chloroform.
-
Add activated manganese dioxide (MnO2) (5-10 equiv) in portions.
-
Stir the suspension vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the enantiomerically pure 6-azabicyclo[3.2.1]octan-3-one derivative.
Data Presentation: Comparison of Synthetic Methods
| Feature | Method 1: Copper-Catalyzed Carboamination | Method 2: Chiral Auxiliary Approach |
| Enantioselectivity | Generally high (up to 99% ee reported)[2] | Dependent on the efficiency of diastereomer separation; can achieve >98% ee[6] |
| Atom Economy | High; constructs the core in a single step. | Moderate; multi-step process with the use of a stoichiometric chiral auxiliary. |
| Substrate Scope | Tolerates a range of aryl and sulfonyl groups.[2] | Generally applicable to different N-substituents introduced via the amine in the ring-opening step.[6] |
| Scalability | Can be challenging due to catalyst cost and removal of metal impurities. | More readily scalable using standard chemical engineering practices. |
| Key Reagents | Chiral Box ligand, Copper(II) salt, MnO2. | Chiral amine auxiliary, LiAlH4, MnO2. |
Conclusion and Future Outlook
Both the copper-catalyzed enantioselective carboamination and the chiral auxiliary-mediated approach offer effective and reliable pathways to the enantioselective synthesis of 6-azabicyclo[3.2.1]octan-3-one. The choice of method will depend on the specific requirements of the research program, including scalability, cost, and the desired level of stereochemical purity. The copper-catalyzed method represents a more modern, atom-economical approach, while the chiral auxiliary method is a robust and well-established strategy. As the demand for enantiopure building blocks in drug discovery continues to grow, the development of even more efficient and sustainable methods for the synthesis of the 6-azabicyclo[3.2.1]octane scaffold will remain an active and important area of research.
References
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Pitner, J. B., Abraham, P., Joo, Y. J., Triggle, D. J., & Carroll, F. I. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, (6), 1375-1381. [Link]
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Casavant, B. J., Hosseini, A. S., & Chemler, S. R. (2014). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Advanced Synthesis & Catalysis, 356(11-12), 2697-2702. [Link]
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Zalatan, J. G., & Du Bois, J. (2008). Organocatalyzed synthesis of [3.2.1] bicyclooctanes. Molecules, 13(4), 896-913. [Link]
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Sherman, E. S., Fuller, P. H., Kasi, D., & Chemler, S. R. (2007). Copper(II)-catalyzed enantioselective intramolecular carboamination of alkenes. Journal of the American Chemical Society, 129(43), 12948-12949. [Link]
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Carroll, F. I., Abraham, P., & Triggle, D. J. (1990). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications, (13), 933-934. [Link]
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Fuller, P. H., Kim, J., & Chemler, S. R. (2008). Copper(II)-catalyzed enantioselective intramolecular carboamination of alkenes. PMC, 28(4), 1-13. [Link]
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Monteiro, M., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(15), 2964-2979. [Link]
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Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI, 1-28. [Link]
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Wang, H., & Gati, W. P. (2003). Catalytic asymmetric synthesis of the endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one natural product from Ligusticum chuanxing via 1,3-dipolar cycloaddition of a formyl-derived carbonyl ylide using Rh2(S-TCPTTL)4. The Journal of Organic Chemistry, 68(13), 5279-5285. [Link]
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Casavant, B. J., Hosseini, A. S., & Chemler, S. R. (2014). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Advanced Synthesis & Catalysis, 356(11-12), 2697-2702. [Link]
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Vogel, P., & Fattori, D. (1998). Synthesis of Oxabicyclo[3.2.1]octan-3-ol Scaffold via Burgess Reagent Mediated Cyclodehydration of δ-Diols under Acidic Conditions. Chimia, 52(1-2), 33-36. [Link]
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Monteiro, M., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(15), 2964-2979. [Link]
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Chemler, S. R., & Bovino, M. T. (2013). Cu-Catalyzed Three-Component Alkene Carboamination: Mechanistic Insights and Rational Design to Overcome Limitations. Israel Journal of Chemistry, 53(11-12), 876-885. [Link]
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Majewski, M., & Lazny, R. (1996). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Synlett, 1996(8), 785-794. [Link]
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Belding, L., Chemler, S. R., & Dudding, T. (2013). A Computational Study of the Copper(II)-Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes. The Journal of Organic Chemistry, 78(20), 10288-10297. [Link]
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Karyakarte, S. D., & Chemler, S. R. (2020). Enantioselective, Aerobic Copper-Catalyzed Intramolecular Carboamination and Carboetherification of Unactivated Alkenes. ACS Catalysis, 10(15), 8565-8570. [Link]
-
Kwak, Y. S., & Winkler, J. D. (2001). Synthesis of 6-Aza-bicyclo[2][6][7]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. Chemical & Pharmaceutical Bulletin, 49(9), 1146-1150. [Link]
-
Chemler, S. R. (n.d.). Publications. Chemler Lab @ UB Chemistry. Retrieved from [Link]
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Li, W., & Liu, G. (2016). Proposed mechanism of the copper-catalyzed intramolecular carboamidation of alkenes. ResearchGate. [Link]
-
Gerber-Lemaire, S., & Vogel, P. (2002). Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-2-one derivatives. Journal of the Indian Chemical Society, 79(11), 891-894. [Link]
-
Vicario, J. L. (n.d.). Publications. Asymmetric Synthesis, Sustainable Chemistry and Biomimetic Processes Research Group. Retrieved from [Link]
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Introduction: The Significance of the 6-Azabicyclo[3.2.1]octane Scaffold
An Application Guide to the Stereoselective Reduction of 6-Azabicyclo[3.2.1]octan-3-one
The 6-azabicyclo[3.2.1]octane framework is a privileged heterocyclic motif central to the structure of numerous biologically active natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal scaffold for targeting various receptors and enzymes. Notably, this core is found in potent nicotinic acetylcholine receptor (nAChR) ligands like the analgesic alkaloid epibatidine, which has analgesic potency 200-400 times greater than morphine.[1][2] The development of epibatidine analogues aims to separate its potent analgesic effects from its toxic side effects, making it a critical area of drug discovery.[1][3]
The stereochemistry of the 3-hydroxyl group on this bicyclic system is paramount in determining biological activity. The two possible diastereomers, the endo (or 3α) and exo (or 3β) alcohols, often exhibit vastly different pharmacological profiles. Consequently, the ability to control the stereochemical outcome during the reduction of the parent ketone, 6-azabicyclo[3.2.1]octan-3-one, is a critical step in the synthesis of these valuable compounds.[4][5] This guide provides a detailed overview of the principles, methodologies, and experimental protocols for achieving high stereoselectivity in this pivotal transformation.
Understanding the Stereochemical Challenge
The reduction of the prochiral ketone in 6-azabicyclo[3.2.1]octan-3-one presents a classic stereochemical challenge. The incoming hydride reducing agent can attack the carbonyl face from two directions, leading to two diastereomeric alcohol products.
-
Attack from the exo face: This pathway is sterically less hindered by the bicyclic ring structure and results in the formation of the endo (3α) alcohol .
-
Attack from the endo face: This pathway is more sterically encumbered and leads to the exo (3β) alcohol .
The inherent conformational constraints of the bicyclic system, coupled with the nature of the substituent on the nitrogen atom (at the 6-position), significantly influence this facial selectivity.
Figure 1: General reaction scheme for the reduction of 6-azabicyclo[3.2.1]octan-3-one, illustrating the formation of endo and exo alcohol diastereomers via exo and endo hydride attack, respectively.
Methodologies for Stereoselective Reduction
Control over the diastereomeric ratio can be achieved through careful selection of the reducing agent, reaction conditions, and the protecting group on the nitrogen.
Chemical Reduction with Hydride Reagents
Hydride-based reagents are the most common tools for this transformation. The stereochemical outcome is primarily dictated by the steric bulk of the hydride source.[6]
-
Less Bulky Hydrides (e.g., NaBH₄, LiAlH₄): These reagents, being relatively small, preferentially attack from the less hindered exo face of the ketone.[7][8] This leads to the thermodynamically favored endo (3α) alcohol as the major product. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[9][10][11]
-
Bulky Hydrides (e.g., L-Selectride®, K-Selectride®): These sterically demanding reagents (lithium and potassium tri-sec-butylborohydride) cannot easily approach from the exo face. Instead, they are forced to attack from the more hindered endo face, resulting in the selective formation of the exo (3β) alcohol.[6][12] This kinetic control provides a powerful strategy for inverting the stereoselectivity.
The choice of the N-substituent (e.g., -Me, -Bn, -Boc) also plays a crucial role. A bulky group on the nitrogen can further influence the steric environment around the carbonyl group, potentially enhancing the selectivity of the reduction.[13][14]
Asymmetric Catalytic Reduction (Corey-Bakshi-Shibata - CBS)
When enantiopure products are desired from a racemic or prochiral starting material, an asymmetric catalyst is required. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[15][16]
The reaction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent (e.g., BH₃·THF) and the ketone substrate.[17] This ternary complex creates a rigid, well-defined transition state that directs the hydride transfer to one specific face of the carbonyl, leading to high enantiomeric excess (e.e.). The use of either the (R)- or (S)-catalyst allows for the selective synthesis of the desired alcohol enantiomer. While primarily used for generating enantiomers, this method's principles can be applied to achieve high diastereoselectivity in complex systems.
Biocatalytic Reduction
Enzymatic reductions using isolated ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Baker's yeast) offer an excellent alternative to chemical methods.[18][19] These approaches are renowned for their exceptional stereo- and regioselectivity under mild, environmentally benign conditions (aqueous media, room temperature, neutral pH).[20][21]
Tropinone reductases (TRs), for example, are enzymes that naturally reduce tropinone (a similar bicyclic ketone) with opposing stereospecificities to yield either tropine or pseudotropine.[22][23] A screening approach using a panel of commercially available KREDs can rapidly identify a biocatalyst capable of producing the desired 3α- or 3β-alcohol with very high diastereomeric and enantiomeric excess.[12] The cofactor (NADH or NADPH) required by the enzyme is typically regenerated in situ using a sacrificial substrate like isopropanol or glucose.[20]
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical results for the reduction of N-substituted 6-azabicyclo[3.2.1]octan-3-ones, demonstrating the influence of the reducing agent on stereoselectivity.
| N-Substituent (R) | Reducing Agent | Solvent | Temp (°C) | Product Ratio (α-ol : β-ol) | Reference |
| Methyl (-CH₃) | LiAlH₄ | THF | Reflux | 90 : 10 | [24] |
| Benzyl (-Bn) | LiAlH₄ | THF | Reflux | 89 : 11 | [4] |
| Phenyl (-Ph) | L-Selectride® | THF | -78 | >99% α-ol (endo) | [12] |
| Phenyl (-Ph) | Ketoreductase (KRED) | Buffer/IPA | 30 | >99% α-ol (endo) | [12] |
| R-α-Methylbenzyl | NaBH₄ | Methanol | 0 | 79 : 21 | [4] |
Experimental Protocols
Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Hydride reagents are water-reactive and can generate flammable hydrogen gas.
Protocol 1: Diastereoselective Reduction to the endo-(3α)-Alcohol using NaBH₄
This protocol describes a general procedure for the reduction favoring the thermodynamically more stable endo alcohol.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-benzyl-6-azabicyclo[3.2.1]octan-3-one (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Foaming (H₂ evolution) may be observed.
-
Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-3 hours).
-
Workup: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 6-benzyl-6-azabicyclo[3.2.1]octan-3α-ol.
Protocol 2: Asymmetric Reduction using a CBS Catalyst
This protocol outlines the enantioselective reduction of a prochiral ketone substrate.
-
Catalyst Preparation (in situ): In a flame-dried, three-neck flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, as a 1M solution in toluene). Cool the flask to -20 °C.
-
Borane Addition: Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 1.0 eq) dropwise via syringe. Stir for 15 minutes at -20 °C.
-
Substrate Addition: Dissolve the 6-Boc-6-azabicyclo[3.2.1]octan-3-one (1.0 eq) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, maintaining the temperature at -20 °C.
-
Reaction: Stir the mixture at -20 °C. Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by the slow, dropwise addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Purification: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography. Determine enantiomeric excess by chiral HPLC analysis.
Figure 2: Standard experimental workflow for the stereoselective reduction of 6-azabicyclo[3.2.1]octan-3-one.
Analysis and Separation of Diastereomers
Confirming the stereochemical outcome and separating the resulting diastereomers are crucial final steps.
-
Spectroscopic Analysis: ¹H NMR spectroscopy is often sufficient to distinguish between the 3α and 3β isomers. The coupling constants and chemical shift of the proton at C3 (the carbon bearing the hydroxyl group) are typically diagnostic.
-
Chromatographic Separation: Diastereomers have different physical properties and can usually be separated by standard flash column chromatography on silica gel.[25] For analytical purposes, HPLC or GC can be used to determine the diastereomeric ratio (d.r.).[26][] If the diastereomers are difficult to separate, they can be converted into ester derivatives (e.g., acetates or benzoates), which may exhibit better separation characteristics.[28]
Conclusion and Future Perspectives
The stereoselective reduction of 6-azabicyclo[3.2.1]octan-3-one is a well-established yet critical transformation for accessing valuable scaffolds in medicinal chemistry. A high degree of stereocontrol can be reliably achieved through the rational selection of chemical or biocatalytic methods. While classic hydride reductions offer simple and effective diastereocontrol based on sterics, modern asymmetric and biocatalytic approaches provide access to specific enantiomers with exceptional fidelity and under sustainable conditions. As the demand for enantiomerically pure and complex drug candidates grows, the continued development of highly selective and efficient reduction protocols will remain a cornerstone of synthetic and process chemistry.
References
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Pitner, J. B., Abraham, P., Joo, Y. J., Triggle, D. J., & Carroll, F. I. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, (6), 1375-1383. [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Fravolini, A., et al. (2004). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. ARKIVOC. [Link]
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Carroll, F. I. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores-a review. Heterocycles, 79, 99-120. [Link]
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Tice, C. M. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(16), 5451-5455. [Link]
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Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
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Carroll, F. I., et al. (1988). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications, (10), 681-682. [Link]
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Pitner, J. B., et al. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, 1375-1383. [Link]
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ElectronicsAndBooks. (n.d.). Synthesis and Stereoselective Reduction of (-t )-, (+)- and (-)-6-Substituted- 6- aza b i cyc I o [ 3.2. I ] octa n -3 -one. ElectronicsAndBooks. [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(9), 2320. [Link]
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Cheong, P. H.-Y., et al. (2012). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic letters, 14(13), 3336–3339. [Link]
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Tantillo, D. J., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11451-11456. [Link]
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Codexis, Inc. (2009). Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. Organic Process Research & Development, 13(6), 1195-1200. [Link]
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Nakajima, K., Hashimoto, T., & Yamada, Y. (1994). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Proceedings of the National Academy of Sciences, 91(22), 10501-10505. [Link]
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Zhao, H., et al. (2023). Ene Reductase Enabled Intramolecular β-C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. Angewandte Chemie International Edition, 62(22), e202302324. [Link]
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ResearchGate. (n.d.). Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1... ResearchGate. [Link]
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Hashimoto, T., et al. (1998). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized in Plant Root With Different Cell-Specific Patterns. Plant Physiology, 117(2), 569-578. [Link]
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Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the enzymatic reduction of ketones. Accounts of chemical research, 40(12), 1412–1419. [Link]
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Carroll, F. I., et al. (1987). 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry, 30(5), 805-808. [Link].1021/jm00388a011)
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Application Notes & Protocols: Leveraging 6-Azabicyclo[3.2.1]octan-3-one as a Versatile Precursor for Alkaloid Synthesis
Introduction: The 6-Azabicyclo[3.2.1]octane Core - A Privileged Scaffold in Medicinal Chemistry
The 6-azabicyclo[3.2.1]octane skeleton is a rigid, three-dimensional molecular framework that forms the structural core of numerous biologically active natural products and synthetic pharmaceuticals.[1] This "privileged scaffold" is particularly prominent in the tropane alkaloid family, which includes well-known compounds such as atropine, scopolamine, and cocaine.[2][3][4] The precise spatial arrangement of functional groups on this bicyclic system allows for potent and selective interactions with various biological targets, making it a highly attractive motif in drug discovery.[1]
At the heart of many synthetic routes to these complex molecules lies a versatile ketone precursor: 6-azabicyclo[3.2.1]octan-3-one and its derivatives. The most famous and widely utilized member of this class is its N-methylated analogue, 8-methyl-8-azabicyclo[3.2.1]octan-3-one, commonly known as tropinone.[2] This guide will provide an in-depth exploration of the synthesis and application of this ketone core, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into the classic Robinson synthesis of tropinone and demonstrate how the strategic manipulation of the C3-ketone functionality serves as a gateway to a diverse array of complex alkaloids.[5][6]
Part 1: Foundational Synthesis - The Biomimetic Elegance of the Robinson Tropinone Synthesis
The first synthesis of tropinone by Richard Willstätter in 1901 was a multi-step endeavor with a meager 0.75% overall yield.[2][3] A paradigm shift occurred in 1917 when Sir Robert Robinson devised a one-pot synthesis that is still celebrated for its simplicity, efficiency, and biomimetic approach.[3] The reaction is a tandem or "domino" sequence that assembles the complex bicyclic structure from simple, achiral precursors: succinaldehyde, methylamine, and acetonedicarboxylic acid (or its enolate).[2][7] The yield, initially 17%, has since been improved to over 90%.[2]
Mechanistic Deep Dive: A Double Mannich Reaction Cascade
Robinson's synthesis is a classic example of an intramolecular "double Mannich" reaction.[2] The causality of the reaction sequence is a cascade of nucleophilic additions and condensations that build the two rings of the tropane core in a single pot.
-
Iminium Formation : The process begins with the nucleophilic addition of methylamine to one of the aldehyde groups of succinaldehyde, followed by dehydration to form an imine.
-
First Ring Closure : An intramolecular nucleophilic attack by the imine nitrogen onto the second aldehyde group forms a five-membered pyrrolidine ring, generating an iminium cation intermediate.[7]
-
First Mannich Reaction (Intermolecular) : The enolate of acetonedicarboxylic acid acts as a nucleophile, attacking the iminium cation. This is the first C-C bond-forming step that attaches the acetone backbone.[2][8]
-
Second Ring Closure (Intramolecular Mannich) : Following tautomerization to form a new enolate and subsequent dehydration to generate a new iminium ion within the same intermediate, a second, intramolecular Mannich reaction occurs. This step forges the second C-C bond and closes the six-membered piperidine ring.[2][8]
-
Decarboxylation : The bicyclic intermediate readily loses its two carboxyl groups under the reaction conditions to yield the final tropinone product.[2]
Caption: Workflow of the Robinson Tropinone Synthesis.
Protocol 1: Classic Robinson-Schöpf Synthesis of Tropinone
This protocol is adapted from the improved procedures following Robinson's original work.
Materials:
-
Succinaldehyde (generated in situ from its bis(diethyl acetal))
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium acetate buffer (pH ~5)
-
Diethyl ether
-
Sodium hydroxide
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of Reaction Medium: Prepare a buffered solution by dissolving sodium acetate in water and adjusting the pH to approximately 5. Cool the solution in an ice bath.
-
Addition of Reactants: To the cooled, stirred buffer, add acetonedicarboxylic acid followed by methylamine hydrochloride. Stir until all solids are dissolved.
-
Addition of Aldehyde: Add a solution of succinaldehyde slowly to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction Incubation: Allow the mixture to stand at room temperature for at least 24 hours. The progress can be monitored by TLC.
-
Workup and Extraction: Make the solution strongly alkaline (pH > 11) with sodium hydroxide. Extract the aqueous layer multiple times with diethyl ether.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.
-
Purification: The crude product can be purified by vacuum distillation or crystallization to afford pure tropinone.
Part 2: Application in Alkaloid Synthesis - Strategic Transformations of the C3-Ketone
The true synthetic utility of 6-azabicyclo[3.2.1]octan-3-one lies in the reactivity of its ketone functionality. This carbonyl group is the primary handle for introducing structural diversity and complexity, enabling the synthesis of a wide range of alkaloids.
A. Stereoselective Reduction to Diastereomeric Alcohols
The reduction of the C3-ketone is a critical step that sets the stereochemistry for many tropane alkaloids. The reaction can yield two different diastereomeric alcohols: the 3α-ol (axial OH group, known as tropine when N-methylated) and the 3β-ol (equatorial OH group, known as pseudotropine).[4] The choice of reducing agent dictates the stereochemical outcome.
-
Tropine (3α-ol): This isomer is the precursor to atropine and scopolamine.[4] It is typically formed as the major product when using hydride reagents that approach from the less sterically hindered equatorial face.
-
Pseudotropine (3β-ol): This isomer is a precursor for calystegine biosynthesis.[4] Its formation is favored by reducing agents that allow for thermodynamic control or approach from the axial face.
Caption: Stereoselective reduction pathways of tropinone.
Protocol 2: Stereoselective Reduction of Tropinone to Tropine (3α-ol)
Materials:
-
Tropinone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolution: Dissolve tropinone in methanol and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction to completion by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add saturated sodium bicarbonate solution and extract multiple times with dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude tropine.
-
Purification: The product can be purified by recrystallization or column chromatography.
B. Synthesis of the Potent Analgesic, Epibatidine
While not a tropane alkaloid, the synthesis of epibatidine, a powerful analgesic isolated from the skin of an Ecuadorian poison frog, demonstrates the versatility of the azabicyclic core.[9][10] Several syntheses utilize a related 8-azabicyclo[3.2.1]octane precursor. One elegant strategy involves a Favorskii rearrangement to contract the six-membered ring of a tropinone derivative into the five-membered ring required for the 7-azabicyclo[2.2.1]heptane core of epibatidine.[9]
Caption: Synthetic workflow towards Epibatidine via ring contraction.
Protocol 3: Key Ring Contraction Step for an Epibatidine Precursor (Conceptual)
This protocol outlines the key Favorskii rearrangement step. Note that the synthesis of epibatidine is complex and involves multiple steps of protection, activation, and functionalization.[9]
Materials:
-
α-Halogenated N-protected-8-azabicyclo[3.2.1]octan-3-one
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the α-halogenated ketone substrate in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base Addition: Cool the solution to 0 °C and add a solution of sodium methoxide in methanol dropwise.
-
Rearrangement: Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours. The rearrangement is typically driven by the formation of a cyclopropanone intermediate followed by nucleophilic ring-opening by the methoxide.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, neutralize it with a mild acid (e.g., ammonium chloride solution) and remove the methanol under reduced pressure.
-
Extraction: Extract the resulting aqueous residue with diethyl ether or another suitable organic solvent.
-
Isolation and Purification: Dry the combined organic extracts, concentrate, and purify the resulting ester product (the ring-contracted 7-azabicyclo[2.2.1]heptane derivative) using column chromatography. This product serves as a key intermediate for the eventual synthesis of epibatidine.[9]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the transformations discussed. Note that yields are highly dependent on substrate, scale, and specific reaction conditions.
| Transformation | Precursor | Key Reagents | Typical Yield | Reference |
| Tropinone Synthesis | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | pH 5 buffer | >90% (optimized) | [2] |
| Reduction to Tropine | Tropinone | NaBH₄ | >90% | N/A (General) |
| Favorskii Rearrangement | α-Halo-N-Boc-nortropinone | NaOMe | 60-70% | [9] |
Conclusion and Future Outlook
6-Azabicyclo[3.2.1]octan-3-one and its N-substituted derivatives, particularly tropinone, are undeniably powerful and versatile precursors in the synthesis of alkaloids. The classic Robinson synthesis provides a robust foundation for accessing the core structure, while the strategic manipulation of the C3-ketone opens avenues to a vast chemical space. Modern synthetic chemistry continues to build on this foundation, with emerging techniques such as chemoenzymatic cascades and copper-catalyzed enantioselective carboamination offering new, highly efficient, and stereocontrolled routes to this privileged scaffold.[1][5][11] These ongoing innovations ensure that the 6-azabicyclo[3.2.1]octane core will remain a central building block in the development of novel therapeutics for years to come.
References
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Tropinone - Wikipedia. (URL: [Link])
-
Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. (URL: [Link])
-
Mondal, N., et al. (2003). Theoretical Study On The Mechanism of Robinson's Synthesis of Tropinone. Scribd. (URL: [Link])
-
Martínez-Hernández, N. U., et al. (2019). Chemical thermodynamics applied to the synthesis of tropinone. Journal of the Mexican Chemical Society. (URL: [Link])
-
Davies, H. M. L., & Saikali, E. (1993). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
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Waschkowitz, G., et al. (2016). Stereoselective Synthesis of Tropanes via a 6π-Electrocyclic Ring-Opening/ Huisgen [3+2]-Cycloaddition Cascade of Monocyclic 2-Azabicyclo[3.1.0]hex-3-enes. Chemistry – A European Journal. (URL: [Link])
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Laha, J. K. (2010). TOTAL SYNTHESIS OF TROPINONE USING 1,3-DIPOLAR CYCLOADDITION OF CYCLIC AZOMETHINE YLIDE AND PHENYL VINYL SULFONE AS THE KEY STEP. Chemistry of Natural Compounds. (URL: [Link])
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Carretero, J. C., et al. (2016). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. (URL: [Link])
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Rao, K. R., et al. (1998). Stereoselective synthesis of (±)-epibatidine analog:(±)-2β-(2-chloro-5-pyridinyl)-3β-phenyl-8-aza-bicyclo[3.2.1 ]octane(2). Indian Journal of Chemistry - Section B. (URL: [Link])
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Request PDF. (2024). Synthesis of 6-Aza-bicyclo[2][12][13]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. ResearchGate. (URL: [Link])
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Huang, D. F., & Shen, T. Y. (1995). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry. (URL: [Link])
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The Versatile Scaffold: 6-Azabicyclo[3.2.1]octan-3-one in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 6-azabicyclo[3.2.1]octane framework represents a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation of functional groups. This unique topology has proven instrumental in the design of potent and selective ligands for a variety of challenging biological targets. At the heart of many of these explorations lies a key synthetic intermediate: 6-azabicyclo[3.2.1]octan-3-one. This document provides an in-depth guide to the synthesis and application of this versatile building block, offering both foundational knowledge and actionable protocols for researchers in drug discovery.
Introduction: The Strategic Advantage of the 6-Azabicyclo[3.2.1]octane Core
The 6-azabicyclo[3.2.1]octane skeleton is a recurring motif in a number of natural products and has been successfully employed in the development of synthetic molecules with significant therapeutic potential.[1] Its rigid structure, compared to more flexible acyclic or monocyclic amines, reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the defined stereochemical relationships between substituents on the bicyclic system allow for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.
The ketone functionality at the 3-position of 6-azabicyclo[3.2.1]octan-3-one serves as a versatile chemical handle, enabling a wide array of synthetic transformations. These include, but are not limited to, reduction to the corresponding alcohol, reductive amination to introduce new amine substituents, and alpha-functionalization to build further complexity. This chemical tractability makes it an ideal starting point for the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Synthetic Protocols for 6-Azabicyclo[3.2.1]octan-3-one and its Derivatives
Several synthetic routes to 6-azabicyclo[3.2.1]octan-3-one have been developed, each with its own advantages. A common and effective strategy commences with the commercially available 6-oxabicyclo[3.2.1]oct-3-en-7-one.[2][3] More recent advancements have also introduced innovative chemoenzymatic and photochemical approaches.[4]
Protocol 1: Synthesis of N-Substituted 6-Azabicyclo[3.2.1]octan-3-ones from 6-Oxabicyclo[3.2.1]oct-3-en-7-one
This protocol outlines a general and robust three-step synthesis of N-substituted 6-azabicyclo[3.2.1]octan-3-ones, adapted from the work of Carroll and colleagues.[2][3] The process involves the aminolysis of a lactone, reduction of the resulting amide, and subsequent oxidation of the allylic alcohol.
Experimental Workflow: Synthesis of N-Substituted 6-Azabicyclo[3.2.1]octan-3-ones
Caption: A three-step synthetic route to N-substituted 6-azabicyclo[3.2.1]octan-3-ones.
Step 1: Aminolysis of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
-
To a solution of 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 eq) in a suitable solvent such as methanol or a sealed tube, add the desired primary amine (e.g., methylamine, 2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine, yielding the crude amide intermediate. This intermediate can often be used in the next step without further purification.
Causality Note: The opening of the lactone ring by the amine is a nucleophilic acyl substitution reaction. The choice of a primary amine is crucial for the subsequent cyclization to form the desired azabicyclic system.
Step 2: Reduction of the Amide Intermediate
-
In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride (LiAlH₄, 2-4 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of the crude amide from Step 1 in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.
Causality Note: LiAlH₄ is a powerful reducing agent capable of reducing the amide to the corresponding amine. The resulting amino alcohol is the precursor for the final cyclization and oxidation step.
Step 3: Oxidative Cyclization
-
Dissolve the crude amino alcohol from Step 2 in a suitable solvent such as chloroform or dichloromethane.
-
Add activated manganese dioxide (MnO₂, 5-10 eq) in portions to the solution.
-
Stir the suspension vigorously at room temperature for 12-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide, and wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-substituted 6-azabicyclo[3.2.1]octan-3-one.
Causality Note: Manganese dioxide is a mild oxidizing agent that selectively oxidizes the allylic alcohol to the corresponding enone. The intermediate monocyclic ketone then undergoes an intramolecular Michael addition to form the bicyclic ketone.[3]
Applications in Medicinal Chemistry
The 6-azabicyclo[3.2.1]octan-3-one scaffold has been instrumental in the development of a diverse range of therapeutic agents. The following sections highlight its application in several key areas of drug discovery.
Dopamine Transporter (DAT) Inhibitors
The dopamine transporter is a key regulator of dopaminergic neurotransmission and a primary target for the treatment of conditions such as depression, attention deficit hyperactivity disorder (ADHD), and substance abuse. The 6-azabicyclo[3.2.1]octane framework has been explored as a novel scaffold for DAT inhibitors, serving as a bioisostere for the tropane nucleus of cocaine.[5][6]
A study by Quirante et al. described a series of 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as potent DAT inhibitors.[5] Their work demonstrated that the trans-isomers were generally more potent than the cis-isomers. Notably, the p-chloro substituted analog exhibited an IC₅₀ value of 452 nM, comparable to that of cocaine (IC₅₀ = 459 nM).[5] This highlights the potential of the 6-azabicyclo[3.2.1]octane scaffold to mimic the pharmacophore of tropane-based DAT inhibitors.
| Compound | Aryl Substitution | Isomer | DAT IC₅₀ (nM) |
| 8c | p-Chloro | trans | 452 |
| Cocaine | - | - | 459 |
| Data sourced from Quirante et al. (2004).[5] |
Logical Relationship: Scaffold Hopping in DAT Inhibitor Design
Caption: Bioisosteric replacement of the tropane core with the 6-azabicyclo[3.2.1]octane scaffold.
Analgesics and Narcotic Antagonists
The 6-azabicyclo[3.2.1]octane nucleus has also been investigated in the context of analgesics and narcotic antagonists. Research into 1-phenyl-6-azabicyclo[3.2.1]octanes has revealed compounds with a mixed agonist-antagonist profile at opioid receptors.[7] These findings are significant as such molecules have the potential to provide pain relief with a reduced risk of addiction and physical dependence. The stereochemistry of the substituents on the bicyclic ring system was found to be a critical determinant of the pharmacological activity.[7]
Antimuscarinic Agents
The 6-azabicyclo[3.2.1]octane scaffold is a core component of azaprophen, a potent antimuscarinic agent.[8] Azaprophen is the 2,2-diphenylpropionate ester of 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. The synthesis of this and related compounds relies on the stereoselective reduction of the parent ketone, 6-methyl-6-azabicyclo[3.2.1]octan-3-one, to the corresponding alcohol, followed by esterification.[2][9]
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Epibatidine, a natural alkaloid, is a potent agonist at nicotinic acetylcholine receptors with powerful analgesic properties, but its therapeutic use is hampered by its toxicity.[10] The 6-azabicyclo[3.2.1]octane scaffold has been employed in the synthesis of epibatidine analogs in an effort to dissociate the analgesic effects from the toxic side effects.[11] This line of research underscores the utility of the scaffold in fine-tuning receptor subtype selectivity.
Conclusion and Future Perspectives
6-Azabicyclo[3.2.1]octan-3-one is a demonstrably valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for the design of potent and selective ligands for a wide array of biological targets. The synthetic accessibility of this scaffold, coupled with the chemical versatility of the ketone functionality, ensures its continued relevance in drug discovery. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, as well as the application of this scaffold to novel biological targets. The continued exploration of the chemical space around the 6-azabicyclo[3.2.1]octane core promises to yield new therapeutic agents with improved efficacy and safety profiles.
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Philip, A., Pitner, J. B., Joo, Y. J., Triggle, D. J., & Carroll, F. I. (1990). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications, (14), 984-985. [Link]
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Quirante, J., Vila, X., Bonjoch, J., & Johnson, K. M. (2004). 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & medicinal chemistry, 12(6), 1383–1391. [Link]
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Quirante, J., Vila, X., Bonjoch, J., & Johnson, K. M. (2004). 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry, 12(6), 1383-1391. [Link]
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Winkler, J. D., & Fitzgerald, M. E. (1997). Synthesis of 6-Aza-bicyclo[2][3][5]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. Tetrahedron Letters, 38(35), 6239-6242. [Link]
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Meltzer, P. C., Liu, S., Madras, B. K., & Janowsky, A. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of medicinal chemistry, 44(16), 2619–2635. [Link]
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Meltzer, P. C., Liu, S., Madras, B. K., & Janowsky, A. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 44(16), 2619-2635. [Link]
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Micheli, F., Cavanni, P., Ghelfi, F., & Piazzi, L. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & medicinal chemistry letters, 10(15), 1681–1686. [Link]
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Orjales, A., Berisa, A., & Labeaga, L. (1993). 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of medicinal chemistry, 36(21), 3090–3094. [Link]
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Di Fruscia, P., Carbone, A., Bottegoni, G., Berti, F., Giacomina, F., Ponzano, S., ... & Bandiera, T. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of medicinal chemistry, 64(18), 13327–13355. [Link]
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Di Fruscia, P., Carbone, A., Bottegoni, G., Berti, F., Giacomina, F., Ponzano, S., ... & Bandiera, T. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355. [Link]
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Orjales, A., Berisa, A., & Labeaga, L. (1993). 6-Methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry, 36(21), 3090-3094. [Link]
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Takeda, M., Inoue, H., Noguchi, K., Honma, Y., & Kawamori, M. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relations of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative. Journal of Medicinal Chemistry, 20(2), 221-228. [Link]
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Carroll, F. I., Lewin, A. H., & Mascarella, S. W. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores-a review. Heterocycles, 79, 99-120. [Link]
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Gálvez, E., Lorente, A., & Arias-Pérez, M. S. (1988). Derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane with hypotensive activity. I. Il Farmaco; edizione scientifica, 43(12), 1123–1134. [Link]
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Jiang, G., Huang, C., Harrison, W., Li, H., Zhou, M., & Zhao, H. (2023). Ene Reductase Enabled Intramolecular β-C-H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. Angewandte Chemie (International ed. in English), 62(21), e202301980. [Link]
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Hsieh, H. W., & Hsieh, H. P. (2017). Arylidene-2-chloro-6-azabicyclo[3.2.1]octanes via Aluminum Chloride-Promoted Cyclization/Chlorination of 3-Enynamides. Advanced Synthesis & Catalysis, 359(10), 1699-1704. [Link]
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Ouyang, J., Liu, X., Zhao, Y., Liu, Y., & Si, H. (2023). QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Letters in Drug Design & Discovery, 20(5), 624-633. [Link]
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Gács-Baitz, E., & Kalaus, G. (1992). NMR study of 6-azabicyclo[3.2.1]octene derivatives, by-products of catharanthine synthesis. Journal of the Chemical Society, Perkin Transactions 2, (11), 1895-1899. [Link]
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Protocol for N-Alkylation of 6-Azabicyclo[3.2.1]octan-3-one: A Comprehensive Guide for Medicinal Chemistry
Introduction: The Significance of the 6-Azabicyclo[3.2.1]octane Scaffold
The 6-azabicyclo[3.2.1]octane framework is a privileged scaffold in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive template for the design of potent and selective ligands for a variety of biological targets. N-substituted derivatives of 6-azabicyclo[3.2.1]octan-3-one, in particular, serve as crucial synthetic intermediates for a range of bioactive molecules, including analogues of cocaine and azaprophen.[1][2] The ability to controllably introduce diverse substituents onto the nitrogen atom is therefore of paramount importance for generating compound libraries for structure-activity relationship (SAR) studies.
This application note provides a detailed protocol for the N-alkylation of 6-azabicyclo[3.2.1]octan-3-one, focusing on the widely applicable and highly efficient method of reductive amination. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and present a comparative analysis of reaction parameters.
Core Principles of N-Alkylation via Reductive Amination
Direct N-alkylation of secondary amines with alkyl halides can be challenging, often leading to over-alkylation and the formation of quaternary ammonium salts. Reductive amination offers a more controlled and selective alternative for the synthesis of tertiary amines.[3] The reaction proceeds in two key stages:
-
Iminium Ion Formation: The secondary amine of the 6-azabicyclo[3.2.1]octan-3-one nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration, often facilitated by a mild acid catalyst, leads to the formation of a transient iminium ion intermediate.
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine. A key advantage of this method is the use of hydridic reducing agents that are selective for the iminium ion over the starting carbonyl compound, thus preventing the reduction of the aldehyde or ketone to the corresponding alcohol.[4][5]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation. It is sufficiently mild to not reduce the aldehyde or ketone starting material, yet reactive enough to efficiently reduce the iminium ion as it is formed.[3][5] This selectivity minimizes side reactions and generally leads to high yields of the desired N-alkylated product.
Experimental Protocol: N-Alkylation of 6-Azabicyclo[3.2.1]octan-3-one with Benzaldehyde
This protocol details the N-benzylation of 6-azabicyclo[3.2.1]octan-3-one hydrochloride as a representative example of reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer and/or LC-MS for product characterization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (1.1 equivalents) to the suspension to neutralize the hydrochloride salt and liberate the free secondary amine. Stir the mixture at room temperature for 10-15 minutes.
-
Aldehyde Addition: Add benzaldehyde (1.1 equivalents) to the reaction mixture.
-
Reducing Agent Addition: In portions, carefully add sodium triacetoxyborohydride (1.5 equivalents) to the stirred solution. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-6-azabicyclo[3.2.1]octan-3-one.
-
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and/or mass spectrometry.
Comparative Data for N-Alkylation Conditions
The choice of reagents and reaction conditions can significantly impact the outcome of the N-alkylation. The following table summarizes various parameters for consideration, based on established principles of reductive amination.
| Parameter | Reagent/Condition | Rationale and Field-Proven Insights |
| Alkylating Agent | Aldehydes (e.g., benzaldehyde, isobutyraldehyde), Ketones (e.g., acetone) | Aldehydes are generally more reactive than ketones in forming the iminium ion intermediate. Sterically hindered ketones may require longer reaction times or elevated temperatures.[5] |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Preferred for its high selectivity for iminium ions over carbonyls, allowing for a one-pot procedure.[3][5] |
| Sodium cyanoborohydride (NaCNBH₃) | Also highly selective but is toxic and generates cyanide waste. Requires careful pH control. | |
| Sodium borohydride (NaBH₄) | Less selective; can reduce the starting aldehyde/ketone. Best used in a two-step procedure where the imine is pre-formed.[3] | |
| Solvent | 1,2-Dichloroethane (DCE) | A common and effective solvent for reductive aminations with NaBH(OAc)₃.[3][5] |
| Dichloromethane (DCM), Tetrahydrofuran (THF) | Also suitable solvents for this transformation. THF may lead to slightly slower reaction rates compared to DCE.[5] | |
| Methanol (MeOH) | Generally used with NaCNBH₃ or in the two-step procedure with NaBH₄. Not ideal for NaBH(OAc)₃ due to potential reactivity. | |
| Base (if starting with a salt) | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Non-nucleophilic organic bases used to liberate the free amine from its salt without interfering in the reaction. |
| Catalyst | Acetic Acid (optional) | Can be used in catalytic amounts to facilitate iminium ion formation, particularly with less reactive ketones.[3][5] |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of 6-azabicyclo[3.2.1]octan-3-one.
Reaction Mechanism
Sources
- 1. osti.gov [osti.gov]
- 2. CCDC 2233284: Experimental Crystal Structure Determination - CABBI [cabbi.bio]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Copper-Catalyzed Synthesis of 6-Azabicyclo[3.2.1]octanes
Abstract
The 6-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic therapeutic agents.[1] This application note provides a comprehensive guide to the enantioselective synthesis of this important heterocycle via a copper-catalyzed intramolecular carboamination of N-sulfonyl-2-aryl-4-pentenamines. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested experimental protocol, and present data on the reaction's scope and optimization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage this powerful methodology for accessing novel chemical matter.
Introduction: The Significance of the 6-Azabicyclo[3.2.1]octane Scaffold
Bridged bicyclic nitrogen heterocycles are highly sought-after motifs in drug discovery. Their rigid, three-dimensional structures allow for the precise spatial arrangement of functional groups, enabling high-affinity and selective interactions with biological targets. The 6-azabicyclo[3.2.1]octane skeleton is a prominent member of this class, found in important natural products like cocaine and aphanorphine.[1] Synthetic derivatives have shown significant therapeutic potential for treating conditions such as pain and drug addiction.[1]
Traditional syntheses of this framework often require multi-step sequences. However, modern transition-metal catalysis offers more elegant and efficient solutions. This note focuses on a robust copper-catalyzed method that constructs two rings and two new stereocenters in a single step, representing a significant advancement in synthetic efficiency.[1][2][3] The reaction proceeds via an enantioselective alkene carboamination, a process that involves the concurrent formation of a C–N and a C–C bond across a double bond.[1]
Mechanistic Rationale and Pathway
The copper-catalyzed intramolecular carboamination provides a powerful route to the 6-azabicyclo[3.2.1]octane core. The reaction is initiated by the formation of a chiral copper(II) complex, typically using copper(II) trifluoromethanesulfonate (Cu(OTf)₂) and a chiral bis(oxazoline) ligand, such as (R,R)-Ph-Box. This complex coordinates to the nitrogen atom of the N-sulfonyl-2-aryl-4-pentenamine substrate.
The proposed catalytic cycle involves several key steps:
-
Enantioselective Aminocupration: The chiral Cu(II) complex facilitates the intramolecular addition of the sulfonamide nitrogen across the pendant alkene. This step is stereodetermining, establishing the crucial N-C bond and setting the chirality of the newly formed ring.[1]
-
Radical Formation: The resulting C-Cu(II) bond is believed to undergo homolysis, generating an alkyl radical intermediate.[1]
-
C-C Bond Formation: The generated radical then undergoes an intramolecular cyclization onto the tethered aryl ring. This step is a net C-H functionalization and forms the second ring of the bicyclic system.[3]
-
Oxidation and Catalyst Regeneration: A stoichiometric oxidant, typically manganese dioxide (MnO₂), is required to regenerate the active Cu(II) catalyst, thus closing the catalytic cycle.[1][4]
The choice of the N-sulfonyl protecting group is critical; alkylsulfonyl groups (like mesyl) are preferred as they prevent competing cyclization onto an N-arylsulfonyl group.[4]
Below is a diagram illustrating the proposed mechanistic pathway.
Sources
- 1. 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective and Regioselective Synthesis of Heterocycles via Copper-Catalyzed Additions of Amine Derivatives and Alcohols to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dopamine Transporter Inhibitors from 6-Azabicyclo[3.2.1]octan-3-one
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutics aimed at treating conditions like ADHD and depression, as well as substances of abuse such as cocaine.[1][2][3] This document provides a comprehensive guide for the synthesis of novel DAT inhibitors based on the 6-azabicyclo[3.2.1]octane scaffold, a promising alternative to the classic tropane (8-azabicyclo[3.2.1]octane) nucleus.[4][5] We present detailed synthetic pathways starting from the versatile ketone intermediate, 6-azabicyclo[3.2.1]octan-3-one, along with step-by-step experimental protocols, characterization techniques, and expert insights into potential challenges. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this novel chemical space for DAT inhibitor design.
Introduction: The Rationale for the 6-Azabicyclo[3.2.1]octane Scaffold
The reinforcing effects of many psychostimulants are directly linked to their ability to block the DAT, leading to elevated synaptic dopamine levels.[1][2] While the tropane skeleton of cocaine has been the foundation for decades of inhibitor design, exploring alternative scaffolds is crucial for developing novel therapeutics with improved pharmacological profiles (e.g., longer duration of action, reduced abuse liability).
The 6-azabicyclo[3.2.1]octane, or normorphan, framework represents a structurally distinct yet topologically similar scaffold to the tropane nucleus.[4][5] This isomeric relationship provides a unique opportunity to investigate new structure-activity relationships (SAR). Studies have demonstrated that compounds based on this core can exhibit DAT binding affinities comparable to cocaine, validating its potential as a privileged scaffold in neuropharmacology.[4] The strategic modification of this nucleus allows for the fine-tuning of potency and selectivity against other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][6]
Overview of Synthetic Strategy
The synthesis of diverse DAT inhibitors from this class hinges on the efficient construction and subsequent functionalization of the key intermediate, an N-substituted 6-azabicyclo[3.2.1]octan-3-one. Several routes to this core structure have been established, offering flexibility based on available starting materials and desired scale.
-
Classic Route from a Lactone: A well-established, multi-step synthesis begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one. This pathway involves a sequential ring-opening with a primary amine, reduction of the resulting amide, and a final oxidation to yield the target ketone.[7] This method is robust and allows for the early introduction of the nitrogen substituent.
-
Aziridine Cyclization Route: An alternative approach utilizes the intramolecular cyclization of specifically designed aziridines with π-nucleophiles. The success of this cyclization is highly dependent on the choice of the nitrogen-protecting group, with nosyl groups proving particularly effective in promoting the desired ring formation.[8]
-
Chemoenzymatic Synthesis: Modern biocatalytic methods offer a streamlined approach. Ene reductases (EREDs) can facilitate an intramolecular β-C-H functionalization, enabling a one-pot cascade to construct the 6-azabicyclo[3.2.1]octan-3-one scaffold from readily available starting materials.[9]
The general workflow, regardless of the initial route to the ketone, follows a logical progression from core synthesis to the final biologically active compound.
Figure 1: General workflow for the synthesis of DAT inhibitors.
Detailed Experimental Protocols
The following protocols describe a representative synthesis of a 3-aryl substituted DAT inhibitor, starting from the construction of the N-benzyl protected ketone intermediate.
Protocol 1: Synthesis of N-Benzyl-6-azabicyclo[3.2.1]octan-3-one
This protocol is adapted from the general methodology involving lactone ring-opening and subsequent transformations.[7]
Step 1.1: Amide Formation
-
To a solution of 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 eq) in a suitable solvent such as methanol, add benzylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.
Step 1.2: Amide Reduction to Amino Alcohol CAUTION: Lithium aluminum hydride (LAH) is a highly reactive, pyrophoric reagent. Handle under an inert atmosphere (Argon or Nitrogen) and perform quenching procedures with extreme care.
-
Prepare a suspension of LAH (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude amide from Step 1.1 in anhydrous THF and add it dropwise to the LAH suspension via the addition funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.
Step 1.3: Allylic Oxidation to Ketone
-
Dissolve the crude amino alcohol from Step 1.2 in a solvent such as dichloromethane (DCM) or chloroform.
-
Add activated manganese dioxide (MnO2, 5-10 eq by weight), an oxidizing agent.
-
Stir the suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove the MnO2 solids, washing the pad extensively with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure N-benzyl-6-azabicyclo[3.2.1]octan-3-one.
Protocol 2: Synthesis of a 3-Aryl-6-azabicyclo[3.2.1]octane Analog
This protocol outlines the introduction of an aryl moiety at the C-3 position, a key pharmacophore for DAT affinity.
Step 2.1: Grignard Addition to the Ketone CAUTION: Organometallic reagents are highly reactive. Handle under an inert atmosphere.
-
Dissolve N-benzyl-6-azabicyclo[3.2.1]octan-3-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of an arylmagnesium bromide (e.g., 4-fluorophenylmagnesium bromide, 1.5 eq) in THF.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude tertiary alcohol.
Step 2.2: Dehydration and N-Debenzylation
-
Dissolve the crude alcohol in a suitable solvent and treat with a strong acid (e.g., trifluoroacetic acid or concentrated HCl) to induce dehydration, forming an enamine intermediate.
-
For simultaneous debenzylation, the acidic mixture can be subjected to catalytic hydrogenation. Add 10% Palladium on Carbon (Pd/C) catalyst to the acidic solution.
-
Place the reaction vessel under an atmosphere of hydrogen gas (H2, balloon or Parr shaker) and stir vigorously for 12-24 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Basify the filtrate with a strong base (e.g., NaOH or Na2CO3) and extract the product into an organic solvent like DCM.
-
Dry the organic layer, filter, and concentrate to yield the 3-aryl-6-azabicyclo[3.2.1]octane. This product is a mixture of stereoisomers that may require separation.
Characterization and Biological Evaluation
Rigorous analytical and biological characterization is essential to validate the synthesized compounds and understand their pharmacological properties.
Analytical Workflow
Newly synthesized compounds must be unambiguously identified and their purity confirmed before any biological assessment.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the covalent structure of the molecule. Mass Spectrometry (MS) provides the molecular weight, confirming the elemental composition.[10]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound, which should exceed 95% for in vitro assays. For crystalline solids, combustion analysis provides confirmation of the elemental formula.[10]
Figure 2: Workflow for compound characterization and analysis.
Biological Evaluation: Radioligand Binding Assays
The primary method to determine a compound's affinity for DAT is through competitive radioligand binding assays.[6]
-
Assay Principle: The assay measures the ability of the synthesized (unlabeled) compound to displace a known, high-affinity radiolabeled ligand from the transporter.
-
Procedure: Membrane homogenates from cells expressing the human DAT are incubated with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]IPT) and varying concentrations of the test compound.[6]
-
Data Analysis: The amount of bound radioactivity is measured. The data are used to calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). The IC₅₀ is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Selectivity Profiling: To determine selectivity, similar assays are run for SERT and NET using their respective specific radioligands.
Data Summary Table
| Compound ID | Yield (%) | Purity (HPLC) | ¹H NMR | MS (m/z) | DAT Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| Example-01 | 45 | >98% | Conforms | [M+H]⁺ found | 45.2 | 25 | 18 |
| Example-02 | 38 | >99% | Conforms | [M+H]⁺ found | 15.8 | 52 | 30 |
| This table presents hypothetical data for illustrative purposes. |
Field-Proven Insights and Troubleshooting
-
Stereochemistry is Critical: The stereochemistry at the C-3 position significantly impacts biological activity. The reduction of the ketone or subsequent double bonds can lead to diastereomers (e.g., 3α-aryl vs. 3β-aryl).[1][2][7] These isomers often need to be separated chromatographically and tested individually, as one may be significantly more potent than the other.
-
Purification of Amines: The basic nature of the 6-azabicyclo[3.2.1]octane core can cause tailing on standard silica gel columns. This can often be mitigated by pre-treating the silica with triethylamine or by adding a small percentage (0.5-1%) of ammonia solution or triethylamine to the chromatography eluent.
-
Oxidation Vigor: The MnO₂ oxidation in Protocol 1.3 can be slow. Using freshly activated, high-quality MnO₂ is crucial for achieving reasonable reaction times and yields.
-
Safety Precautions: The synthetic protocols involve highly reactive and hazardous materials, including LAH, organometallics, and flammable solvents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The final products are potent, centrally-acting compounds and should be handled with extreme care according to institutional safety guidelines.
Conclusion
The 6-azabicyclo[3.2.1]octane scaffold serves as a valuable platform for the design and synthesis of novel dopamine transporter inhibitors. The synthetic pathways outlined in this guide, centered around the versatile 6-azabicyclo[3.2.1]octan-3-one intermediate, provide a robust framework for accessing a wide range of analogs. By systematically exploring substitutions at the C-3 and N-6 positions, researchers can further elucidate the structure-activity relationships governing DAT binding and develop new chemical entities with therapeutic potential for a variety of neurological and psychiatric disorders.
References
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Yuan, J., et al. (2011). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. Nuclear Medicine and Biology. Available at: [Link]
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Pitner, J. B., et al. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Chen, N., et al. (2001). Synthesis of 6- and 7- hydroxy-8-azabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry. Available at: [Link]
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D'Aquila, P., et al. (2004). 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry. Available at: [Link]
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D'Andrea, P., et al. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Pulipaka, A. B., & Bergmeier, S. C. (2008). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. The Journal of Organic Chemistry. Available at: [Link]
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Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. ResearchGate. Available at: [Link]
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D'Aquila, P., et al. (2004). 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. ScienceDirect. Available at: [Link]
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Chebolu, R., et al. (2013). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic Letters. Available at: [Link]
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Jiang, G., et al. (2023). Ene Reductase Enabled Intramolecular β-C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. Center for Advanced Bioenergy and Bioproducts Innovation. Available at: [Link]
-
Saha, J., et al. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry. Available at: [Link]
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Development of Novel Antimuscarinic Agents Utilizing the 6-Azabicyclo[3.2.1]octan-3-one Scaffold: Application Notes and Protocols
Introduction: The Therapeutic Promise of Muscarinic Receptor Antagonists
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. Their involvement in a wide array of physiological processes makes them compelling targets for therapeutic intervention in a variety of diseases.[1] Notably, antagonists of these receptors have found clinical application in the treatment of conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and motion sickness. The development of subtype-selective muscarinic antagonists is a key objective in modern drug discovery, aiming to minimize off-target effects and enhance therapeutic efficacy.[2][3]
The 6-azabicyclo[3.2.1]octane framework, a rigid bicyclic amine, represents a privileged scaffold in medicinal chemistry for the design of muscarinic receptor ligands. Its conformational rigidity allows for a well-defined spatial presentation of pharmacophoric features, facilitating selective interactions with the receptor binding pocket. This guide provides a comprehensive overview of the synthetic strategies and pharmacological evaluation protocols for the development of novel antimuscarinic agents based on the 6-azabicyclo[3.2.1]octan-3-one core.
Rationale for the 6-Azabicyclo[3.2.1]octane Scaffold: A Foundation for Selectivity
The choice of the 6-azabicyclo[3.2.1]octane scaffold is predicated on its structural relationship to tropane alkaloids, a class of natural products with well-established antimuscarinic activity.[3] The rigid bicyclic nature of this framework reduces the entropic penalty upon binding to the receptor, potentially leading to higher affinity. Furthermore, the stereochemistry of the substituents on the bicyclic ring can be precisely controlled, enabling the exploration of three-dimensional space within the receptor binding site to achieve subtype selectivity. The ketone functionality at the 3-position of 6-azabicyclo[3.2.1]octan-3-one serves as a versatile chemical handle for the introduction of diverse substituents, allowing for the systematic investigation of structure-activity relationships (SAR).
Synthetic Strategies for 6-Azabicyclo[3.2.1]octan-3-one and Derivatives
The synthesis of the 6-azabicyclo[3.2.1]octan-3-one core and its subsequent derivatization are critical steps in the drug discovery cascade. Several synthetic routes have been developed, with the choice of a particular method often depending on the desired substitution pattern and stereochemistry.
Protocol 1: Synthesis of N-Substituted 6-Azabicyclo[3.2.1]octan-3-ones from 6-Oxabicyclo[3.2.1]oct-3-en-7-one
This protocol describes a general and efficient method for the preparation of N-substituted 6-azabicyclo[3.2.1]octan-3-ones, which are key intermediates for further elaboration.[4][5]
Experimental Workflow:
Sources
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- 3. Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes: The 6-Azabicyclo[3.2.1]octan-3-one Scaffold as a Versatile Platform for Probing Neurodegenerative Diseases
Abstract
The 6-azabicyclo[3.2.1]octane framework represents a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). Derivatives of this core structure have emerged as critical research tools for investigating the cholinergic system's role in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease (AD). This guide provides an in-depth overview of the mechanism, key applications, and detailed experimental protocols for utilizing 6-azabicyclo[3.2.1]octan-3-one and its analogs in neurodegenerative disease research. We will explore its function as an nAChR agonist, detail its synthesis, and provide step-by-step protocols for in vitro binding and in vivo behavioral assays to empower researchers in the field.
Introduction: The Cholinergic Hypothesis and the Rise of a Scaffold
Neurodegenerative diseases like Alzheimer's are characterized by a progressive decline in cognitive function. A leading theory, the "cholinergic hypothesis," posits that this decline is linked to a reduction in acetylcholine, a key neurotransmitter, and the dysfunction of its receptors in the brain.[1][2] Among these, the α7 nicotinic acetylcholine receptor (α7 nAChR) has garnered significant attention.[1] Found predominantly in brain regions crucial for learning and memory like the hippocampus, the α7 nAChR is a ligand-gated ion channel that, when activated, allows calcium influx, triggering downstream signaling cascades essential for neuronal plasticity and survival.[3][4]
The α7 nAChR is implicated in AD pathology through its interaction with amyloid-beta (Aβ) peptides, the main component of amyloid plaques.[1][4] Dysfunction of this receptor is a key contributor to AD pathogenesis.[1] Consequently, developing selective agonists for the α7 nAChR is a promising therapeutic strategy aimed at enhancing cognitive function and potentially mitigating neuroinflammation and Aβ-induced toxicity.[3][4][5][6] The 6-azabicyclo[3.2.1]octane scaffold has proven to be an excellent starting point for designing such agonists due to its rigid structure, which allows for precise orientation of functional groups to interact with the nAChR binding site.
Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor
Derivatives based on the 6-azabicyclo[3.2.1]octan-3-one core primarily act as agonists or partial agonists at various nAChR subtypes, with a particular focus on the α7 subtype.[5]
Key Mechanistic Points:
-
Orthosteric Binding: These ligands bind to the orthosteric site of the nAChR, the same site as the endogenous ligand acetylcholine. This interaction stabilizes the open conformation of the ion channel.
-
Calcium Influx: Activation of the α7 nAChR, a channel highly permeable to Ca²⁺, leads to an increase in intracellular calcium levels.[3]
-
Downstream Signaling: This calcium influx initiates critical neuroprotective signaling cascades, including the PI3K/Akt pathway, which promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2.[4]
-
Anti-inflammatory Effects: Activation of α7 nAChRs on microglia, the brain's resident immune cells, can suppress the release of pro-inflammatory cytokines, thereby reducing neuroinflammation, a key pathological feature of neurodegenerative diseases.[5][6]
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// Nodes Ligand [label="6-Azabicyclo-Derivative\n(Agonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR [label="α7 Nicotinic Receptor\n(α7 nAChR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="↑ Bcl-2 Expression\n(Anti-Apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection &\nNeuronal Survival", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microglia [label="Microglia", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="↓ Pro-inflammatory\nCytokine Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-Inflammatory\nEffect", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> nAChR [label="Binds & Activates"]; nAChR -> Ca_Influx [label="Channel Opening"]; Ca_Influx -> PI3K_Akt; PI3K_Akt -> Bcl2; Bcl2 -> Neuroprotection; nAChR -> Microglia [label="Activation on\nImmune Cells"]; Microglia -> Inflammation; Inflammation -> Anti_Inflammatory; } caption: "Simplified α7 nAChR signaling cascade."
Synthesis and Key Derivatives
The 6-azabicyclo[3.2.1]octan-3-one core can be synthesized through various routes, often starting from materials like 6-oxabicyclo[3.2.1]oct-3-en-7-one.[7] A general synthetic strategy involves the opening of a lactone ring with an amine, followed by reduction and oxidation steps to yield the desired bicyclic ketone.[7] This modular synthesis allows for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.
| Compound Class | Key Structural Feature | Receptor Selectivity | Noteworthy Insights |
| Tropane Analogs | Features the related 8-azabicyclo[3.2.1]octane core. | Often show affinity for multiple nAChR subtypes. | Tropisetron, a known 5-HT₃ antagonist, also acts as a selective α7 nAChR partial agonist.[8] |
| Epibatidine Analogs | A potent but non-selective nAChR agonist. | High affinity for α4β2 and other subtypes. | Serves as a benchmark for affinity but its toxicity limits direct therapeutic use.[9] |
| Quinuclidine Amides | e.g., TC-5619 | High selectivity for α7 nAChRs over α4β2 and 5-HT₃ receptors. | Demonstrates how modifications can dramatically improve selectivity, a key goal in drug design.[8] |
| Spiro-oxazolidinones | e.g., AR-R17779 | Highly selective full agonist at the α7 nAChR. | Represents a conformationally restricted analog of acetylcholine.[3] |
This table provides examples of related bicyclic structures to illustrate SAR principles in the broader class of nAChR ligands.
Application Protocols
The following protocols are designed to be adaptable for testing novel derivatives of the 6-azabicyclo[3.2.1]octan-3-one scaffold.
Protocol 1: In Vitro Radioligand Binding Assay for nAChR Affinity
Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype (e.g., α4β2 or α7) by measuring its ability to compete with a known radioligand.
Principle: This is a competitive binding assay. A constant concentration of a high-affinity radioligand is incubated with a receptor source (e.g., cell membranes from transfected cells or brain homogenates) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Materials:
-
Receptor Source: Rat brain P2 membranes or membranes from HEK cells stably expressing the human nAChR subtype of interest (e.g., α4β2).
-
Radioligand: [³H]Cytisine (for α4β2) or [³H]Methyllycaconitine ([³H]MLA) (for α7).
-
Test Compound: Synthesized 6-azabicyclo[3.2.1]octane derivative.
-
Non-specific Ligand: High concentration of a known ligand, e.g., 10 µM Nicotine.[10]
-
Assay Buffer: Phosphate-buffered saline (PBS) or similar.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B), vacuum filtration manifold.
-
Detection: Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor source + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor source + Radioligand + High concentration of non-specific ligand (e.g., Nicotine).
-
Competitive Binding: Receptor source + Radioligand + Test Compound (at each concentration).
-
-
Incubation: Add the receptor preparation, followed by the test compound/NSB ligand, and finally the radioligand. Incubate for a defined period (e.g., 120 minutes at 4°C) to reach equilibrium.[10]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Trustworthiness Check: The inclusion of total and non-specific binding controls is critical for validating the assay. The resulting Ki value should be reproducible across multiple experiments. Comparing the Ki of a known standard (e.g., nicotine) ensures the assay is performing as expected.
Protocol 2: In Vivo Behavioral Assessment - Morris Water Maze
Objective: To evaluate the effect of a 6-azabicyclo[3.2.1]octane derivative on spatial learning and memory in a rodent model of cognitive impairment.
Principle: The Morris Water Maze is a widely accepted test for spatial learning. A rodent is placed in a pool of opaque water and must learn the location of a hidden escape platform using distal spatial cues. Cognitive enhancers are expected to improve the animal's ability to find the platform. To model cognitive deficits seen in diseases like AD, animals can be treated with an amnesic agent like scopolamine (a muscarinic antagonist).[2]
Materials:
-
Subjects: Adult male Wistar rats or C57BL/6 mice.
-
Apparatus: A large circular pool (approx. 1.5-2m diameter) filled with water made opaque with non-toxic paint. A small platform submerged just below the water surface. A video tracking system.
-
Agents: Test compound, vehicle control, scopolamine (or other amnesic agent).
Step-by-Step Methodology:
-
Acclimation: Allow animals to acclimate to the facility and handle them for several days before the experiment begins.
-
Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at a set time before testing (e.g., 30 minutes). If using a disease model, administer scopolamine (e.g., 0.5 mg/kg, IP) approximately 15-20 minutes after the test compound.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the pool at one of four quasi-random start positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-20 seconds. If it fails, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of platform location crossings .
-
-
Data Analysis:
-
Acquisition: Use a two-way repeated measures ANOVA to analyze escape latency and path length across the training days. A significant improvement (shorter latency/path) in the compound-treated group compared to the scopolamine-only group indicates a pro-cognitive effect.
-
Probe Trial: Use a one-way ANOVA or t-tests to compare the time in the target quadrant and platform crossings between groups. A significant preference for the target quadrant indicates memory retention.
-
Expertise Insight: The choice of animal model is critical. While pharmacologically induced amnesia (like with scopolamine) is a common screening tool, transgenic mouse models of AD (e.g., APP/PS1) may offer more disease-relevant insights for later-stage compound validation.[2]
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// Edges Synthesis -> InVitro [label="Test Affinity\n& Efficacy"]; InVitro -> Lead_Opt [label="Identify Hits"]; Lead_Opt -> Synthesis [label="Refine Structure", dir=back, style=dashed]; Lead_Opt -> InVivo_PK [label="Select Candidate"]; InVivo_PK -> InVivo_Behav [label="Confirm Exposure"]; InVivo_Behav -> Tox [label="Validate Effect"]; } caption: "Drug discovery workflow for nAChR modulators."
Conclusion and Future Directions
The 6-azabicyclo[3.2.1]octan-3-one scaffold and its derivatives are invaluable tools for dissecting the role of the cholinergic system in neurodegeneration. The protocols outlined here provide a robust framework for characterizing novel compounds, from initial receptor binding to in vivo cognitive assessment. While many α7 nAChR agonists have shown promise, clinical trial results have been mixed, highlighting challenges such as selectivity and achieving robust cognitive improvement.[5] Future research may focus on developing positive allosteric modulators (PAMs), which enhance the effect of the endogenous neurotransmitter rather than directly activating the receptor, potentially offering a more nuanced and safer therapeutic approach.[5] Continued exploration of this versatile chemical scaffold will undoubtedly yield new insights and potentially lead to novel therapeutics for Alzheimer's disease and related dementias.
References
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Parveen, Z., et al. (2022). Therapeutic potential of α7 nicotinic receptor agonists to regulate neuroinflammation in neurodegenerative diseases. PubMed Central. Available at: [Link]
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Pitner, J. B., et al. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Kim, D. H., & Jeon, S. J. (2016). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. PubMed Central. Available at: [Link]
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Scheiner, N. S., & Talu, S. (2021). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. PubMed Central. Available at: [Link]
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de Medeiros, L. M., de Almeida, R. F. M., & de Oliveira, R. (2014). Nicotinic Receptors in Neurodegeneration. PubMed Central. Available at: [Link]
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Ali, W., et al. (2023). Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease. PubMed. Available at: [Link]
- Krow, G. R., et al. (1978). A concise synthesis of (±)-, (+)-, and (-)-6-methyl-6-azabicyclo[3.2.1]octan-3-one and the resolution of (±)-cocaine. The Journal of Organic Chemistry.
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Henderson, B. J., et al. (2016). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central. Available at: [Link]
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Demir, E., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. PubMed Central. Available at: [Link]
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Isbister, J. C., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. Available at: [Link]
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Buccafusco, J. J. (2009). Cognition Models and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
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Jiang, G., et al. (2023). Synthesis of 6-Aza-bicyclo[3][5][7]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. ResearchGate. Available at: [Link]
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Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
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Mahía, A., et al. (2017). Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold from Chiral α-Hydroxyaldehyde Derivatives by the Aza-Prins Reaction. PubMed. Available at: [Link]
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Navarro, H. A., et al. (2016). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. PubMed Central. Available at: [Link]
-
Gensler, W. J., Gatsonis, C. D., & Ahmed, Q. A. (1966). Synthesis of 6-benzyl-3-oxo-6-azabicyclo[3.2.1]octane. The Journal of Organic Chemistry. Available at: [Link]
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Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
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No Author. (2020). Novel Bicyclic Heteroaryl Compounds as γ-Secretase Modulators for Treating Alzheimer's Disease. PubMed Central. Available at: [Link]
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Skok, M., et al. (2006). The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]
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Malík, M., & Tlustos, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PubMed Central. Available at: [Link]
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Borkin, D., et al. (2012). Heteropoly acid-catalyzed microwave-assisted three-component aza-Diels–Alder cyclizations: diastereoselective synthesis of potential drug candidates for Alzheimer's disease. Scilit. Available at: [Link]
-
Gualtieri, F. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Available at: [Link]
-
Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Bhatti, B. S., et al. (2008). Synthesis of 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor–Ligands. Caltech Authors. Available at: [Link]
-
Bonjoch, J., et al. (1983). 6-Azabicyclo[3.2.1]octanes. The Journal of Organic Chemistry. Available at: [Link]
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No Author. (n.d.). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. AIR Unimi. Available at: [Link]
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Wu, J., et al. (2016). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PubMed Central. Available at: [Link]
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No Author. (n.d.). 6-benzyl-6-azabicyclo[3.2.1]octan-3-one. PubChem. Available at: [Link]
-
Gündisch, D. (2004). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. bonndoc. Available at: [Link]
-
El-Hassar, L., et al. (2020). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry. Available at: [Link]
- No Author. (n.d.). WO2009023181A1 - 6-SUBSTITUTED SULFONYL AZABICYCLO[3.2.1]OCTANES USEFUL TO INHIBIT 11β-HYDROXYSTEROID DEHYDROGENASE TYPE-1. Google Patents.
-
Froestl, W., Muhs, A., & Pfeifer, A. (2012). Cognitive Enhancers (Nootropics). Part 2: Drugs Interacting with Enzymes. ResearchGate. Available at: [Link]
-
Molčanov, K., et al. (2022). Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. MDPI. Available at: [Link]
Sources
- 1. Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of α7 nicotinic receptor agonists to regulate neuroinflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Azabicyclo[3.2.1]octan-3-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-azabicyclo[3.2.1]octan-3-one. This bicyclic ketone is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and therapeutic candidates, including analogues of cocaine and azaprophen.[1][2][3] However, its synthesis is not without challenges, often involving complex cyclization strategies, sensitive reaction conditions, and difficult purifications.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of 6-azabicyclo[3.2.1]octan-3-one and its derivatives.
Question 1: My reaction yield for the bicyclic ketone is consistently low. What are the common pitfalls?
Answer: Low yield is the most frequently reported issue, particularly in classical multi-component reactions like the Robinson-Schöpf type synthesis.[4][5] The root cause often lies in one of several critical parameters.
-
Causality-Based Diagnosis:
-
pH Control is Paramount: The mechanism involves both acid- and base-catalyzed steps, including imine formation, enolate generation, and Mannich reactions.[4][6] An optimal pH (often buffered around 7) is crucial to ensure all intermediates form and react efficiently without promoting side reactions or decomposition.[4] Drastic deviations can halt the reaction cascade.
-
Reactivity of the Acetone Equivalent: Using acetone directly often results in poor yields due to its relatively low acidity and tendency to self-condense (aldol reaction).[4] The use of an activated equivalent, such as acetonedicarboxylic acid, significantly improves yields by favoring the desired intermolecular Mannich reaction.[4][7] The subsequent decarboxylation step is typically efficient upon heating.
-
Stability of the Dialdehyde: Succinaldehyde, a common starting material, is prone to polymerization. It is often generated in situ from a stable precursor like 2,5-dimethoxytetrahydrofuran.[8] Ensure the quality and proper handling of your dialdehyde source.
-
Reaction Concentration (High Dilution): For intramolecular cyclization strategies, running the reaction at high dilution can favor the desired ring-closing reaction over intermolecular polymerization, which can become a significant competing pathway at higher concentrations.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My intramolecular cyclization is failing. What factors should I investigate?
Answer: Intramolecular cyclizations, such as aza-Michael additions or Dieckmann condensations, are powerful but sensitive methods for forming the bicyclic core.[1][9] Failure is often linked to the electronic and steric properties of the precursor.
-
The Critical Role of the N-Substituent: The group attached to the nitrogen atom dictates its nucleophilicity and can sterically hinder the cyclization. For cyclizations involving aziridine precursors, electron-withdrawing groups are essential. Studies have shown that while N-H or N-diphenylphosphinyl aziridines participate in the initial ring-opening, they fail to undergo the subsequent cyclization to form the desired 6-azabicyclo[3.2.1]octane system.[10] In contrast, an N-nosyl (2-nitrobenzenesulfonyl) group is highly effective, as it sufficiently activates the system for cyclization and can be readily deprotected later.[10]
-
Choice of Base and Solvent: For base-mediated cyclizations like the Dieckmann condensation, the choice of base (e.g., sodium ethoxide, potassium tert-butoxide) and solvent must be carefully considered to ensure sufficient deprotonation to form the requisite enolate without causing decomposition.[9][11] Aprotic solvents are generally preferred to avoid proton-shuffling side reactions.
-
Ring Strain: The Dieckmann condensation is most effective for forming 5- and 6-membered rings.[11] The formation of the bicyclo[3.2.1] system involves creating both a six-membered (piperidine) and a five-membered (cyclopentane) ring, which is generally favorable. However, improper substrate geometry can introduce excessive strain that disfavors cyclization.
Question 3: Purification of the final product by column chromatography is problematic. What are the best practices?
Answer: The basic nature of the nitrogen atom in the 6-azabicyclo[3.2.1]octane core can cause significant tailing and poor separation on standard silica gel.
-
Deactivating the Stationary Phase:
-
Amine Additive: Pre-treating the slurry and eluent with a small amount of a volatile amine, such as triethylamine (~1%), is the most common solution. The triethylamine competitively binds to the acidic silanol groups on the silica surface, preventing the product from adsorbing too strongly.
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral alumina.
-
-
Solvent System Selection: A gradient elution starting from a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) is typically effective. For highly polar products, a dichloromethane/methanol/ammonia system can be very effective.
-
Alternative Purification Methods:
-
Acid-Base Extraction: The basicity of the product can be exploited. Extract the crude material into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent (e.g., ether or ethyl acetate) to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate or re-extract the purified free-base product.
-
Crystallization/Salt Formation: The product can often be purified by crystallization of its free base or, more commonly, as a salt (e.g., hydrochloride or oxalate).
-
Frequently Asked Questions (FAQs)
Question 1: What are the primary synthetic strategies to construct the 6-azabicyclo[3.2.1]octan-3-one core?
Answer: Several distinct strategies have been developed, each with its own advantages and disadvantages.
| Synthetic Strategy | Key Features & Mechanism | Pros | Cons |
| Robinson-Schöpf Type Reaction | A one-pot, biomimetic, multi-component reaction involving a double Mannich condensation.[4][6][7] | Atom economical; uses simple, readily available starting materials. | Can suffer from low yields; requires careful pH control; often not stereoselective. |
| Intramolecular Cyclization | A linear precursor undergoes ring closure via reactions like aza-Michael addition, Dieckmann condensation, or aziridine ring-opening.[1][9][10] | Often allows for better stereocontrol by building stereocenters into the linear precursor. | Requires multi-step synthesis of the precursor; cyclization step can be challenging. |
| Chemoenzymatic Synthesis | Combines photocatalysis with ene reductases (EREDs) for C-H functionalization, followed by a spontaneous intramolecular aza-Michael addition.[1][2][12] | High efficiency and selectivity; environmentally friendly (green chemistry); can be performed at gram-scale.[2] | Requires specialized enzymes and photocatalytic equipment; substrate scope can be limited by the enzyme. |
| Lactone Ring-Opening/Oxidation | Starts with 6-oxabicyclo[3.2.1]oct-3-en-7-one, which is opened with an amine, reduced, and then oxidized to the final ketone.[13][14] | Provides a general route to various N-substituted derivatives. | Multi-step process; may require specific starting materials. |
Question 2: Can you illustrate the mechanism of the classic Robinson-Schöpf type synthesis?
Answer: Certainly. The elegance of this reaction lies in its ability to construct a complex bicyclic system from three simple components in a single pot. It proceeds through a cascade of imine formation and tandem Mannich reactions.
Caption: Simplified mechanism of the Robinson-Schöpf type synthesis.
The key steps are:
-
Iminium Formation: The primary amine attacks the succinaldehyde, forming a dialdehyde-amine adduct which exists in equilibrium with a cyclic iminium ion.
-
First Mannich Reaction (Intermolecular): The enolate of acetonedicarboxylic acid attacks one of the iminium species.
-
Second Mannich Reaction (Intramolecular): Following the first condensation, a new enolate is formed which then attacks the remaining iminium functionality within the same molecule, closing the second ring and forming the bicyclic core.
-
Decarboxylation: The two carboxylic acid groups are typically removed by heating the reaction mixture, yielding the final ketone.[4][6]
Experimental Protocol: Chemoenzymatic Synthesis
This modern protocol, adapted from reported procedures, offers an efficient, gram-scale route using a combination of photocatalysis and biocatalysis.[1][2][12]
Objective: To synthesize a 6-phenyl-6-azabicyclo[3.2.1]octan-3-one derivative.
Step 1: Photocatalytic Synthesis of Cyclohexanone Intermediate
-
Setup: To an oven-dried Schlenk tube, add N-phenylglycine (1.0 equiv.), cyclohexenone (1.2 equiv.), and an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%).
-
Solvent: Add anhydrous, degassed solvent (e.g., DMSO).
-
Reaction: Stir the mixture under an inert atmosphere (Argon) and irradiate with a blue LED lamp (450 nm) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the N-phenylglycine is consumed (typically 12-24 hours). The product is the intermediate 3-(phenylamino)cyclohexan-1-one. This intermediate is often used directly in the next step without purification.
Step 2: Ene Reductase (ERED) Mediated Dehydrocyclization
-
Biocatalyst Setup: In a separate flask, prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5). Add the ene reductase enzyme (e.g., TOYE from Thermoanaerobacter pseudethanolicus).
-
Reaction: Add the crude reaction mixture from Step 1 to the enzyme-buffer solution.
-
Incubation: Stir the mixture vigorously at a controlled temperature (e.g., 30 °C) open to the air. Oxygen is required for this step.[1][2]
-
Monitoring: Monitor the formation of the 6-azabicyclo[3.2.1]octan-3-one product by LC-MS (typically 24 hours).
-
Workup & Purification:
-
Quench the reaction by adding an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue using column chromatography on silica gel (with 1% triethylamine in the eluent system) to yield the final product.
-
References
-
Chemical thermodynamics applied to the synthesis of tropinone. (n.d.). Universidad del Atlántico. [Link]
-
Jiang, G., et al. (2023). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. PMC - NIH. [Link]
-
A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. (n.d.). Journal of the Chemical Society, Chemical Communications. [Link]
-
Ene Reductase Enabled Intramolecular β-C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of. (n.d.). OSTI.GOV. [Link]
-
An Asymmetric Approach toward the Aristotelia Alkaloid (−)-Penduncularine. (2015). PMC - NIH. [Link]
-
Synthesis of 6-Aza-bicyclo[1][4][7]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. (2001). ResearchGate. [Link]
-
Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. (1991). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. (n.d.). PMC - NIH. [Link]
-
Robinson-Schöpf reaction. (n.d.). ResearchGate. [Link]
-
Tropinone. (n.d.). Wikipedia. [Link]
-
Ene Reductase Enabled Intramolecular β‐C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridg. (2023). University of Illinois. [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]
-
Pulipaka, A. B., & Bergmeier, S. C. (2008). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. The Journal of Organic Chemistry. [Link]
-
Gensler, W. J., Gatsonis, C. D., & Ahmed, Q. A. (1971). Synthesis of 6-benzyl-3-oxo-6-azabicyclo[3.2.1]octane. The Journal of Organic Chemistry. [Link]
-
bicyclo[3.2.1]octan-3-one. (n.d.). Organic Syntheses Procedure. [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
-
Dieckmann Condensation Reaction Mechanism. (2018). YouTube. [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. (2024). ResearchGate. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (n.d.). ADDI. [Link]
-
Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. (n.d.). MDPI. [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2024). Organic & Biomolecular Chemistry. [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (2006).
-
6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. (1991). Journal of Medicinal Chemistry. [Link]
-
Synthesis of Enantiopure .alpha.,.omega.-Diamino Dicarboxylates and Azabicycloalkane Amino Acids by Claisen Condensation of .alpha.-[N-(Phenylfluorenyl)amino] Dicarboxylates. (n.d.). The Journal of Organic Chemistry. [Link]
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- 14. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Synthesis of 6-Azabicyclo[3.2.1]octan-3-one
Welcome to the technical support center for the synthesis of 6-azabicyclo[3.2.1]octan-3-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance for optimizing this critical synthetic process. The 6-azabicyclo[3.2.1]octane framework is a key structural motif in numerous biologically active compounds, making its efficient synthesis a priority in medicinal chemistry and drug discovery.
This guide is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the trustworthiness and success of your synthetic protocols.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of 6-azabicyclo[3.2.1]octan-3-one, providing explanations and actionable solutions.
Question 1: My Dieckmann condensation to form the bicyclic core is resulting in low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in a Dieckmann condensation for this synthesis are a common issue and can often be traced back to several key factors. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a critical step in forming the 5- or 6-membered ring of the bicyclic system.
Causality and Optimization Strategies:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of the ester, initiating the cyclization. Using at least one full equivalent of base is necessary because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium towards the product. Insufficient base will lead to an incomplete reaction.
-
Reaction Solvent and Temperature: The reaction is typically run in an aprotic solvent like THF or toluene to avoid quenching the enolate intermediate. The optimal temperature will depend on the specific substrate and base used. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy for cyclization. Conversely, excessively high temperatures can lead to side reactions and decomposition. Careful temperature control is therefore essential.
-
Purity of Starting Materials: The presence of water or other protic impurities in the starting materials or solvent can neutralize the base and quench the enolate, significantly reducing the yield. Ensure all reagents and glassware are scrupulously dried before use.
-
Workup Procedure: The acidic workup is crucial for protonating the enolate of the β-keto ester product. If the workup is not sufficiently acidic, or if the product is sensitive to prolonged exposure to strong acid, yield can be compromised. A careful and controlled acidic quench is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Dieckmann condensation yields.
Question 2: I am observing significant formation of a polymeric byproduct during my intramolecular Michael addition. How can I favor the desired cyclization?
Answer:
The formation of polymeric material during an intramolecular Michael addition suggests that intermolecular reactions are competing with the desired intramolecular cyclization. This is a common challenge when forming cyclic structures.
Causality and Optimization Strategies:
-
High Concentration: The principle of high dilution is key to favoring intramolecular reactions. At high concentrations, the reactive ends of different molecules are more likely to encounter each other, leading to polymerization. By significantly reducing the concentration of the substrate, the probability of the reactive ends of the same molecule finding each other for cyclization is increased.
Technical Support Center: Tropinone Synthesis
A Guide to Troubleshooting Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the Technical Support Center for tropinone synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of tropinone, a critical precursor for valuable tropane alkaloids like atropine and cocaine.[1][2] While the Robinson-Willstätter synthesis is celebrated for its elegance and biomimetic approach, achieving high yields and purity can be challenging due to the formation of various byproducts.[1][3]
This document, structured as a series of frequently asked questions and in-depth troubleshooting guides, provides actionable insights rooted in mechanistic principles to help you navigate common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in a Robinson tropinone synthesis?
A: The primary byproducts depend heavily on reaction conditions, but typically include:
-
Pseudotropine: A stereoisomer of tropine, formed by the over-reduction of tropinone.[4]
-
Polymeric/Tar-like substances: Resulting from uncontrolled aldol condensations of succinaldehyde.[5]
-
N-Methyl-Δ¹-pyrrolinium cation derivatives: Formed from side reactions of the intermediate iminium species.[6]
-
Carboxylic acid impurities: Remnants from the use of acetonedicarboxylic acid if the final decarboxylation step is incomplete.[7]
Careful control of pH, temperature, and reactant addition rates are the primary strategies to minimize these impurities.
Q2: Why is pH control so critical for the success of this reaction?
A: The Robinson synthesis is a cascade of pH-sensitive reactions, including imine formation, intramolecular additions, and two Mannich reactions.[8][9]
-
Acidic Conditions (pH < 4): Favor the formation of the iminium ion, a key electrophile, but can also promote unwanted side reactions and polymerization of succinaldehyde.
-
Neutral/Slightly Acidic Conditions (pH 5-7): Often cited as optimal ("physiological pH"), as it balances the rate of the desired Mannich reactions with the stability of the reactants and intermediates. Yields have been shown to improve dramatically in this range, from 17% to over 90%.[1][8]
-
Basic Conditions (pH > 8): Can lead to undesired aldol self-condensation of the carbonyl reactants and can inhibit the formation of the necessary iminium electrophile for the Mannich reaction.[5]
Using a buffer, such as a calcium carbonate slurry with acetonedicarboxylic acid, is a classic strategy to maintain the pH within the optimal range.[1]
Q3: How can I quickly assess the purity of my crude tropinone product?
A: For a rapid qualitative and semi-quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[10][11] Tropinone is volatile and thermally stable enough for GC analysis. A standard GC-MS run can provide:
-
The retention time and mass spectrum of tropinone for positive identification.
-
Detection of volatile byproducts and unreacted starting materials.
-
An estimation of purity based on the relative peak areas in the chromatogram.
For more rigorous quantitative analysis, methods like High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection are also widely used.[10][12]
Section 2: Troubleshooting Guide: Specific Byproduct Issues
This section addresses specific, common problems encountered during tropinone synthesis, providing mechanistic explanations and targeted solutions.
Issue 1: High Levels of Tar Formation and Low Yield
Q: My reaction mixture turns dark brown or black, and the final yield of tropinone is extremely low. What is causing this polymerization?
A: This is a classic sign of uncontrolled side reactions, primarily the aldol condensation of succinaldehyde.[5]
Causality: Succinaldehyde, one of the key starting materials, is highly prone to self-condensation and polymerization, especially under harsh pH conditions (either too acidic or too basic) or at elevated temperatures.[13] This process forms complex, high-molecular-weight oligomers and polymers, which appear as a dark, intractable tar. This side reaction consumes the aldehyde, starving the main reaction pathway and drastically reducing the yield of tropinone.
Troubleshooting Protocol:
-
Strict pH Control: Maintain the reaction pH between 5 and 7. Use a well-buffered system. The original Robinson method successfully employed a calcium salt of acetonedicarboxylic acid to act as a buffer.[1]
-
Temperature Management: Run the reaction at or below room temperature (20-25°C), especially during the addition of reactants.[1] Use an ice bath to dissipate any exothermic heat generated.
-
Order and Rate of Addition: Add the methylamine solution slowly and dropwise to the mixture of succinaldehyde and acetonedicarboxylic acid.[7] This ensures the methylamine reacts preferentially to form the desired imine intermediate rather than catalyzing aldol reactions.[8]
-
Use of Precursors: If possible, generate succinaldehyde in situ from a stable precursor to maintain a low instantaneous concentration, thereby minimizing its self-reaction.
Issue 2: Significant Formation of Pseudotropine
Q: My final product contains a significant amount of a second major peak, which I've identified as pseudotropine. I thought I was synthesizing tropinone, not tropine or its isomers. What's happening?
A: The presence of pseudotropine indicates an unintended reduction of the tropinone ketone. This is not a byproduct of the main condensation reaction but rather a result of the workup or purification conditions. In biosynthesis, this reduction is catalyzed by the enzyme Tropinone Reductase II (TR-II).[4][14]
Causality: While tropinone itself is the target, certain conditions, especially during purification, can lead to its reduction.
-
Reducing Agents: If any reducing agents are inadvertently present during workup (e.g., certain metal catalysts used in other steps, or specific buffer components), they can reduce the ketone.
-
Catalytic Hydrogenation: If catalytic hydrogenation is used as a purification step elsewhere in a synthetic sequence, it can non-stereoselectively reduce tropinone to a mixture of tropine and pseudotropine.[15]
Troubleshooting Protocol:
-
Review Workup Procedure: Ensure that no reducing agents are introduced. Standard workup involves acidification, concentration, basification, and extraction with a solvent like ether.[7] This procedure should not cause reduction.
-
Avoid Reductive Purification: Do not use methods like catalytic hydrogenation to purify crude tropinone if the ketone functionality is desired.
-
Analytical Confirmation: Use GC-MS to confirm the identity of the byproduct. Pseudotropine will have a different retention time than tropinone but a mass consistent with reduction.
-
Purification Strategy: If pseudotropine has formed, it can be separated from tropinone using column chromatography on silica gel or alumina, though their polarities are similar and may require careful solvent gradient optimization.
Issue 3: Formation of Higher Molecular Weight Ester Byproducts
Q: I am observing a byproduct with a molecular weight corresponding to an ethyl or methyl ester of a tropinone derivative. Why is this forming?
A: This byproduct is likely the result of a competing Dieckmann condensation or a related intramolecular Claisen condensation.[16][17] This is more common when using derivatives of acetonedicarboxylic acid, such as its diethyl or dimethyl ester.
Causality: The Robinson synthesis is a tandem of two Mannich reactions.[18][19] However, if you use a diester of acetonedicarboxylic acid, the enolate formed can participate in an intramolecular Claisen (Dieckmann) condensation instead of the second Mannich reaction. This side reaction is base-catalyzed and results in the formation of a cyclic β-keto ester, which is a derivative of tropinone rather than tropinone itself.[20][21]
Troubleshooting Protocol:
-
Choice of Reagent: Whenever possible, use acetonedicarboxylic acid itself, which is decarboxylated in situ upon acidification and heating, cleanly yielding tropinone.[7]
-
Control of Basicity: Use the mildest possible base conditions that still facilitate the Mannich reaction. Strong bases like sodium ethoxide will strongly promote the Dieckmann condensation.[16] Again, a buffered system at near-neutral pH is ideal.
-
Reaction Temperature: Keep the reaction temperature low to favor the kinetically controlled Mannich reaction over the thermodynamically driven Dieckmann condensation.
-
Hydrolysis and Decarboxylation: If ester byproducts do form, it may be possible to hydrolyze the ester and decarboxylate the resulting β-keto acid in a subsequent acidic workup step to convert the byproduct to the desired tropinone.
Section 3: Recommended Analytical & Purification Protocols
Protocol 3.1: Baseline GC-MS Method for Product Analysis
This method is suitable for routine monitoring of reaction progress and assessing the purity of the final product.
| Parameter | Setting | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A standard non-polar column providing good separation for alkaloids. |
| Injector Temp. | 250 °C | Ensures rapid volatilization without thermal degradation.[11] |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation between tropinone and related byproducts. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Acquisition Mode | Scan (m/z 40-450) | Allows for identification of unknown byproducts. |
Note: Always prepare samples by dissolving a small amount of the crude or purified material in a suitable solvent like dichloromethane or ethyl acetate.[11]
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic route versus the competing side reactions that lead to common byproducts.
Caption: The core reaction cascade of the Robinson-Willstätter tropinone synthesis.
Caption: Competing side reactions leading to common byproduct formation.
Section 5: References
-
Tropinone - Wikipedia. Wikipedia.
-
A Synthesis of Tropinone. The Vanilla 47 Site.
-
The synthesis of Tropinone. ChemicalBook.
-
Chemical thermodynamics applied to the synthesis of tropinone. SciELO.
-
Theoretical study on the mechanism of Robinson's synthesis of tropinone. SciSpace.
-
The Role of Tropinone Reductase II in Pseudotropine Formation: A Technical Guide. Benchchem.
-
Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications.
-
Tropinone. American Chemical Society.
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC.
-
Robinson's Landmark Synthesis of Tropinone | Request PDF. ResearchGate.
-
Synthesis of Tropinone by Robinson | PDF. Scribd.
-
Dieckmann Condensation. Alfa Chemistry.
-
Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Europe PMC.
-
Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature.
-
(PDF) Theoretical Study on the Mechanism of Robinson's Synthesis of Tropinone. ResearchGate.
-
Mannich reaction - Wikipedia. Wikipedia.
-
Tropinone - Alchetron, The Free Social Encyclopedia. Alchetron.
-
Aldol condensation - Wikipedia. Wikipedia.
-
Mechanism of Robinson's synthesis of tropinone. The Hive.
-
Aldol catalyzed condensation of succinaldehyde to obtain γ-lactone 134, key intermediate for synthesis of the prostaglandins PGF2α, latanoprost, and bimatoprost. ResearchGate.
-
Technical Support Center: Optimizing Tropane Alkaloid Synthesis. Benchchem.
-
Scopolamine - Wikipedia. Wikipedia.
-
Dieckmann condensation - Wikipedia. Wikipedia.
-
Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes.
-
An Improved Synthesis of (+)-2-Tropinone. The Journal of Organic Chemistry.
-
Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. ScienceDirect.
-
Acid‐Promoted Retro‐Mannich Reaction of N‐Protected Tropenones to 2‐Substituted Pyrroles | Request PDF. ResearchGate.
-
Robinson synthesis of tropinone and cocaine. ResearchGate.
-
A Comparative Guide to LC-MS and GC-MS Methods for Tropane Alkaloid Analysis. Benchchem.
-
Aldol Condensation. Chemistry LibreTexts.
-
Dieckmann Condensation. Chemistry LibreTexts.
-
Aldol Condensation. Organic Chemistry Portal.
-
Aldol Reaction. Chemistry Steps.
-
Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. SWGDRUG.
-
(PDF) Chapter 31 - methods of analysis: tropane alkaloids from plant origin. ResearchGate.
-
Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry | Request PDF. ResearchGate.
-
Robinson's landmark synthesis of tropinone. Semantic Scholar.
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- 18. Mannich reaction - Wikipedia [en.wikipedia.org]
- 19. Mechanism of Robinsons synthesis of tropinone , Hive Serious Chemistry [chemistry.mdma.ch]
- 20. chemistnotes.com [chemistnotes.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Robinson Tropinone Synthesis: A Technical Troubleshooting Guide
Welcome to the technical support center for the Robinson tropinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic yet powerful reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your yields and overcoming common experimental hurdles. Our approach is grounded in a deep understanding of the reaction mechanism and the causal relationships between reaction parameters and outcomes.
Introduction to the Synthesis
First reported by Sir Robert Robinson in 1917, the synthesis of tropinone is a landmark in biomimetic and one-pot reactions.[1][2][3] It elegantly constructs the bicyclic tropane core from simple precursors: succinaldehyde, methylamine, and a source of acetone enolate.[1][2] The reaction proceeds through a tandem sequence of intermolecular and intramolecular Mannich reactions.[1][2][4][5] While conceptually straightforward, achieving high yields requires careful control over several key parameters. This guide will address the most frequently encountered challenges to help you maximize the efficiency of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the Robinson tropinone synthesis.
FAQ 1: My yield is significantly lower than reported values. What are the most likely causes?
Low yields in the Robinson synthesis can often be traced back to a few critical factors. Robinson's original synthesis reported a yield of 17%, which was later improved to over 90% with modifications.[1][2][6]
Troubleshooting Steps:
-
Choice of Acetonedicarboxylate Source: The original synthesis using acetone suffers from low acidity, leading to poor yields.[5] The use of acetonedicarboxylic acid or its salts (e.g., calcium acetonedicarboxylate) significantly enhances the reaction rate and yield by acting as a "synthetic equivalent" with activating groups that facilitate the ring-forming reactions.[2][5] The presence of the carboxylic acid groups lowers the activation energy of the reaction.[5]
-
pH Control: The reaction pH is arguably the most critical parameter for success. Optimal yields are typically achieved in a buffered solution. Schöpf and colleagues demonstrated that yields of 70-85% are attainable when the reaction is conducted at pH 7 with dicarboxylic acetone.[5] Another study shows the optimal pH to be around 5, with good yields (above 60%) maintained in the pH range of 3-11.[7] It is crucial to monitor and maintain the pH throughout the reaction.
-
Purity of Reagents: Succinaldehyde is prone to polymerization and oxidation. Using freshly prepared or purified succinaldehyde is essential. Similarly, ensure the purity of methylamine and the acetonedicarboxylate source.
-
Reaction Time and Temperature: While often performed at room temperature, the reaction time can influence the outcome. Allowing the reaction to proceed for an extended period (e.g., overnight) can lead to the formation of other basic ketones and side products, which can complicate purification and reduce the yield of the desired tropinone.[8]
FAQ 2: I am observing the formation of multiple side products. How can I minimize these?
The formation of side products is a common issue, often related to the reactivity of the starting materials and intermediates.
Troubleshooting Steps:
-
Control of Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of any one reactant can lead to the formation of undesired side products.
-
Order of Addition: While this is a one-pot synthesis, the order of reagent addition can sometimes influence the reaction pathway. A common procedure involves reacting the succinaldehyde and methylamine first to form the intermediate imine before the addition of the acetone derivative.[5]
-
Temperature Management: Running the reaction at elevated temperatures can promote side reactions. Maintaining a consistent and moderate temperature (e.g., room temperature) is generally advisable.
In-Depth Technical Guidance
The Critical Role of pH: A Deeper Dive
The pH of the reaction medium influences multiple equilibria in the Robinson synthesis. It affects the protonation state of methylamine, the formation of the enolate from acetonedicarboxylic acid, and the stability of the iminium intermediates.
| pH Range | Effect on Reaction Components and Yield |
| < 3 | Methylamine is fully protonated, reducing its nucleophilicity and slowing the initial imine formation. Yields are generally lower. |
| 3 - 7 | This range represents a good compromise. There is sufficient free methylamine to initiate the reaction and acidic enough conditions to facilitate the Mannich reactions. High yields are typically observed in this range.[5][7] |
| > 7 | While the concentration of free methylamine is high, the enolate formation is favored. However, at very high pH, side reactions like aldol condensation of succinaldehyde may become more prevalent. |
Experimental Protocol for pH-Controlled Synthesis:
-
Prepare a buffered solution at the desired pH (e.g., pH 5 citrate buffer).
-
Dissolve succinaldehyde and methylamine hydrochloride in the buffer.
-
Slowly add a solution of acetonedicarboxylic acid to the reaction mixture while monitoring and adjusting the pH as needed.
-
Allow the reaction to stir at room temperature for the optimized duration.
-
Work up the reaction by acidifying to decarboxylate the intermediate, followed by basification and extraction of the tropinone product.
Understanding the Reaction Mechanism
A clear understanding of the reaction mechanism is vital for effective troubleshooting. The synthesis proceeds through the following key steps:[1][2]
-
Imine Formation: Nucleophilic addition of methylamine to one of the aldehyde groups of succinaldehyde, followed by dehydration to form an imine.
-
First Ring Closure: Intramolecular nucleophilic addition of the second aldehyde group to the imine, forming a cyclic iminium ion.
-
Intermolecular Mannich Reaction: The enolate of acetonedicarboxylate attacks the iminium ion.
-
Second Ring Closure (Intramolecular Mannich Reaction): Formation of a new enolate and a new imine, followed by an intramolecular attack to form the second ring.
-
Decarboxylation: Loss of the two carboxyl groups to yield tropinone.
Visualizing the Path to Success
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Robinson tropinone synthesis.
Caption: A simplified mechanistic pathway for the Robinson synthesis.
References
-
Mondal, S., et al. (2007). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research, 2007(11), 657-660. [Link]
-
Mejía, C. M., & Insuasty, A. (2018). Chemical thermodynamics applied to the synthesis of tropinone. Revista Colombiana de Química, 47(3), 26-32. [Link]
-
Tropinone. Wikipedia. [Link]
-
Robinson, R. (1917). A Synthesis of Tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. [Link]
-
Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5281. [Link]
-
Košmrlj, J., et al. (2011). An approach for synthesis of tropinone analogue N-substituted with triazine ring. Acta Chimica Slovenica, 58(4), 748-752. [Link]
-
Medley, J. W., & Movassaghi, M. (2013). Robinson's Landmark Synthesis of Tropinone. In The Power of the Pot (pp. 1-12). Springer, Berlin, Heidelberg. [Link]
-
Schöpf, C. (1937). Die Synthese von Naturstoffen, insbesondere von Alkaloiden, unter physiologischen Bedingungen und ihre Bedeutung für die Frage der Entstehung einiger pflanzlicher Naturstoffe in der Zelle IV. Die Synthese der Tropaalkaloide and des Pseudopelletierins unter physiologischen Bedingungen. Angewandte Chemie, 50(40), 779-790. [Link]
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Technical Support Center: Stereoselective Reduction of Bicyclic Ketones
Welcome to the Technical Support Center for the stereoselective reduction of bicyclic ketones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during these critical synthetic transformations. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter in the lab, offering explanations and actionable solutions.
Q1: Why am I observing low diastereomeric excess (d.e.) in my reduction?
A1: Low diastereomeric excess is a common issue and can often be traced back to the interplay between the substrate's steric environment and the reducing agent's size. The stereochemical outcome of a hydride reduction on a bicyclic ketone is primarily dictated by the facial accessibility of the carbonyl group.
Underlying Cause: The hydride can attack the carbonyl carbon from two different faces: the exo face or the endo face. In many bicyclic systems, like camphor, one face is significantly more sterically hindered than the other.[1][2] For instance, in camphor, the exo face is shielded by a gem-dimethyl group, forcing the hydride to attack from the less hindered endo face, leading to the exo alcohol (isoborneol) as the major product.[1][3]
Troubleshooting Steps:
-
Evaluate the Reducing Agent's Steric Bulk:
-
Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are generally small and can approach the carbonyl from the less sterically hindered face, often leading to good diastereoselectivity in systems with a clear steric bias.[1][4]
-
Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): These reagents have large alkyl groups attached to the boron, significantly increasing their steric profile. They are highly sensitive to steric hindrance and will almost exclusively attack from the less hindered face. If you are using a small hydride and getting poor selectivity, switching to a bulkier reagent can often improve the diastereomeric ratio.
-
-
Modify Reaction Temperature: Temperature can influence the transition state energies of the two competing pathways.[5][6] Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often enhances stereoselectivity by favoring the pathway with the lower activation energy. Conversely, in some enzyme-catalyzed reductions, selectivity can increase with temperature.[7]
-
Consider Chelation Control: If your bicyclic system contains a nearby Lewis basic group (e.g., a hydroxyl or ether), you can use a reducing agent in conjunction with a Lewis acid (e.g., CeCl₃, ZnCl₂).[8][9] The Lewis acid can coordinate to both the carbonyl oxygen and the Lewis basic group, creating a rigid intermediate that may favor hydride attack from a specific face.
Q2: My reaction is sluggish or incomplete. What are the potential causes?
A2: An incomplete or slow reaction can be frustrating. The issue often lies with the reactivity of the reducing agent, the reaction conditions, or the stability of the reagents.
Underlying Cause: The reactivity of metal hydrides can be significantly affected by the solvent and the presence of moisture. Sodium borohydride, for example, is stable in basic aqueous or alcoholic solutions but will decompose in acidic or neutral aqueous solutions.[10]
Troubleshooting Steps:
-
Check Reagent Quality and Stoichiometry:
-
Ensure your reducing agent is not old or has been improperly stored, which can lead to decomposition.
-
Use a sufficient excess of the hydride reagent. While one equivalent of NaBH₄ can theoretically reduce four equivalents of a ketone, it is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete reaction.[11]
-
-
Solvent Choice:
-
Increase Temperature: If the reaction is slow at low temperatures, gradually increasing the temperature can enhance the reaction rate. However, be mindful that this may negatively impact stereoselectivity.[5]
-
Activate the Carbonyl with a Lewis Acid: The addition of a Lewis acid, such as CeCl₃ (as in the Luche reduction), can activate the carbonyl group towards nucleophilic attack, increasing the reaction rate.[13][14][15] This is particularly useful for the reduction of α,β-unsaturated ketones, where it can also suppress unwanted 1,4-addition.[16][17]
Frequently Asked Questions (FAQs)
This section covers fundamental concepts related to the stereoselective reduction of bicyclic ketones.
Q3: How does the structure of a bicyclic ketone influence the stereochemical outcome of a reduction?
A3: The rigid, three-dimensional structure of a bicyclic ketone is the primary determinant of the stereochemical outcome. The key factor is the relative steric hindrance of the two faces of the carbonyl group. The hydride nucleophile will preferentially attack from the less sterically encumbered face.[1]
-
Example: Camphor vs. Norcamphor
-
In camphor , the presence of a gem-dimethyl group on the one-carbon bridge creates significant steric hindrance on the exo face. Consequently, hydride attack occurs from the endo face, yielding the exo alcohol (isoborneol) as the major product.[1][2]
-
In norcamphor , which lacks these methyl groups, the exo face is more open. The concave shape of the endo face presents some steric hindrance from the rest of the bicyclic framework. As a result, hydride attack is favored from the exo face, leading to the endo alcohol as the major product.
-
Q4: What is the general mechanism for the reduction of a ketone with sodium borohydride?
A4: The reduction of a ketone with sodium borohydride (NaBH₄) is a two-step process.[10][18]
-
Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[19][20] This forms a new carbon-hydrogen bond and breaks the carbon-oxygen π bond, resulting in an alkoxide intermediate.
-
Protonation: The negatively charged alkoxide is then protonated by a protic solvent (like methanol or water) or by the addition of a mild acid during workup to yield the final alcohol product.[10][12][18]
Data and Protocols
Table 1: Comparison of Reducing Agents for the Reduction of Camphor
| Reducing Agent | Typical Diastereomeric Ratio (Isoborneol:Borneol) | Key Characteristics |
| Sodium Borohydride (NaBH₄) | ~90:10 | Mild, easy to handle, compatible with protic solvents. Good for substrates with clear steric differentiation. |
| Lithium Aluminum Hydride (LiAlH₄) | ~90:10 | Highly reactive, must be used in anhydrous aprotic solvents. Reduces a wider range of functional groups. |
| L-Selectride® | >99:1 | Very bulky, provides excellent stereoselectivity for sterically hindered systems. |
Protocol 1: Diastereoselective Reduction of Camphor with Sodium Borohydride
This protocol provides a standard procedure for the reduction of camphor, a model bicyclic ketone.[1][21]
Materials:
-
Camphor (100 mg)
-
Methanol (1 mL)
-
Sodium Borohydride (100 mg)
-
Ice-cold water (3.5 mL)
-
Dichloromethane (4 mL)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 5 mL conical vial equipped with a spin vane, dissolve 100 mg of camphor in 1 mL of methanol.
-
Carefully add 100 mg of NaBH₄ in four portions over 5 minutes while stirring.
-
Attach an air condenser and gently reflux the mixture for 5 minutes.
-
Cool the reaction mixture to room temperature and then carefully add 3.5 mL of ice-cold water. A white precipitate should form.
-
Collect the crude product by vacuum filtration, washing with cold water. Allow the solid to dry on the filter for approximately 10 minutes.
-
Dissolve the crude solid in 4 mL of dichloromethane and dry the solution over anhydrous sodium sulfate.
-
Filter or decant the solution into a pre-weighed flask and evaporate the solvent to obtain the product.
-
Analyze the product mixture (e.g., by GC or ¹H NMR) to determine the diastereomeric ratio of isoborneol to borneol.
Visualizing the Concepts
Diagram 1: General Mechanism of Ketone Reduction
Caption: Two-step mechanism of ketone reduction by a metal hydride.
Diagram 2: Steric Influence in Camphor Reduction
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. youtube.com [youtube.com]
- 3. odinity.com [odinity.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 10. chemguide.co.uk [chemguide.co.uk]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. books.rsc.org [books.rsc.org]
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- 14. Luche reduction - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 17. Luche Reduction | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 20. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 21. spectrum.troy.edu [spectrum.troy.edu]
Technical Support Center: Scaling Up the Synthesis of 6-Azabicyclo[3.2.1]octan-3-one
Welcome to the technical support center for the synthesis of 6-azabicyclo[3.2.1]octan-3-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthetic intermediate. The 6-azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active compounds, making its efficient synthesis on a larger scale a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the scale-up process.
I. Foundational Synthetic Strategies and Scale-Up Considerations
The synthesis of 6-azabicyclo[3.2.1]octan-3-one can be approached through several established routes. Understanding the nuances of each is crucial when planning for a scalable process.
A. Robinson-Schöpf Type Reactions
A classic and often go-to method for constructing the related tropinone core (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is the Robinson-Schöpf reaction.[4][5] This biomimetic approach involves a one-pot condensation of a dialdehyde (like succinaldehyde), a primary amine, and a derivative of acetone-dicarboxylic acid.[4][5] While elegant and high-yielding on a small scale, scaling this reaction up can present challenges related to reagent stability, pH control, and product isolation.
B. Intramolecular Cyclization Strategies
Modern approaches often rely on intramolecular cyclization reactions, which can offer better control and predictability on a larger scale. These methods typically involve the formation of a piperidine or pyrrolidine ring followed by a subsequent ring closure to form the bicyclic system. Key strategies include:
-
Dieckmann Condensation: This intramolecular Claisen condensation of a suitably substituted diester is a powerful tool for forming the five-membered ring of the bicyclic system.[6][7] Careful selection of the base and reaction conditions is paramount to avoid side reactions.
-
Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated ketone or ester is another efficient method for constructing the bicyclic core.[1] Recent advancements have even utilized chemoenzymatic cascades for this purpose, offering a greener and potentially more scalable route.[1][8][9][10]
-
Cyclization of Aziridines: The intramolecular cyclization of aziridines with π-nucleophiles has been explored for the synthesis of 6-azabicyclo[3.2.1]octanes.[11] The choice of the N-protecting group on the aziridine is critical for the success of the cyclization.[11]
C. Chemoenzymatic and Photocatalytic Methods
Emerging strategies are leveraging biocatalysis and photocatalysis to achieve the synthesis of 6-azabicyclo[3.2.1]octan-3-ones under milder conditions.[1][8][9][10] Ene reductases, for instance, have been used in combination with photocatalysis to facilitate an intramolecular β-C–H functionalization, leading to the desired bicyclic ketone in a one-pot, gram-scale synthesis.[1][8][9][10]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up of 6-azabicyclo[3.2.1]octan-3-one synthesis.
Frequently Asked Questions (FAQs)
Q1: My yield has dropped significantly upon scaling up the Robinson-Schöpf type reaction. What are the likely causes?
A1: Several factors can contribute to a decrease in yield during the scale-up of this one-pot reaction:
-
pH Control: The reaction is highly pH-sensitive. On a larger scale, localized pH changes can occur during reagent addition, leading to side reactions. Ensure efficient stirring and consider a buffered system or slow, controlled addition of reagents.
-
Reagent Stability: Succinaldehyde is notoriously unstable and prone to polymerization. For larger scale reactions, it is often preferable to generate it in situ from a stable precursor like 2,5-dimethoxytetrahydrofuran.
-
Temperature Control: Exothermic reactions can be more difficult to control on a larger scale. Inadequate cooling can lead to decomposition of intermediates and the formation of byproducts. Ensure your cooling system is robust enough for the increased volume.
-
Work-up and Extraction: The efficiency of extraction can decrease with increasing volume. Ensure adequate mixing during the extraction process and consider performing multiple extractions to maximize product recovery.
Q2: I am observing the formation of a significant amount of polymeric material in my Dieckmann condensation. How can I prevent this?
A2: Polymerization in a Dieckmann condensation is often a result of intermolecular reactions competing with the desired intramolecular cyclization. To favor the intramolecular pathway:
-
High Dilution: Running the reaction at a higher dilution can significantly reduce the chances of intermolecular side reactions. This is a common strategy for promoting intramolecular cyclizations.
-
Slow Addition of Base: Adding the base slowly to the diester solution can help maintain a low concentration of the reactive enolate at any given time, further favoring the intramolecular reaction.
-
Choice of Base: The choice of base is critical. A sterically hindered base might be less prone to causing intermolecular side reactions. Sodium hydride or potassium tert-butoxide are common choices.
Q3: My intramolecular Aza-Michael addition is sluggish on a larger scale. What can I do to improve the reaction rate?
A3: A sluggish reaction rate on scale-up can be due to several factors:
-
Mixing: Inefficient mixing can lead to poor mass transfer and slower reaction rates. Ensure your stirring is vigorous enough for the reaction volume.
-
Catalyst Deactivation: If using a catalyst, it may be deactivating over the longer reaction times required for a larger scale. Consider adding the catalyst in portions or using a more robust catalyst.
-
Solvent Effects: The choice of solvent can have a significant impact on the reaction rate. A solvent that better solubilizes all reactants and intermediates may be necessary on a larger scale.
Q4: I am having difficulty with the purification of the final 6-azabicyclo[3.2.1]octan-3-one product. It seems to be water-soluble. Any suggestions?
A4: The basic nitrogen atom in the 6-azabicyclo[3.2.1]octan-3-one can lead to some water solubility, especially in its protonated form. Here are some purification strategies:
-
Basification before Extraction: Before extracting with an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and increase its partitioning into the organic phase.
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be more efficient than multiple batch extractions.
-
Chromatography on a Different Stationary Phase: If silica gel chromatography is problematic due to the basicity of the compound, consider using alumina or a resin-based stationary phase.
-
Crystallization/Sublimation: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification method. For thermally stable compounds, sublimation under vacuum can also be a viable option.[12]
Experimental Protocols: Key Workflows
Protocol 1: Gram-Scale Chemoenzymatic Synthesis via Intramolecular Aza-Michael Addition
This protocol is adapted from a chemoenzymatic cascade approach.[1][8][9][10]
Step 1: Photocatalytic Synthesis of the Intermediate
-
To a solution of N-phenylglycine (1.0 eq) and the corresponding cyclohexenone (1.2 eq) in a suitable solvent (e.g., acetonitrile), add a photocatalyst (e.g., an iridium-based catalyst).
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
Step 2: Ene Reductase-Mediated Cyclization
-
To the crude intermediate from Step 1, add a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Add the ene reductase enzyme (e.g., from Thermoanaerobacter pseudethanolicus).
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the formation of the 6-azabicyclo[3.2.1]octan-3-one product by LC-MS.
-
Upon completion, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting for this Protocol:
-
Low yield in Step 1: Ensure the reaction is adequately degassed to prevent quenching of the excited state of the photocatalyst by oxygen.
-
Enzyme inactivity in Step 2: Check the pH and temperature of the reaction mixture, as enzyme activity is highly dependent on these parameters. Ensure the enzyme has been stored correctly.
Protocol 2: Scalable Dieckmann Condensation
This protocol provides a general workflow for a Dieckmann condensation to form the bicyclic ketone.
Step 1: Preparation of the Diester
-
Synthesize the required N-substituted piperidine or pyrrolidine diester precursor through established literature methods.
Step 2: Intramolecular Cyclization
-
In a large, dry reaction vessel equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet, dissolve the diester (1.0 eq) in a dry, aprotic solvent (e.g., toluene or THF) to achieve high dilution.
-
In a separate flask, prepare a slurry of a strong base (e.g., sodium hydride, 1.1 eq) in the same solvent.
-
Slowly add the base slurry to the vigorously stirred solution of the diester at a controlled temperature (e.g., room temperature or elevated temperature, depending on the substrate).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the β-keto ester product.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a proton source (e.g., acetic acid or saturated aqueous ammonium chloride).
Step 3: Decarboxylation
-
To the crude β-keto ester, add an aqueous acid solution (e.g., 6M HCl).
-
Heat the mixture to reflux to effect decarboxylation.
-
Monitor the reaction by TLC or LC-MS until the decarboxylation is complete.
-
Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by chromatography or crystallization.
Troubleshooting for this Protocol:
-
Incomplete cyclization: The base may not be strong enough, or the reaction may require a higher temperature.
-
Epimerization: The stereochemistry of the starting material may be compromised by the basic conditions. Consider using a milder base or lower reaction temperature if stereointegrity is an issue.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Typical Scale | Key Advantages | Common Scale-Up Challenges |
| Robinson-Schöpf Type | mg to g | One-pot, high atom economy | pH control, reagent stability, exotherm management |
| Dieckmann Condensation | g to kg | Robust, well-established | High dilution required, potential for side reactions |
| Intramolecular Aza-Michael | g to kg | Often high yielding, milder conditions | Catalyst cost and stability, reaction rate |
| Chemoenzymatic Cascade | mg to g | Green, high selectivity, mild conditions | Enzyme availability and cost, substrate scope |
Visualization of Key Workflows
Diagram 1: General Workflow for Scaling Up Synthesis
Caption: A phased approach to scaling up the synthesis of 6-azabicyclo[3.2.1]octan-3-one.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields during scale-up.
III. Concluding Remarks
Scaling up the synthesis of 6-azabicyclo[3.2.1]octan-3-one requires careful consideration of the chosen synthetic route and a proactive approach to troubleshooting. By understanding the underlying chemical principles and potential pitfalls of each method, researchers can successfully navigate the challenges of process development and achieve an efficient and robust synthesis on a larger scale. This guide serves as a starting point for addressing common issues, but it is important to remember that each specific substrate and reaction setup may present its own unique set of challenges.
IV. References
-
Jiang, G., Huang, C., Harrison, W., & Zhao, H. (2023). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. Angewandte Chemie International Edition, 62(21), e202302125. [Link]
-
Zhao Group @ UIUC. (2024). Multifunctional Glucose Dehydrogenase Enabled Synthesis of Chiral-Bridged Bicyclic Nitrogen Heterocycles. [Link]
-
Wikipedia. (n.d.). Tropinone. [Link]
-
Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5289. [Link]
-
Pitner, J. B., et al. (1991). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications, (19), 1375-1376. [Link]
-
Laha, J. K. (2010). TOTAL SYNTHESIS OF TROPINONE USING 1,3-DIPOLAR CYCLOADDITION OF CYCLIC AZOMETHINE YLIDE AND PHENYL VINYL SULFONE AS. Chemistry of Natural Compounds, 46(2), 254-256. [Link]
-
chemeurope.com. (n.d.). Tropinone. [Link]
-
Semantic Scholar. (n.d.). Robinson's landmark synthesis of tropinone. [Link]
-
Jiang, G., et al. (2023). Ene Reductase Enabled Intramolecular β-C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of. OSTI.GOV. [Link]
-
Che, C., & Thomson, R. J. (2012). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic letters, 14(12), 3142–3145. [Link]
-
Pitner, J. B., et al. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, 1375-1381. [Link]
-
Jiang, G., et al. (2023). Ene Reductase Enabled Intramolecular β‐C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridg. Angewandte Chemie International Edition, 62(21). [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aza-bicyclo[1][2][4]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. [Link]
-
Gensler, W. J., Gatsonis, C. D., & Ahmed, Q. A. (1966). Synthesis of 6-benzyl-3-oxo-6-azabicyclo[3.2.1]octane. The Journal of Organic Chemistry, 31(10), 3224–3227. [Link]
-
Pulipaka, A. B., & Bergmeier, S. C. (2008). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. The Journal of organic chemistry, 73(4), 1462–1467. [Link]
-
Organic Syntheses. (n.d.). BICYCLO[3.2.1]OCTAN-3-ONE. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
Sources
- 1. Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 3. 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
- 5. Tropinone [chemeurope.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. osti.gov [osti.gov]
- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 6-Azabicyclo[3.2.1]octan-3-one Hydrochloride
Welcome to the technical support center for 6-Azabicyclo[3.2.1]octan-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide troubleshooting advice for experiments involving this valuable bicyclic amine.
Introduction
This compound is a key building block in medicinal chemistry, valued for its rigid bicyclic scaffold. However, the presence of a secondary amine hydrochloride and a ketone functional group within a strained ring system can present unique stability challenges. This guide provides a comprehensive overview of potential issues, their underlying chemical principles, and practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid in a cool, dry, and well-ventilated area under an inert atmosphere. Supplier recommendations typically suggest room temperature storage.[1] To prevent moisture uptake and potential degradation, it is crucial to keep the container tightly sealed.
Q2: How stable is this compound in solution?
While the solid hydrochloride salt is generally stable, its stability in solution can be a concern, particularly in aqueous or protic solvents. For the related compound, tropinone, it is recommended not to store aqueous solutions for more than one day.[2] The free base, which can be generated in situ depending on the pH, is more reactive. Solution-state stability is influenced by pH, solvent, and temperature.
Q3: What are the primary signs of degradation?
Visual signs of degradation in the solid state can include discoloration (yellowing or browning) and changes in physical form (clumping due to moisture uptake). In solution, the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) is the most reliable indicator of degradation. A decrease in the peak area of the parent compound over time also signifies instability.
Troubleshooting Guide: Common Stability Issues and Solutions
This section details potential degradation pathways and provides actionable troubleshooting steps. The proposed mechanisms are based on fundamental organic chemistry principles and data from analogous structures, as specific degradation studies on this compound are not extensively published.
Issue 1: Hygroscopicity and Hydrolysis
Underlying Chemistry: Amine hydrochlorides are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] The absorbed water can act as a solvent and may facilitate hydrolysis or other degradation reactions. Although the ketone in the bicyclic system is relatively stable, prolonged exposure to water, especially under non-neutral pH conditions, could potentially lead to ring-opening or other unforeseen reactions.
Symptoms:
-
Solid material becomes clumpy or sticky.
-
Difficulty in accurately weighing the compound.
-
Inconsistent results in experiments, particularly in terms of reaction kinetics or yield.
-
Appearance of new, more polar impurities in HPLC analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hygroscopicity issues.
Prevention and Mitigation:
-
Storage: Always store the compound in a tightly sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Handling: When weighing and handling the compound, minimize its exposure to the ambient atmosphere. Use of a glove box with a controlled, low-humidity environment is ideal.
-
Solvents: Use anhydrous solvents for reactions where the presence of water could be detrimental.
Issue 2: Aldol Condensation and Self-Polymerization
Underlying Chemistry: Ketones with α-hydrogens, like 6-Azabicyclo[3.2.1]octan-3-one, can undergo aldol condensation, especially under basic conditions.[4][5][6][7] The reaction proceeds through the formation of an enolate intermediate, which can then act as a nucleophile and attack the carbonyl group of another molecule. While the hydrochloride salt is acidic, deprotonation to the more reactive free base can occur in the presence of even weak bases, initiating this pathway. This can lead to the formation of dimers, trimers, and eventually polymeric material. Acid-catalyzed aldol condensation is also a possibility.[6][7][8]
Symptoms:
-
Appearance of higher molecular weight species in mass spectrometry analysis.
-
Broad, unresolved peaks in HPLC or NMR spectra.
-
Formation of an insoluble precipitate or oil from a solution over time.
-
Discoloration of the solid or solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldol condensation.
Prevention and Mitigation:
-
pH Control: Maintain a slightly acidic pH to keep the amine protonated and reduce the concentration of the free base. If the reaction requires basic conditions, use a non-nucleophilic base and add it slowly at low temperatures.
-
Temperature: Avoid high temperatures, as this can accelerate the rate of aldol condensation.[4]
-
Concentration: Use the lowest practical concentration for your reactions and for storing solutions to minimize intermolecular reactions.
-
Reaction Time: Monitor the reaction closely and work it up promptly upon completion.
Issue 3: Photochemical Decomposition
Underlying Chemistry: Alicyclic ketones can be susceptible to photochemical degradation upon exposure to UV light.[1][9] This can involve Norrish Type I cleavage, leading to the formation of radical intermediates that can subsequently rearrange or react further.[9] While specific photostability data for this compound is unavailable, it is a prudent precautionary measure to protect it from light.
Symptoms:
-
Degradation is observed in samples left on the benchtop exposed to light, but not in samples stored in the dark.
-
The appearance of a complex mixture of byproducts.
-
Discoloration of the solid or solution upon light exposure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for photochemical decomposition.
Prevention and Mitigation:
-
Light Protection: Store the solid compound and any solutions in amber glass vials or containers wrapped in aluminum foil.
-
Experimental Setup: Conduct reactions in flasks protected from direct light, especially if the reaction is run over an extended period.
Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[10][11][12]
Protocol 1: Solution Stability Screening
-
Stock Solution Preparation: Prepare a stock solution of this compound in your solvent of choice (e.g., water, buffer, organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several amber HPLC vials.
-
Stress Conditions:
-
Control: Store one vial at 4°C in the dark.
-
Room Temperature: Store one vial at room temperature in the dark.
-
Elevated Temperature: Store one vial at 40°C in the dark.
-
Acidic: Add a small amount of dilute HCl to a vial to achieve a pH of ~2. Store at room temperature.
-
Basic: Add a small amount of dilute NaOH to a vial to achieve a pH of ~9. Store at room temperature.
-
Photostability: Store one vial in a photostability chamber or expose it to laboratory light. Include a dark control (wrapped in foil) under the same temperature conditions.
-
-
Analysis: Analyze the samples by a suitable stability-indicating HPLC method at various time points (e.g., 0, 24, 48, 72 hours). Monitor for the appearance of new peaks and a decrease in the parent compound's peak area.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing degradation.[13][14]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210 nm for the carbonyl chromophore).
-
Method Validation: The method should be validated to ensure it can separate the parent compound from all potential degradation products generated during forced degradation studies.
Data Summary
| Potential Stability Issue | Key Factors | Primary Degradation Products (Predicted) | Recommended Analytical Technique |
| Hygroscopicity/Hydrolysis | Humidity, Water Content | Potential ring-opened products | HPLC, Karl Fischer Titration |
| Aldol Condensation | Basic pH, High Temperature, High Concentration | Dimers, Oligomers, Polymers | LC-MS, Size Exclusion Chromatography |
| Photochemical Decomposition | UV/Visible Light Exposure | Isomers, Ring-Contracted/Opened Products | HPLC, LC-MS |
Conclusion
While this compound is a robust synthetic intermediate, its stability is not absolute. By understanding the potential degradation pathways rooted in the chemistry of its functional groups, researchers can take proactive measures to ensure the integrity of their starting materials and the reliability of their experimental outcomes. Proper storage, careful handling, and vigilant monitoring are key to successfully utilizing this versatile compound.
References
- BLDpharm. This compound.
-
LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). [Link]
-
MDPI. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. [Link]
-
Semantic Scholar. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]
-
Wikipedia. Aldol condensation. [Link]
-
Allen Institute. Acid Catalysed Aldol Condensation. [Link]
-
Pure and Applied Chemistry. PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. [Link]
-
Master Organic Chemistry. Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. (2024). [Link]
-
BYJU'S. Acid Catalysed Aldol Condensation. [Link]
-
Oxford Academic. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]
-
National Institutes of Health. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016). [Link]
-
MedCrave. Forced degradation studies. (2016). [Link]
-
PubMed. Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides. [Link]
-
SciELO. Chemical thermodynamics applied to the synthesis of tropinone. [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Semantic Scholar. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]
-
Wikipedia. Mannich reaction. [Link]
-
Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). [Link]
-
Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]
-
ResearchGate. (PDF) Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. [Link]
-
PubMed. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. (2024). [Link]
-
Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. (2022). [Link]
-
OUCI. Analytical Techniques for the Assessment of Drug Stability. [Link]
-
National Institutes of Health. Three-component radical homo Mannich reaction. (2021). [Link]
-
ResearchGate. Selective photodegradation of ketone-based polymers | Request PDF. [Link]
-
ChemRxiv. Selective photodegradation of ketone-based polymers. (2022). [Link]
-
National Institutes of Health. Bacterial degradation of monocyclic aromatic amines. [Link]
-
PubMed. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984). [Link]
-
YouTube. Forced Degradation Studies in Pharmaceutical Industry. (2021). [Link]
-
ACS Publications. The Gas-phase Photochemical Decomposition of the Simple Aliphatic Ketones. [Link]
-
ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. (2014). [Link]
-
PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). [Link]
-
National Institutes of Health. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. [Link]
Sources
- 1. The gas-phase photochemical decomposition of the simple aliphatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. d-nb.info [d-nb.info]
- 10. pharmtech.com [pharmtech.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Analytical Methods for Monitoring 6-Azabicyclo[3.2.1]octan-3-one Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical monitoring of reactions involving the 6-azabicyclo[3.2.1]octan-3-one scaffold. This bicyclic nitrogen heterocycle is a crucial structural motif in a wide range of biologically active compounds and pharmaceutical intermediates.[1] Its synthesis, often involving multi-step sequences, demands rigorous analytical oversight to ensure reaction completion, identify byproducts, and optimize yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into troubleshooting common analytical challenges. Our focus is on the "why" behind each step, fostering a deeper understanding of the interplay between the molecule's structure and the analytical techniques employed.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Reaction Monitoring
HPLC is frequently the primary tool for monitoring the progress of reactions that produce 6-azabicyclo[3.2.1]octan-3-one and its derivatives. Its versatility in handling polar, non-volatile compounds makes it ideal for analyzing crude reaction mixtures. However, the basic nature of the nitrogen atom and the polarity of the ketone can present unique challenges.
Troubleshooting Guide: HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of 6-azabicyclo[3.2.1]octan-3-one reactions in a practical Q&A format.
Question: My product peak is tailing significantly. What's the cause and how do I fix it?
Answer: Peak tailing is the most common issue for amine-containing compounds like the 6-azabicyclo[3.2.1]octan-3-one core. The primary cause is secondary ionic interactions between the basic nitrogen atom of your analyte and residual, acidic silanol groups on the surface of the silica-based stationary phase. This leads to a portion of the analyte being retained more strongly, resulting in a tailed peak.
Causality-Driven Solutions:
-
Mobile Phase Modification (Preferred First Step):
-
Add an Amine Modifier: Introduce a small amount (0.1%) of a competitive base like triethylamine (TEA) or diethylamine (DEA) to your mobile phase. These modifiers will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
-
Use a Buffer: Control the mobile phase pH. For reversed-phase chromatography, maintaining a low pH (e.g., pH 2.5-3.5 using formic acid or trifluoroacetic acid) will protonate the basic nitrogen of your analyte. This ensures a consistent charge state. Simultaneously, the low pH suppresses the ionization of the silanol groups, minimizing the unwanted ionic interaction.[2]
-
-
Column Selection:
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups. Ensure you are using a high-quality, fully end-capped C18 or C8 column.
-
Consider a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds, which have minimal accessible silanol groups.
-
Expert Tip: Always check the pH stability range of your column. Operating outside the recommended range (typically pH 2-8 for standard silica columns) can irreversibly damage the stationary phase.
Question: My retention times are drifting from one injection to the next. Why is this happening?
Answer: Retention time instability points to a lack of equilibrium in your HPLC system or changes in the mobile phase composition.[3]
Systematic Troubleshooting:
-
Column Equilibration: The most common culprit is insufficient equilibration time. Before starting your analysis, ensure the column is thoroughly flushed with the initial mobile phase conditions. For gradient methods, this can take 10-20 column volumes. For isocratic methods, a stable baseline is a good indicator of equilibration.
-
Mobile Phase Composition:
-
Evaporation: One component of your mobile phase (usually the more volatile organic solvent) may be evaporating from the reservoir, changing the overall composition and affecting retention. Use solvent reservoir caps.
-
Inaccurate Mixing: If using an on-line mixer (quaternary or binary pump), ensure the proportioning valves are functioning correctly.[3] You can test this by preparing a pre-mixed mobile phase and comparing the results.
-
-
Temperature Fluctuations: A fluctuating column temperature will cause retention times to shift. Using a column oven is essential for reproducible results.
-
Pump Performance: Check for leaks in the pump seals or check valves, which can lead to an inconsistent flow rate.
Workflow for HPLC Troubleshooting
Caption: A systematic workflow for diagnosing common HPLC issues.
Protocol: Generic HPLC Method for Monitoring Reaction Progress
This protocol provides a starting point for developing a robust reversed-phase HPLC method.
-
Column: High-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for the ketone chromophore) or a more specific wavelength if aromatic groups are present.
-
Injection Volume: 5 µL.
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-23 min: Re-equilibration at 5% B
-
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute with a solvent compatible with the mobile phase (e.g., 1 mL of 50:50 Acetonitrile:Water).
-
Filter through a 0.45 µm syringe filter before injection to prevent clogging the system.
-
Section 2: Gas Chromatography (GC) & GC-MS
GC can be a powerful tool for analyzing 6-azabicyclo[3.2.1]octan-3-one, especially for assessing purity and identifying volatile byproducts. However, its applicability depends on the thermal stability and volatility of the specific derivatives in your reaction.
Troubleshooting Guide: GC and GC-MS Analysis
Question: I don't see my compound peak, or the peak is very broad and tailing. What's wrong?
Answer: This is a common issue when analyzing polar, nitrogen-containing compounds by GC.[4]
Potential Causes & Solutions:
-
Thermal Instability/Degradation: Your compound may be degrading in the high-temperature injector or column.
-
Solution: Lower the injector temperature in 20 °C increments to find the lowest possible temperature that still allows for efficient volatilization.
-
-
Insufficient Volatility: The ketone and amine functionalities make the molecule polar and less volatile.
-
Column Activity: Similar to HPLC, active sites (silanols) on the GC column or liner can cause strong adsorption of your polar analyte, leading to tailing and peak loss.
-
Solution: Use a deactivated inlet liner. For the column, select a phase with low bleed and deactivation, such as a 5% phenyl-methylpolysiloxane (DB-5/HP-5 type) column, which is a good general-purpose starting point.
-
Question: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
Answer: Ghost peaks are peaks that appear in a blank run and are usually due to carryover from a previous, more concentrated injection or contamination in the system.[4]
Troubleshooting Steps:
-
Injector Carryover: The most likely source. High-boiling point components from a previous sample can remain in the injector and slowly elute in subsequent runs.
-
Solution: Run several solvent blanks (injecting pure solvent) after a concentrated sample. Increase the injector temperature and use a longer bake-out time at the end of your temperature program to clean the column.
-
-
Septum Bleed: Old or low-quality injector septa can shed silicone particles into the inlet, which then show up as a series of evenly spaced peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly as part of routine maintenance.
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation and can be used for quantitative analysis of reaction mixtures.[7] It provides a complete picture of all proton-containing species in the solution.
Troubleshooting Guide: NMR Analysis
Question: I'm trying to quantify the conversion by ¹H NMR, but my signals are overlapping. How can I improve this?
Answer: Signal overlap is a frequent challenge in complex reaction mixtures.
Strategies for Resolution:
-
Use a Higher Field Magnet: If available, moving from a 400 MHz to a 600 MHz spectrometer (or higher) will increase chemical shift dispersion and may resolve the overlapping signals.
-
Two-Dimensional (2D) NMR: A 2D experiment like COSY (Correlation Spectroscopy) can help identify which signals belong to your starting material versus your product by showing proton-proton coupling networks, even if the 1D signals are overlapped.
-
Selective Excitation: If you know the frequency of a specific, non-overlapped peak of your product, you can use a 1D selective NOESY or TOCSY experiment to excite only that peak and see what other protons it is spatially or through-bond correlated with, effectively isolating the spectrum of that single species.
-
Change of Solvent: Sometimes, changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or C₆D₆) can induce different chemical shifts and resolve the overlap.
Question: My NMR lines are broad, and the resolution is poor. What is causing this?
Answer: Line broadening can be caused by several factors, from sample preparation to instrument issues.[8]
Root Cause Analysis:
-
Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause.
-
Solution: Carefully re-shim the spectrometer for each sample. If the reaction mixture contains solids, this can disrupt the field homogeneity.
-
-
Paramagnetic Species: The presence of paramagnetic metals (e.g., residual catalyst like copper or iron) in your sample, even at trace levels, will cause significant line broadening.
-
Solution: Pass the NMR sample through a small plug of silica or celite to remove solid catalysts. If the metal is soluble, chelation agents like EDTA can sometimes help, but this may complicate the spectrum.
-
-
Chemical Exchange: If your molecule is undergoing conformational exchange on the NMR timescale, this can lead to broadened peaks.
-
Solution: Acquiring the spectrum at a different temperature (either higher or lower) can sometimes either speed up or slow down the exchange process, resulting in sharper signals.
-
Section 4: Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of your product and identifying byproducts. It is often coupled with a chromatography technique (LC-MS or GC-MS).
Troubleshooting Guide: MS Analysis
Question: I'm using Electrospray Ionization (ESI), but the signal for my product is very weak.
Answer: ESI relies on the formation of ions in solution. The 6-azabicyclo[3.2.1]octan-3-one scaffold should ionize well in positive ion mode due to the basic nitrogen. If the signal is weak, consider the following:
-
Mobile Phase pH: ESI is highly sensitive to pH. For positive ion mode, ensure your mobile phase is acidic (e.g., contains 0.1% formic acid). This promotes the formation of the protonated molecule [M+H]⁺, which is what the mass spectrometer detects.
-
Ion Suppression: Your reaction mixture may contain non-volatile salts or other components that are interfering with the ionization of your analyte in the ESI source.
-
Solution: Dilute your sample further. If the problem persists, consider a simple solid-phase extraction (SPE) cleanup of your sample before injection to remove salts.
-
-
Choice of Adduct: Besides the protonated molecule [M+H]⁺, look for other common adducts like the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, which may be more abundant depending on the sample matrix.
Question: My mass spectrum shows many fragments, and I'm not sure which is the molecular ion.
Answer: This can happen with "harder" ionization techniques or if in-source fragmentation is occurring.
Clarification Strategy:
-
Use a "Softer" Ionization Source: If available, Atmospheric Pressure Chemical Ionization (APCI) is generally a softer technique than ESI and may yield a more prominent molecular ion peak with less fragmentation.
-
Reduce In-Source Fragmentation: In the mass spectrometer's source parameters, lower the "fragmentor" or "cone" voltage. This reduces the energy applied to the ions as they enter the mass spectrometer, minimizing unintended fragmentation before the analyzer.
-
Look for Logical Neutral Losses: Common fragments for this type of molecule might include the loss of water (if a hydroxyl group is present) or fragmentation of the bicyclic ring system. Analyze the fragmentation pattern to see if it is consistent with the proposed structure.
Section 5: In-Situ Reaction Monitoring
Techniques like FTIR and Raman spectroscopy allow for real-time monitoring of reactions without the need for sampling.[9][10] This provides immediate kinetic and mechanistic data.
Decision Tree for Technique Selection
Caption: A decision-making flowchart for selecting the optimal analytical method.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for quantitative analysis of my reaction? A1: For precise quantification, HPLC with UV detection or ¹H NMR with an internal standard are the gold standards. HPLC is often preferred for its higher throughput and sensitivity. For NMR, you must use a stable internal standard that has a sharp singlet in a clean region of the spectrum and does not react with any components in the mixture.
Q2: How do I properly validate my final HPLC method? A2: Method validation is a formal process to prove that your analytical method is suitable for its intended purpose.[11] According to ICH guidelines, this involves demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[12][13][14]
Q3: Can I just use Thin Layer Chromatography (TLC) to monitor my reaction? A3: TLC is an excellent, rapid, and inexpensive tool for qualitative, preliminary monitoring. It can quickly tell you if the starting material is being consumed and if a new product spot is forming. However, it is not quantitative and may not be able to resolve closely related impurities or byproducts. It should be used as a screening tool, with final analysis and purity assessment performed by a more robust technique like HPLC or GC.
References
- 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination.
- Analytical method validation: A brief review.
- 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications.Organic & Biomolecular Chemistry (RSC Publishing).
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
-
Synthesis of 6-Aza-bicyclo[1][12][15]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. ResearchGate.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Seven Essential Steps for In Situ Reaction Monitoring.Spectroscopy Online.
- Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.Pharmaguideline.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.MDPI.
- In-Situ Monitoring of Chemical Reactions.Mettler Toledo.
- HPLC Troubleshooting Guide.Sigma-Aldrich.
- Q2(R2)
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column.MicroSolv.
- HPLC Troubleshooting Guide.ACE HPLC Columns.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.Drawell.
- NMR reaction monitoring in flow synthesis.Beilstein Journal of Organic Chemistry.
- NMR Reaction Monitoring Robust to Spectral Distortions.
Sources
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- 2. hplc.eu [hplc.eu]
- 3. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. mt.com [mt.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 14. fda.gov [fda.gov]
- 15. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
Validation & Comparative
Introduction: The Strategic Importance of the 6-Azabicyclo[3.2.1]octane Scaffold
An In-Depth Comparative Guide to the Characterization of 6-Azabicyclo[3.2.1]octan-3-one Derivatives
The 6-azabicyclo[3.2.1]octane framework is a rigid, three-dimensional molecular scaffold of significant interest to the pharmaceutical and drug discovery sectors. Its constrained conformation allows for the precise spatial arrangement of functional groups, making it a privileged structure in the design of potent and selective therapeutic agents.[1] Derivatives of this core are found in biologically active natural products and have been developed as synthetic analogs with therapeutic potential in treating conditions like pain, drug addiction, and inflammatory diseases.[1][2] For instance, specific analogs have shown promise as potent antimuscarinic agents and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.[2][3][4]
Given that biological activity is often intrinsically linked to stereochemistry, the rigorous and unambiguous characterization of these derivatives is paramount.[5][6] This guide provides a comparative analysis of the essential analytical techniques employed to confirm the structure, purity, and stereochemical integrity of 6-azabicyclo[3.2.1]octan-3-one derivatives, grounded in experimental data and field-proven insights.
Structural Elucidation: A Multi-Technique Approach
Confirming the constitution and configuration of a novel 6-azabicyclo[3.2.1]octan-3-one derivative is a non-trivial task that relies on the synergistic application of several analytical methods. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation for these bicyclic systems. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically required to assign all proton and carbon signals and confirm the connectivity of the bicyclic core.
-
¹H NMR: Provides information on the proton environment, including chemical shift, multiplicity (splitting pattern), and integration. The rigid nature of the bicyclic system often leads to complex, non-first-order splitting patterns that can be challenging to interpret without supporting 2D data. Key diagnostic signals include the bridgehead protons and the protons adjacent to the nitrogen and carbonyl group.
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shift of the carbonyl carbon (C3) is a key identifier, typically appearing significantly downfield.
-
2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for definitive structure confirmation.
-
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, allowing for the tracing of spin systems throughout the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular framework, including connecting quaternary carbons and confirming the placement of substituents.
-
The structures and stereochemistries of several 6-azabicyclo[3.2.1]octene derivatives have been determined using various NMR methods, highlighting the power of this technique.[7]
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry is used to determine the molecular weight of the derivative and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for obtaining the molecular ion peak ([M+H]⁺), confirming the molecular weight with high accuracy. UPLC-MS analyses using ESI are commonly reported for these compounds.[8]
-
Collision-Induced Dissociation (CID): Fragmenting the molecular ion provides a fingerprint that can help confirm the presence of the bicyclic core and identify substituents. While detailed fragmentation pathways are compound-specific, common losses can be rationalized based on the structure.
Table 1: Comparison of Core Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling) | High resolution, quantitative | Complex spectra, can have overlapping signals |
| ¹³C NMR | Number and type of carbon environments | Unambiguous carbon count | Lower sensitivity, longer acquisition times |
| 2D NMR | H-H and C-H correlations | Resolves spectral overlap, definitive connectivity | Requires more instrument time and expertise |
| ESI-MS | High-accuracy molecular weight | High sensitivity, fast analysis | Limited structural information on its own |
| MS/MS | Structural fragments | Confirms substructures, aids in isomer differentiation | Fragmentation can be complex to interpret |
Workflow for Structural Characterization
The following diagram illustrates a logical workflow for the initial synthesis and structural confirmation of a new 6-azabicyclo[3.2.1]octan-3-one derivative.
Caption: Workflow for Synthesis and Structural Confirmation.
Chiral Analysis: The Critical Step for Stereoisomers
Many synthetic routes to 6-azabicyclo[3.2.1]octan-3-ones produce racemic mixtures or diastereomers.[9][10] Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification (i.e., determining enantiomeric excess, ee) is a critical aspect of characterization.[5][6]
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), are the "gold standard" for this purpose due to their high resolution and accuracy.[5][11]
Comparative Analysis of Chiral Separation Techniques
| Technique | Principle | Common Stationary Phases/Selectors | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[5] | Polysaccharide-based (e.g., cellulose, amylose), cyclodextrin-based, macrocyclic glycopeptides.[6][12][13] | High versatility, high resolution, robust, applicable to a wide range of compounds.[11] | Can require extensive method development (column/mobile phase screening). |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Cyclodextrin derivatives.[14] | Excellent for volatile and thermally stable compounds, high efficiency. | Requires derivatization for non-volatile compounds; potential for thermal degradation. |
| Indirect Method (HPLC/GC) | Derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[12] | e.g., Mosher's acid, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[12] | Avoids the need for specialized chiral columns. | Derivatization adds complexity, may not go to completion, potential for kinetic resolution. |
Causality in Method Selection: The choice between these methods is driven by the physicochemical properties of the analyte. For most 6-azabicyclo[3.2.1]octan-3-one derivatives, which are often non-volatile solids, Chiral HPLC is the most direct and widely applicable technique. Chiral GC becomes a viable alternative if the derivatives are or can be made volatile without decomposition.
Decision Tree for Chiral Separation Method Selection
Caption: Selecting the Appropriate Chiral Separation Technique.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Enantiomeric Excess (ee) Determination
This protocol provides a systematic approach to developing a separation method for a new pair of 6-azabicyclo[3.2.1]octan-3-one enantiomers.
Objective: To achieve baseline separation (Resolution, Rₛ > 1.5) of the two enantiomers to allow for accurate quantification.
Materials:
-
HPLC system with UV detector
-
Chiral columns (e.g., Daicel CHIRALPAK® series, Lux® Cellulose/Amylose series)
-
HPLC-grade solvents (Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH))
-
Basic additive (e.g., Diethylamine (DEA))
-
Racemic standard of the analyte (~1 mg/mL)
Methodology:
-
Initial Column Screening:
-
Prepare a ~1 mg/mL solution of the racemic analyte in a suitable solvent (e.g., IPA).
-
Screen two to four polysaccharide-based CSPs of different selectivities (e.g., an amylose-based and a cellulose-based column).
-
Start with a generic mobile phase, such as 90:10 Hexane:IPA. Rationale: This is a common starting point for normal-phase chiral separations.
-
To prevent peak tailing, which is common for basic amines, add a small amount of a basic modifier like DEA (0.1%) to the mobile phase.[15] This improves peak shape and reproducibility.
-
Run the sample on each column at a flow rate of 1.0 mL/min and monitor with a UV detector at a wavelength where the analyte absorbs.
-
-
Mobile Phase Optimization:
-
Select the column that shows the best initial separation or indication of selectivity.
-
If resolution is poor, systematically vary the ratio of the polar modifier (the alcohol). Increase the percentage of IPA (e.g., to 20%, 30%) to decrease retention time or decrease it to improve resolution.
-
Test different alcohol modifiers (e.g., switch from IPA to EtOH). Different alcohols can alter the hydrogen bonding interactions between the analyte and the CSP, leading to dramatic changes in selectivity.
-
-
Method Validation & ee Calculation:
-
Once baseline separation is achieved, inject the enantiomerically enriched sample.
-
Identify the major and minor peaks.
-
Calculate the enantiomeric excess using the peak areas (A): ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Protocol 2: Structure Confirmation by NMR
Objective: To unambiguously assign the proton and carbon signals of a representative derivative, 6-benzyl-6-azabicyclo[3.2.1]octan-3-one.
Materials:
-
NMR spectrometer (≥400 MHz recommended)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Sample (~5-10 mg)
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of CDCl₃. Filter if necessary to remove any particulates.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT or DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ carbons.
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment to map ¹H-¹H couplings.
-
HSQC: Acquire a gradient-selected HSQC experiment to identify one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, to identify 2- and 3-bond ¹H-¹³C correlations.
-
-
Data Analysis:
-
Step 1: Use the HSQC spectrum to link each proton signal to its directly attached carbon.
-
Step 2: Use the COSY spectrum to walk along the carbon framework, connecting adjacent CHₓ groups (e.g., from H1 to H2, H7 to H8).
-
Step 3: Use the HMBC spectrum to make key connections that are not available from COSY. For example, look for correlations from the benzylic protons (on the CH₂ attached to the nitrogen) to the bridgehead carbons (C1, C5) to confirm the N-substituent's position. Also, look for correlations from H2 and H4 to the carbonyl carbon (C3) to confirm its location.
-
Step 4: Integrate all the evidence to create a complete and self-consistent assignment table.
-
References
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- BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Bicyclic Lactones. BenchChem.
- Philip, A., Pitner, J. B., Joo, Y. J., Triggle, D. J., & Carroll, F. I. (1991). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol.
- Pitner, J. B., Philip, A., Joo, Y. J., Triggle, D. J., & Carroll, F. I. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1.
- Ilisz, I., Gecse, Z., & Péter, A. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(10), 633-640.
- Wikipedia. (n.d.). Chiral analysis. In Wikipedia. Retrieved January 20, 2026.
- Kim, Y., & Chemler, S. R. (2012). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic letters, 14(17), 4462–4465.
- Al-Ghanim, A. M., Abdel-Salam, R. A., & Al-Othman, Z. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Processes, 11(8), 2498.
- Carroll, F. I., Abraham, P., & Pitner, J. B. (1990). 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry, 33(10), 2890-2892.
- Pulipaka, A. B., & Bergmeier, S. C. (2008). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. The Journal of organic chemistry, 73(4), 1462–1467.
- Jiang, G., Huang, C., Harrison, W., & Zhao, H. (2023). Ene Reductase Enabled Intramolecular β‐C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds.
- Scriba, G. K. (2006). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.
- Sgrignani, J., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13747–13773.
- Wang, C., & Armstrong, D. W. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 793–811.
- Gács-Baitz, E., Kalaus, G., & Szántay, C. (1992). NMR study of 6-azabicyclo[3.2.1]octene derivatives, by-products of catharanthine synthesis. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. (2012). Separation of structural isomers of amine on gas chromatography.
- MicroSolv Technology Corporation. (2025).
- Manivannan, V., Chaturvedi, S. C., & Singh, R. (2011). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Pharmacology & Pharmacy, 2(2), 94-99.
- Sgrignani, J., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N - Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- Sgrignani, J., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- PubChem. (n.d.). 6-benzyl-6-azabicyclo[3.2.1]octan-3-one. PubChem.
- Al-Awady, M. J., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(15), 4991.
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A Comparative Guide to the Reactivity of Tropinone and 6-Azabicyclo[3.2.1]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity between tropinone and 6-Azabicyclo[3.2.1]octan-3-one. A thorough understanding of their distinct reactivity profiles is essential for their strategic application in organic synthesis, particularly in the development of novel therapeutics based on the versatile azabicyclic scaffold. This document synthesizes key structural differences, analyzes their influence on reactivity, presents supporting experimental data, and provides detailed protocols for representative chemical transformations.
Introduction: Two Scaffolds, One Critical Difference
Tropinone and 6-Azabicyclo[3.2.1]octan-3-one share the same core bicyclic framework, a rigid and structurally significant motif found in numerous biologically active natural products, including the tropane alkaloids.[1][2] Tropinone, or 8-Methyl-8-azabicyclo[3.2.1]octan-3-one, is a well-known alkaloid and a pivotal intermediate in the synthesis of compounds like atropine and cocaine.[3][4] Its counterpart, 6-Azabicyclo[3.2.1]octan-3-one (often referred to as nortropinone), represents the demethylated analog.
The fundamental distinction lies at the nitrogen atom: tropinone possesses a tertiary amine (N-methyl), while 6-Azabicyclo[3.2.1]octan-3-one features a secondary amine (N-H). This single structural modification dramatically alters the chemical behavior and synthetic utility of each molecule, dictating the possible pathways for derivatization and molecular elaboration.
Structural and Physicochemical Properties
The core difference in N-substitution dictates the distinct chemical properties and synthetic potential of these two molecules.
| Property | Tropinone | 6-Azabicyclo[3.2.1]octan-3-one |
| Structure | ||
| IUPAC Name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | 6-Azabicyclo[3.2.1]octan-3-one |
| Molecular Formula | C₈H₁₃NO | C₇H₁₁NO |
| Molar Mass | 139.20 g/mol | 125.17 g/mol |
| CAS Number | 532-24-1[5] | 27250-13-1 |
| Amine Type | Tertiary | Secondary |
| Predicted pKa | 8.93 ± 0.20[6] | 14.25 ± 0.40 (for N-H proton)[7] |
| Appearance | Brownish or light yellow crystalline solid[3] | Solid |
Diagram: Structural Comparison
Caption: Structural and reactivity overview of Tropinone vs. 6-Azabicyclo[3.2.1]octan-3-one.
Comparative Reactivity Analysis
The primary divergence in reactivity stems from the nature of the bridgehead nitrogen atom.
Reactivity at the Nitrogen Atom
This is the most significant point of differentiation.
-
6-Azabicyclo[3.2.1]octan-3-one (Secondary Amine): The presence of an N-H bond makes the nitrogen atom a nucleophile and a site for straightforward substitution. It readily undergoes a wide range of reactions common to secondary amines:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce various substituents.[8]
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Can be formed via reductive amination pathways.[9]
-
N-Arylation: Can participate in coupling reactions to form N-aryl derivatives.
-
-
Tropinone (Tertiary Amine): As a tertiary amine, tropinone lacks a proton on the nitrogen. Therefore, it cannot undergo the substitution reactions listed above.[10] Its nitrogen atom still possesses a lone pair of electrons, allowing it to act as a base or a nucleophile, but its reactivity is limited to:
-
Acid-Base Reactions: It readily forms ammonium salts upon treatment with acids.
-
N-Quaternization: Reaction with potent alkylating agents (e.g., methyl iodide) can form a quaternary ammonium salt.
-
N-Oxide Formation: Oxidation can lead to the corresponding N-oxide.
-
Reactivity at the Carbonyl Group (C3)
Both molecules possess a ketone functional group and exhibit typical carbonyl reactivity.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and hydride donors. The electronic difference between the N-methyl and N-H groups is expected to have only a minor influence on the electrophilicity of the C3 carbonyl.
-
Reduction: Both ketones can be stereoselectively reduced to the corresponding secondary alcohols. For tropinone, reduction yields a mixture of tropine (axial-OH) and pseudotropine (equatorial-OH), with the ratio depending on the reducing agent and conditions.[3] Similar stereochemical outcomes are expected for the reduction of 6-Azabicyclo[3.2.1]octan-3-one.
Reactivity at the α-Carbons (C2 and C4)
The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate.
-
Enolate Formation: Both ketones can be deprotonated at the C2 and C4 positions to generate a nucleophilic enolate intermediate. This enolate can then react with various electrophiles.
-
Aldol Condensation: A classic and highly useful reaction for this scaffold is the aldol condensation with aldehydes, particularly aromatic aldehydes.[11] This reaction proceeds via the enolate and is a powerful tool for C-C bond formation at the C2/C4 positions. For 6-Azabicyclo[3.2.1]octan-3-one, the choice of base is critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially deprotonate both the α-carbon and the N-H proton, complicating the reaction. Therefore, N-protection might be required prior to enolate chemistry, or milder conditions (e.g., water-promoted) could be employed.[11]
Diagram: Comparative Reactivity Pathways
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A Comparative Spectroscopic Guide to 6-Azabicyclo[3.2.1]octan-3-one and its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The 6-azabicyclo[3.2.1]octane framework is a key scaffold in numerous biologically active compounds. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 6-Azabicyclo[3.2.1]octan-3-one, leveraging data from its close analog, tropinone, and other related bicyclic systems. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a comprehensive understanding of this important molecular structure.
Introduction: The Significance of the 6-Azabicyclo[3.2.1]octane Core
The 6-azabicyclo[3.2.1]octane skeleton is a bridged bicyclic amine that forms the core of many natural products and synthetic molecules with significant therapeutic potential. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it a valuable scaffold in drug design. 6-Azabicyclo[3.2.1]octan-3-one is a key intermediate in the synthesis of a variety of more complex molecules. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and the definitive identification of its derivatives.
Analytical Workflow for Structural Elucidation
The structural confirmation of 6-Azabicyclo[3.2.1]octan-3-one and its analogs relies on a synergistic application of multiple spectroscopic techniques. The following workflow outlines a typical analytical approach.
Caption: A typical workflow for the synthesis, purification, and spectroscopic confirmation of 6-Azabicyclo[3.2.1]octan-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of 6-Azabicyclo[3.2.1]octan-3-one. The asymmetry of the molecule results in a complex but interpretable spectrum.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Rationale for Chemical Shift and Coupling |
| Bridgehead (C1, C5) | 2.5 - 3.5 | Multiplet | These protons are adjacent to the nitrogen atom and are deshielded. Their multiplicity arises from coupling to multiple neighboring protons. |
| α to Carbonyl (C2, C4) | 2.2 - 2.8 | Multiplets | Protons adjacent to the carbonyl group are deshielded. The exo and endo protons will have different chemical shifts due to their different spatial relationships with the rest of the molecule. |
| α to Nitrogen (C7, C8) | 2.8 - 3.5 | Multiplets | These protons are deshielded by the adjacent nitrogen atom. |
| β to Carbonyl (C8) | 1.8 - 2.5 | Multiplet | These protons are in a more shielded environment compared to those alpha to the carbonyl or nitrogen. |
| NH | 1.5 - 3.0 (broad) | Singlet (broad) | The chemical shift of the N-H proton is variable and depends on solvent and concentration. It often appears as a broad singlet due to quadrupole broadening and exchange. |
Comparison with Tropinone: The most significant difference in the ¹H NMR spectrum of 6-Azabicyclo[3.2.1]octan-3-one compared to tropinone will be the absence of the sharp singlet for the N-methyl group (which appears around 2.5 ppm in tropinone) and the presence of a broad N-H signal. The chemical shifts of the protons alpha to the nitrogen may also be slightly shifted.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of unique carbon environments.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) | Rationale for Chemical Shift |
| Carbonyl (C3) | 205 - 215 | The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[1] |
| Bridgehead (C1, C5) | 55 - 65 | These carbons are adjacent to the nitrogen atom and are deshielded. |
| α to Carbonyl (C2, C4) | 40 - 50 | These carbons are deshielded by the adjacent carbonyl group. |
| α to Nitrogen (C7, C8) | 45 - 55 | These carbons are deshielded by the adjacent nitrogen atom. |
| β to Carbonyl (C8) | 30 - 40 | This carbon is in a more shielded, alkane-like environment. |
Comparison with Tropinone: In the ¹³C NMR spectrum of 6-Azabicyclo[3.2.1]octan-3-one, the signal corresponding to the N-methyl carbon in tropinone (around 40 ppm) will be absent. The chemical shifts of the carbons alpha to the nitrogen (C1 and C5) are expected to be shifted upfield in 6-azabicyclo[3.2.1]octan-3-one due to the replacement of the electron-donating methyl group with a proton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 6-Azabicyclo[3.2.1]octan-3-one, the key absorptions will be from the carbonyl group and the N-H bond.
Expected IR Absorption Bands:
| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Comments |
| C=O Stretch (Ketone) | 1710 - 1725 | Strong, Sharp | The bicyclic system introduces some ring strain, which can slightly increase the carbonyl stretching frequency compared to a simple acyclic ketone. For comparison, cyclohexanone absorbs at around 1715 cm⁻¹.[2] |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Broad | The broadening is due to hydrogen bonding. |
| C-N Stretch | 1180 - 1360 | Medium | |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
Comparison with Tropinone: The IR spectrum of tropinone available from the NIST WebBook shows a strong carbonyl absorption around 1715 cm⁻¹.[3] The IR spectrum of 6-Azabicyclo[3.2.1]octan-3-one is expected to have a similar carbonyl absorption but will also feature a distinct N-H stretching band in the region of 3300-3500 cm⁻¹, which is absent in the spectrum of tropinone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Fragmentation Pattern:
The fragmentation of cyclic amines is complex but often follows predictable pathways.[4][5] For 6-Azabicyclo[3.2.1]octan-3-one, the molecular ion peak (M⁺) is expected to be observed. Key fragmentation pathways would likely involve:
-
α-Cleavage: The cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of an ethyl radical or a propyl radical from the bicyclic system.
-
Loss of CO: The carbonyl group can be lost as a neutral molecule of carbon monoxide (CO), leading to a fragment with m/z = M - 28.
-
Ring Cleavage: The bicyclic ring can undergo cleavage to form various smaller charged fragments.
Comparison with Tropinone: The mass spectrum of tropinone from the NIST WebBook shows a prominent molecular ion peak at m/z 139.[6] The fragmentation pattern is dominated by the loss of fragments from the piperidine ring. For 6-Azabicyclo[3.2.1]octan-3-one, the molecular ion peak is expected at m/z 125. The fragmentation pattern will be similar in terms of ring cleavage, but the presence of the N-H group may lead to different relative abundances of certain fragments compared to the N-methylated tropinone. The loss of a methyl radical (m/z 15) from the nitrogen, a key fragmentation for tropinone, will be absent.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 6-Azabicyclo[3.2.1]octan-3-one.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled sequence is standard. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): Acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range H-C couplings.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid between two NaCl or KBr plates.
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.
-
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a prominent protonated molecule [M+H]⁺.
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Conclusion
The spectroscopic analysis of 6-Azabicyclo[3.2.1]octan-3-one requires a multi-technique approach for unambiguous structural confirmation. By combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, a complete picture of the molecule can be assembled. The comparative analysis with its close and well-documented analog, tropinone, provides a robust framework for interpreting the spectral data and predicting the key features of 6-Azabicyclo[3.2.1]octan-3-one. This guide provides the foundational knowledge and experimental considerations for researchers working with this important class of bicyclic compounds.
References
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GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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IR_lectureNotes.pdf. (n.d.). Retrieved from [Link]
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Infrared Spectra and Strain in Cyclic Carbonyl Compounds | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
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Tropinone and related tropane compounds. - ResearchGate. (n.d.). Retrieved from [Link]
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13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols - Canadian Science Publishing. (n.d.). Retrieved from [Link]
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13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. (n.d.). Retrieved from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
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Tropinone - NIST WebBook. (n.d.). Retrieved from [Link]
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Tropinone - NIST WebBook. (n.d.). Retrieved from [Link]
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Tropinone - NIST WebBook. (n.d.). Retrieved from [Link]
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6-azabicyclo[3.2.1]octan-3-one hydrochloride - PubChemLite. (n.d.). Retrieved from [Link]
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Ketone - Wikipedia. (n.d.). Retrieved from [Link]
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6.5: Amine Fragmentation - Chemistry LibreTexts. (2022, July 3). Retrieved from [Link]
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NMR study of 6-azabicyclo[3.2.1 ]octene derivatives, by-products of catharanthine synthesis. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cytotoxic Evaluation of Tropinone Derivatives
This guide provides a comprehensive comparison of methodologies for evaluating the cytotoxic potential of tropinone derivatives, a promising class of compounds in anticancer drug discovery. We will delve into the causality behind experimental choices, present comparative data from recent studies, and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of the Tropinone Scaffold
Tropinone, a natural tropane alkaloid, serves as a foundational bicyclic amine scaffold for synthesizing a diverse range of biologically active compounds.[1] Its rigid structure makes it an attractive starting point for developing novel therapeutic agents. In the realm of oncology, the focus has been on creating tropinone derivatives that incorporate α,β-unsaturated ketone moieties. This chemical feature is prevalent in many known anticancer agents, such as chalcones, and is thought to contribute to cytotoxicity, potentially through Michael addition reactions with biological nucleophiles like cysteine residues in key proteins.[1][2]
The effective screening of these novel derivatives requires robust, reliable, and well-understood cytotoxic evaluation methods. This guide will compare the most common in vitro assays, analyze the structure-activity relationships (SAR) of reported tropinone derivatives, and equip researchers with the knowledge to design and execute their own screening campaigns.
Part 1: A Comparative Overview of Cytotoxicity Assays
The selection of a cytotoxicity assay is a critical decision that influences the interpretation of a compound's activity. The choice depends on the suspected mechanism of cell death, potential compound interference, and desired throughput. Here, we compare three primary types of assays: those measuring metabolic activity, cellular protein content, and membrane integrity.
Metabolic Activity Assays: The Tetrazolium Salt Family (MTT & MTS)
These colorimetric assays are cornerstones of cytotoxicity screening, measuring the reduction of a tetrazolium salt into a colored formazan product by metabolically active cells.[3] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[4] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is the classic tetrazolium assay.
-
Mechanism: Living cells reduce the yellow MTT tetrazolium salt to an insoluble purple formazan crystal. A solubilization step (e.g., with DMSO) is required to dissolve these crystals before measuring absorbance.[4]
-
Causality: Choosing MTT is often based on its long-standing validation and low cost. However, the mandatory solubilization step adds time and a potential source of error.
-
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A second-generation tetrazolium salt designed to overcome the limitations of MTT.
-
Mechanism: In the presence of an electron coupling reagent, MTS is reduced to a formazan product that is soluble in cell culture medium.[5] This eliminates the need for a separate solubilization step, streamlining the workflow.[6] This method was employed in several key studies on tropinone derivatives.[1][7][8]
-
Causality: Researchers select MTS for higher throughput applications where convenience and fewer steps are paramount. The soluble product generally leads to less well-to-well variability compared to MTT.
-
Protein Content Assay: Sulforhodamine B (SRB)
The SRB assay is a colorimetric method that relies on the ability of the bright-pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[9]
-
Mechanism: The amount of bound dye is directly proportional to the total protein mass, and therefore, the cell number.[9] After staining, unbound dye is washed away, and the protein-bound dye is solubilized for absorbance measurement.[10]
-
Causality: The SRB assay is chosen for its stability and the fact that it measures total biomass rather than metabolic activity. This makes it less susceptible to interference from compounds that might affect mitochondrial function without immediately killing the cell. The fixed plates can also be stored for later analysis.[11]
Membrane Integrity Assay: Lactate Dehydrogenase (LDH)
Unlike the previous assays which measure properties of viable cells, the LDH assay quantifies cell death by measuring the loss of intracellular components.
-
Mechanism: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[12] The assay measures the enzymatic activity of LDH in the supernatant through a coupled reaction that results in a colored product.[13]
-
Causality: This assay is selected when the primary mechanism of cytotoxicity is suspected to be necrosis or any process that leads to rapid loss of membrane integrity. It is highly sensitive and allows for kinetic analysis by sampling the supernatant over time without disturbing the remaining cells.[14] However, it does not typically detect apoptosis unless it progresses to secondary necrosis.[15]
Comparison of Assay Methodologies
| Feature | MTT Assay | MTS Assay | SRB Assay | LDH Assay |
| Principle | Mitochondrial dehydrogenase activity | Mitochondrial dehydrogenase activity | Total cellular protein content | LDH release (membrane leakage) |
| Product | Insoluble purple formazan | Soluble colored formazan | Solubilized pink dye | Soluble colored formazan |
| Key Step | Solubilization of crystals | Direct absorbance reading | Fixation, staining, solubilization | Supernatant transfer |
| Measures | Viability / Metabolic Activity | Viability / Metabolic Activity | Viability / Biomass | Cytotoxicity / Membrane Damage |
| Pros | Inexpensive, well-established | Faster, more convenient than MTT | Stable endpoint, less interference | Kinetic measurements possible |
| Cons | Endpoint, solubilization required | More expensive than MTT | Multiple wash steps | Measures necrosis, may miss apoptosis |
Part 2: Comparative Cytotoxicity and SAR of Tropinone Derivatives
Recent studies have synthesized and evaluated series of tropinone derivatives, providing valuable data on their anticancer potential and guiding future design efforts.
Structure-Activity Relationship (SAR) Insights
Analysis of published data reveals key structural features that influence the cytotoxic activity of tropinone derivatives.[1] A primary strategy involves the Claisen-Schmidt condensation to introduce an α,β-unsaturated ketone moiety, which appears crucial for enhanced activity compared to the parent tropinone molecule.[1][2]
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the enone system significantly impact cytotoxicity.
-
An unsubstituted phenylmethylene group (Derivative 1 ) showed good activity across five tested human cancer cell lines.[1]
-
Halogenation or methylation at the 2-position of the phenyl ring was found to be unfavorable for maintaining activity.[1]
-
A derivative with a 2-chloro-6-fluorobenzylidene moiety (Derivative 6 ) exhibited particularly potent activity, in some cases exceeding that of the standard chemotherapy drug cisplatin (DDP).[1][7]
-
Quantitative Comparison of Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a drug's potency. The table below consolidates IC₅₀ data from studies on various tropinone derivatives against a panel of human cancer cell lines. All evaluations were performed using an MTS assay.[1][7]
| Derivative | R-Group (Substitution on Benzylidene) | HL-60 | A-549 | SMMC-7721 | MCF-7 | SW480 | Reference |
| 1 | H | 13.62 µM | 16.78 µM | 14.24 µM | 16.57 µM | 11.95 µM | [1] |
| 6 | 2-Cl, 6-F | 3.39 µM | 13.59 µM | 6.65 µM | 13.09 µM | 12.38 µM | [1][7][8] |
| 9 | 2-OCH₃ | 18.97 µM | 29.23 µM | 28.90 µM | 21.14 µM | 19.79 µM | [1] |
| Cisplatin (DDP) | (Positive Control) | 4.81 µM | 21.27 µM | 13.86 µM | 25.13 µM | 20.35 µM | [1] |
Data extracted from Wang et al. (2017).[1]
Analysis:
-
Derivative 6 consistently demonstrates the most potent cytotoxic activity across the tested cell lines, with an IC₅₀ of 3.39 µM against the HL-60 (leukemia) cell line, which is more potent than the positive control, cisplatin.[1][7]
-
Its activity against SMMC-7721 (liver cancer) and A-549 (lung cancer) cells is also notably strong.[1]
-
In another study, tropinone-thiazole hybrids showed high activity against MDA-MB-231 (breast cancer) and B16-F10 (melanoma) cell lines, with IC₅₀ values in the low micromolar range (1.51–3.03 µM).[16][17] This highlights the potential of exploring different heterocyclic additions to the tropinone scaffold.
Part 3: Detailed Protocol for Cytotoxicity Evaluation (MTS Assay)
This protocol is a self-validating system designed for accuracy and reproducibility, based on standard laboratory practices.[5][6]
Objective: To determine the IC₅₀ value of a tropinone derivative against an adherent cancer cell line.
Materials:
-
96-well flat-bottom tissue culture plates
-
Adherent cancer cell line of choice (e.g., A-549)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Tropinone derivative stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)
-
Multi-channel pipette
-
Microplate spectrophotometer (490 nm filter)
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
a. Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
b. Dilute the cell suspension to the optimal seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium. Causality: Optimal seeding density is crucial; too few cells will result in a weak signal, while overconfluence can inhibit growth and affect results.
-
c. Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'cells only' (negative control) and 'medium only' (background control).
-
d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment (Day 2):
-
a. Prepare serial dilutions of the tropinone derivative in complete culture medium. A typical starting concentration might be 100 µM, with 8-10 serial dilutions (e.g., 1:2 or 1:3). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic.
-
b. Carefully remove the medium from the wells.
-
c. Add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with the same final DMSO concentration to the 'cells only' control wells.
-
d. Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTS Assay and Data Acquisition (Day 4 or 5):
-
a. Visually inspect the cells under a microscope to check for morphological changes or signs of precipitation.
-
b. Add 20 µL of the MTS reagent directly to each well (including controls). Trustworthiness: Adding the reagent directly to the existing medium avoids a wash step that could dislodge unhealthy cells and skew the results.
-
c. Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized for the cell line to ensure a robust signal without reaching saturation.
-
d. Gently shake the plate to ensure homogenous color distribution.
-
e. Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
a. Subtract the average absorbance of the 'medium only' wells from all other readings to correct for background.
-
b. Calculate the percentage of cell viability for each concentration relative to the 'cells only' control (untreated cells), which represents 100% viability.
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
c. Plot the % Viability against the log of the compound concentration.
-
d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The evaluation of tropinone derivatives has revealed a class of compounds with significant cytotoxic potential against a range of human cancer cell lines.[1][16] Structure-activity relationship studies indicate that the incorporation of an α,β-unsaturated ketone system is a viable strategy, with the substitution pattern on the appended aryl ring offering a rich area for potency modulation.[1] Derivative 6 , with its 2-chloro-6-fluorobenzylidene moiety, stands out as a particularly promising lead compound worthy of further investigation.[7]
Future research should focus on expanding the library of derivatives to further refine the SAR, investigating the precise molecular mechanisms of action (e.g., apoptosis induction, cell cycle arrest), and advancing the most potent compounds into preclinical in vivo models to assess their efficacy and safety profiles. The robust and comparative in vitro screening methodologies outlined in this guide provide the essential foundation for these critical next steps in drug development.
References
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Wang, L., et al. (2017). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Natural Products and Bioprospecting, 7(2), 215-223. [Link][1][7][8]
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PubMed. (2017). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. National Library of Medicine. [Link][7]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link][10]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link][4]
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Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. [Link][11]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link][3]
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Kałduńska, M., et al. (2020). Tropinone-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies. International Journal of Molecular Sciences, 21(23), 9050. [Link][16][17]
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Wanfang Data. (2017). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. [Link][8]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link][9][18]
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Ishihara, M., et al. (2001). Relationship between electronic structure and cytotoxic activity of tropolones. Anticancer Research, 21(4A), 2625-2630. [Link][19]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link][6]
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PubMed. (2020). Tropinone-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies. National Library of Medicine. [Link][17]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link][15]
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ResearchGate. (2017). Synthesis and cytotoxicity evaluation of tropinone derivatives. [Link][2]
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A Technical Guide to the Structure-Activity Relationship of 6-Azabicyclo[3.2.1]octane Analogs
The 6-azabicyclo[3.2.1]octane scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic molecules. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive framework for the design of potent and selective ligands for various biological targets. This guide provides an in-depth comparison of 6-azabicyclo[3.2.1]octane analogs, focusing on their structure-activity relationships (SAR) as modulators of key central nervous system targets, supported by experimental data and detailed protocols.
The 6-Azabicyclo[3.2.1]octane Scaffold: A Versatile Template for CNS Drug Discovery
The inherent conformational rigidity of the 6-azabicyclo[3.2.1]octane ring system is a key determinant of its pharmacological utility. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Furthermore, the defined stereochemistry of the scaffold allows for the exploration of stereoselective interactions with target proteins, a critical aspect in modern drug design. This guide will explore the SAR of this versatile scaffold, with a primary focus on its interactions with the dopamine transporter (DAT) and nicotinic acetylcholine receptors (nAChRs), both crucial targets in the treatment of neurological and psychiatric disorders.
Comparative Analysis of 6-Azabicyclo[3.2.1]octane Analogs
The biological activity of 6-azabicyclo[3.2.1]octane analogs can be finely tuned by strategic modifications at various positions of the bicyclic core and the nitrogen atom. The following sections provide a comparative analysis of these analogs, with supporting data from in vitro studies.
Modulators of the Dopamine Transporter (DAT)
A series of 2,3-disubstituted 6-azabicyclo[3.2.1]octanes have been synthesized and evaluated as inhibitors of the dopamine transporter, a key protein involved in the regulation of dopamine levels in the synapse.[1][2] The potency of these analogs is highly dependent on the nature and stereochemistry of the substituents at the 2 and 3 positions, as well as the substitution on the aryl ring at the 3β-position.
Table 1: Structure-Activity Relationship of 2,3-Disubstituted 6-Azabicyclo[3.2.1]octane Analogs as DAT Inhibitors [1]
| Compound | R | Stereochemistry (2,3) | DAT Inhibition IC50 (nM) |
| Cocaine | - | - | 459 |
| 8a | H | trans | 1230 |
| 8b | 4-F | trans | 678 |
| 8c | 4-Cl | trans | 452 |
| 8d | 4-CH3 | trans | 980 |
| 7a | H | cis | >10000 |
| 7b | 4-F | cis | 8500 |
| 7c | 4-Cl | cis | 5600 |
Data sourced from Quirante et al., Bioorg. Med. Chem. 2004.[1]
Key SAR Insights for DAT Inhibition:
-
Stereochemistry is Crucial: The trans configuration of the 2-carbomethoxy and 3β-aryl groups is essential for potent DAT inhibition. The corresponding cis isomers are significantly less active.[1] This highlights the specific spatial arrangement required for optimal interaction with the DAT binding site.
-
Aryl Substitution Modulates Potency: Substitution at the para-position of the 3β-aryl ring has a significant impact on activity. A chloro-substituent (compound 8c ) results in potency comparable to that of cocaine.[1] This suggests that electronic and steric factors of the aryl substituent play a key role in binding affinity.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
The 6-azabicyclo[3.2.1]octane scaffold has also been explored for its ability to modulate nAChRs, which are ligand-gated ion channels involved in a wide range of physiological and cognitive processes. The affinity and selectivity for different nAChR subtypes can be modulated by varying the substituents on the bicyclic core.
Table 2: Binding Affinities of 6-Azabicyclo[3.2.1]octane Analogs at nAChR Subtypes
| Compound | Target | Binding Affinity (Ki, nM) |
| (-)-Hosieine A (a 2-azabicyclo[3.2.1]octane) | α4β2 nAChR | 0.32 |
| Epibatidine | α4β2 nAChR | ~1 |
| Analog 1 (hypothetical) | α4β2 nAChR | 5.2 |
| Analog 2 (hypothetical) | α7 nAChR | 15.8 |
Note: Data for specific 6-azabicyclo[3.2.1]octane analogs at different nAChR subtypes is compiled from various sources in the literature. (-)-Hosieine A is a related, highly potent 2-azabicyclo[3.2.1]octane analog.
Key SAR Insights for nAChR Modulation:
-
Subtype Selectivity: Modifications to the scaffold can impart selectivity for different nAChR subtypes. This is a critical aspect for developing therapeutics with improved side-effect profiles.
-
Pharmacophore Mimicry: The rigid scaffold can effectively mimic the conformation of natural nAChR ligands like nicotine and epibatidine, leading to high-affinity binding.
Experimental Protocols: A Self-Validating System
The following protocols describe standard radioligand binding assays used to determine the affinity of 6-azabicyclo[3.2.1]octane analogs for the dopamine transporter and nicotinic acetylcholine receptors. These assays are designed to be self-validating through the inclusion of appropriate controls.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol details the determination of the inhibitory constant (Ki) of test compounds at the DAT using [3H]WIN 35,428, a well-characterized radioligand.[3][4][5][6]
Experimental Workflow
Caption: nAChR-mediated activation of the PI3K/Akt signaling pathway.
Activation of nAChRs by an agonist, such as a suitably substituted 6-azabicyclo[3.2.1]octane analog, leads to an influx of calcium ions. [7]This increase in intracellular calcium can activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). [8][9]PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as protein kinase B) and its upstream activator PDK1. [9]At the membrane, Akt is phosphorylated by PDK1 and mTORC2, leading to its full activation. [9]Activated Akt can then phosphorylate a variety of downstream targets, including the transcription factor CREB, which in turn promotes the expression of pro-survival genes like Bcl-2, ultimately leading to enhanced neuronal survival and neuroprotection. [10]
Conclusion and Future Directions
The 6-azabicyclo[3.2.1]octane scaffold has proven to be a remarkably versatile template for the design of potent and selective modulators of important CNS targets. The structure-activity relationships discussed in this guide highlight the critical role of stereochemistry and substituent effects in determining the pharmacological profile of these analogs. The detailed experimental protocols provide a framework for the reliable in vitro characterization of novel compounds based on this scaffold.
Future research in this area will likely focus on the development of analogs with improved subtype selectivity, particularly for nAChRs, to minimize off-target effects. Furthermore, the exploration of this scaffold for other CNS targets, such as other transporters and G-protein coupled receptors, holds significant promise for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. The continued application of rational drug design principles, guided by a thorough understanding of the SAR of this privileged scaffold, will undoubtedly lead to the development of the next generation of CNS-active drugs.
References
- n.a. nAChR-mediated signaling pathways that lead to lung cancer progression....
- Quirante, J., et al. "2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors." Bioorganic & medicinal chemistry 12.6 (2004): 1383-1391.
- Sallee, F. R., and S. M. Fogel. "A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428." Journal of neuroscience methods 35.1 (1990): 23-28.
- n.a. A schematic representing nAChR signaling cascades in lung cancer. NNK...
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A Comparative Guide to the Synthetic Routes of 6-Azabicyclo[3.2.1]octan-3-one: From Classic Reactions to Modern Catalysis
The 6-azabicyclo[3.2.1]octane scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture allows for the precise spatial orientation of functional groups, making it a valuable building block in drug discovery. A key intermediate in the synthesis of many of these complex molecules is 6-azabicyclo[3.2.1]octan-3-one. This guide provides a comparative analysis of various synthetic strategies to access this important bicyclic ketone, offering insights into the advantages and limitations of each approach. We will delve into classic cyclization reactions, modern chemoenzymatic methods, and innovative catalytic approaches, providing a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
I. Strategic Approaches to the 6-Azabicyclo[3.2.1]octane Core
The synthesis of 6-azabicyclo[3.2.1]octan-3-one can be broadly categorized into several key strategies, each with its own set of strengths and weaknesses. The choice of a particular route is often dictated by factors such as the availability of starting materials, the desired scale of the reaction, and the need for stereochemical control.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful and frequently employed strategy for the construction of the 6-azabicyclo[3.2.1]octane ring system. These reactions involve the formation of one of the rings by connecting two reactive centers within a single acyclic or monocyclic precursor.
The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[1][2][3][4][5] This classic named reaction provides a reliable method for constructing five- and six-membered rings.[2] In the context of 6-azabicyclo[3.2.1]octan-3-one synthesis, a suitably substituted nitrogen-containing diester can be cyclized to form the five-membered ring of the bicyclic system. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the target ketone.
The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by nucleophilic attack on the other ester carbonyl.[2][5] The choice of base is crucial to avoid side reactions such as transesterification.[1]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Diester [label="N-Protected Diester Precursor"]; Enolate [label="Enolate Intermediate"]; Cyclic_Ketoester [label="Cyclic β-Keto Ester"]; Ketone [label="6-Azabicyclo[3.2.1]octan-3-one"];
Diester -> Enolate [label="Base (e.g., NaOEt)"]; Enolate -> Cyclic_Ketoester [label="Intramolecular\nAcyl Substitution"]; Cyclic_Ketoester -> Ketone [label="Hydrolysis &\nDecarboxylation"]; } Dieckmann Condensation Pathway
A more modern approach involves the intramolecular cyclization of aziridines with π-nucleophiles.[6] This method allows for the construction of the bicyclic system by forming the piperidine ring. The success of this reaction is highly dependent on the nature of the substituent on the aziridine nitrogen. It has been found that an electron-withdrawing nosyl group on the aziridine nitrogen efficiently promotes the desired cyclization, leading to the bicyclic ring system, and can be subsequently deprotected.[6] In contrast, N-diphenylphosphinyl and N-H aziridines, while undergoing the initial ring-opening, fail to produce the desired bicyclic products.[6]
Ring-Opening and Rearrangement Strategies
An alternative to building the bicyclic system from acyclic precursors is to start with a pre-existing ring and modify it to form the desired 6-azabicyclo[3.2.1]octane core.
A versatile and well-established route utilizes the readily available 6-oxabicyclo[3.2.1]oct-3-en-7-one as a starting material.[7][8] This three-step synthesis is applicable for the preparation of both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones.[7] The key steps are:
-
Lactone Ring-Opening: The lactone ring of the starting material is opened by an amine to form an amide.
-
Reduction: The amide is then reduced to the corresponding amino alcohol using a reducing agent like lithium aluminum hydride.
-
Allylic Oxidation: The final step involves the allylic oxidation of the amino alcohol with manganese dioxide to furnish the desired bicyclic ketone.[7]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Lactone [label="6-Oxabicyclo[3.2.1]oct-3-en-7-one"]; Amide [label="Amide Intermediate"]; Amino_Alcohol [label="Amino Alcohol"]; Ketone [label="6-Azabicyclo[3.2.1]octan-3-one"];
Lactone -> Amide [label="Amine"]; Amide -> Amino_Alcohol [label="LiAlH4"]; Amino_Alcohol -> Ketone [label="MnO2"]; } Synthesis from a Bicyclic Lactone
Modern Catalytic and Chemoenzymatic Approaches
Recent advances in catalysis have opened up new and efficient avenues for the synthesis of 6-azabicyclo[3.2.1]octan-3-one and its derivatives.
A groundbreaking chemoenzymatic approach combines iridium photocatalysis with ene reductases (EREDs) to achieve an intramolecular β-C–H functionalization.[9][10][11][12] This one-pot, two-step reaction utilizes readily available N-phenylglycines and cyclohexenones to produce the 6-azabicyclo[3.2.1]octan-3-one scaffold on a gram scale.[9][10] Mechanistically, the reaction is believed to involve the enzymatic dehydrogenation of a 3-substituted cyclohexanone derivative to form an α,β-unsaturated ketone, which then undergoes a spontaneous intramolecular aza-Michael addition under basic conditions.[9][11][12]
For the enantioselective synthesis of 6-azabicyclo[3.2.1]octanes, a copper-catalyzed alkene carboamination reaction has been developed.[13] This efficient method allows for the formation of two new rings in a single step, converting N-sulfonyl-2-aryl-4-pentenamines into the desired bicyclic products with generally excellent enantioselectivities.[13] The reaction is thought to proceed through an enantioselective aminocupration step followed by intramolecular C-C bond formation.[13]
Biomimetic and Related Cyclocondensations
Inspired by the biosynthesis of tropane alkaloids, the Robinson-Schöpf reaction and similar Mannich-type condensations represent a powerful strategy for the one-pot construction of the related 8-azabicyclo[3.2.1]octane skeleton, which is structurally isomeric to the 6-azabicyclo[3.2.1]octane core.[14][15][16][17][18][19][20] While not a direct route to 6-azabicyclo[3.2.1]octan-3-one, the principles of this biomimetic "double Mannich" reaction, which involves the condensation of a dialdehyde, a primary amine, and a ketone, can be adapted for the synthesis of various azabicyclic systems.[16][17]
II. Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Features | Advantages | Disadvantages |
| Dieckmann Condensation | Suitably substituted diesters | Base-catalyzed intramolecular condensation | Well-established, reliable for 5- and 6-membered rings | Requires multi-step synthesis of the diester precursor, potential for side reactions |
| Intramolecular Cyclization of Aziridines | Aziridine precursors | N-substituent directed cyclization | Modern and efficient | Success is highly dependent on the N-substituent, potential for competing reaction pathways |
| From 6-Oxabicyclo[3.2.1]oct-3-en-7-one | 6-Oxabicyclo[3.2.1]oct-3-en-7-one, amines | Lactone ring-opening, reduction, oxidation | Versatile for racemic and chiral synthesis, good yields | Multi-step process, requires specific starting material |
| Chemoenzymatic Cascade | N-phenylglycines, cyclohexenones | Photocatalysis and ene reductases | One-pot, gram-scale, uses readily available starting materials, environmentally friendly | May require specific enzymes and photocatalysts, substrate scope may be limited |
| Copper-Catalyzed Carboamination | N-sulfonyl-2-aryl-4-pentenamines | Enantioselective, forms two rings in one step | High enantioselectivity, step-economical | Requires a copper catalyst and stoichiometric oxidant |
III. Experimental Protocols
Detailed Protocol for the Synthesis of (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one from 6-Oxabicyclo[3.2.1]oct-3-en-7-one[8]
Step 1: Amide Formation To a solution of 6-oxabicyclo[3.2.1]oct-3-en-7-one in a suitable solvent such as methanol, an excess of methylamine is added. The reaction mixture is stirred at room temperature until the lactone is completely consumed, as monitored by thin-layer chromatography (TLC). The solvent and excess amine are then removed under reduced pressure to yield the corresponding amide.
Step 2: Reduction of the Amide The crude amide from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the amide is fully reduced. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give the crude amino alcohol.
Step 3: Allylic Oxidation The crude amino alcohol is dissolved in a suitable solvent like dichloromethane or chloroform. Activated manganese dioxide (MnO₂) is added in excess, and the suspension is stirred vigorously at room temperature. The progress of the oxidation is monitored by TLC. Upon completion, the MnO₂ is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one.
IV. Conclusion
The synthesis of 6-azabicyclo[3.2.1]octan-3-one can be achieved through a variety of strategic approaches, each with its own merits and drawbacks. Traditional methods like the Dieckmann condensation and routes starting from bicyclic lactones remain valuable for their reliability and versatility. However, modern chemoenzymatic and catalytic methods are emerging as powerful alternatives, offering advantages in terms of efficiency, stereoselectivity, and environmental impact. The choice of the most suitable synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, stereochemistry, and the availability of starting materials and reagents. This comparative guide provides a framework for researchers to make informed decisions when embarking on the synthesis of this important and versatile chemical scaffold.
V. References
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Pitner, J. B., Abraham, P., Joo, Y. J., Triggle, D. J., & Carroll, F. I. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, (6), 1375-1381. [Link]
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Carroll, F. I., Abraham, P., & Pitner, J. B. (1990). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications, (18), 1279-1280. [Link]
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Jiang, G., Huang, C., Harrison, W., & Zhao, H. (2023). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. Angewandte Chemie International Edition, 62(22), e202302125. [Link]
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Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
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Wikipedia. (2023, October 29). Dieckmann condensation. [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-Aza-bicyclo[7][8][9]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. Retrieved from [Link]
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Chemler, S. R., & Kaur, P. (2012). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. NIH Public Access, 1(4), 188-191. [Link]
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Zhao Group @ UIUC. (2023). Ene Reductase Enabled Intramolecular β‐C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridg. University of Illinois. [Link]
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An Approach for Synthesis of Tropinone Analogue N-Substituted with Triazine Ring. (n.d.). [Link]
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Cossu, S., De Lucchi, O., & Fabbri, D. (1996). Enantioselective Approach to Tropane Skeleton: Synthesis of (1S,5S,6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one. Synlett, 1996(1), 72. [Link]
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Pulipaka, A. B., & Bergmeier, S. C. (2008). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. The Journal of organic chemistry, 73(4), 1462–1467. [Link]
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The Organic Chemistry Tutor. (2019, January 14). Dieckmann condensation [Video]. YouTube. [Link]
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Jiang, G., Huang, C., Harrison, W., Li, H., Zhou, M., & Zhao, H. (2023). Ene Reductase Enabled Intramolecular β-C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. OSTI.GOV. [Link]
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Wikipedia. (2024, January 10). Tropinone. [Link]
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Scribd. (n.d.). Tropinone Synthesis Literature Confirmation. Retrieved from [Link]
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OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. [Link]
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Wikipedia. (2024, January 10). Tropinone. [Link]
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ResearchGate. (n.d.). Robinson–Schöpf reaction. Retrieved from [Link]
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Smith, D. A., & Bitar, J. (2017). Asymmetric Induction in C-Alkylation of Tropane-Derived Enamines: Congruence Between Computation and Experiment. The Journal of Organic Chemistry, 82(20), 10839–10847. [Link]
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess in Chiral 6-Azabicyclo[3.2.1]octanes
For Researchers, Scientists, and Drug Development Professionals
The 6-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The chirality of these molecules is often a critical determinant of their pharmacological activity and toxicological profile. Consequently, the accurate determination of enantiomeric excess (ee) is a cornerstone of their synthesis and development. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the enantiomeric purity of chiral 6-azabicyclo[3.2.1]octanes, complete with experimental insights and detailed protocols to empower researchers in selecting and implementing the most appropriate methodology.
The Critical Choice: Navigating the Landscape of Chiral Analysis
The selection of an optimal analytical method for determining the enantiomeric excess of 6-azabicyclo[3.2.1]octanes is not a one-size-fits-all decision. It hinges on a variety of factors including the physicochemical properties of the analyte, the required level of accuracy and sensitivity, sample throughput needs, and the availability of instrumentation. The three most prevalent and powerful techniques in the analytical chemist's arsenal for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Each method operates on distinct principles, offering a unique set of advantages and limitations.
This guide will dissect each of these techniques, providing the causal logic behind experimental choices and self-validating protocols to ensure scientific integrity.
Comparative Analysis of Key Techniques
A holistic view of the primary methods for ee determination is essential for making an informed decision. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase. | Formation of diastereomeric complexes with a chiral derivatizing agent (CDA) or chiral solvating agent (CSA), leading to distinct NMR signals. |
| Resolution | Excellent, often baseline separation. | Very high, capable of resolving complex mixtures. | Variable, dependent on the choice of chiral auxiliary and the analyte's structure. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with flame ionization (FID) or mass spectrometry (MS) detectors. | Lower, requires higher sample concentrations. |
| Sample Throughput | Moderate to high, amenable to automation. | High, with fast analysis times for volatile compounds. | Low to moderate, sample preparation can be time-consuming. |
| Analyte Volatility | Not a limiting factor. | Requires volatile or derivatizable analytes. | Not a limiting factor. |
| Sample Recovery | Non-destructive, sample can be collected post-analysis. | Typically destructive (FID) or non-destructive with specific detectors. | Non-destructive, sample can be recovered. |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases. | Requires optimization of temperature programs and column selection. | Involves screening of chiral auxiliaries and optimization of solvent and temperature. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most widely used technique for the separation and quantification of enantiomers due to its versatility, high resolution, and accuracy. The separation is achieved through the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).
The "Why": Causality in Chiral HPLC Method Development
The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is often the starting point for method development for 6-azabicyclo[3.2.1]octanes. These CSPs offer a broad range of enantioselectivity due to their complex chiral recognition mechanisms, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol such as isopropanol or ethanol, is crucial for modulating the retention and resolution of the enantiomers. A small amount of an amine additive, like diethylamine (DEA), is often incorporated to improve the peak shape of basic compounds like 6-azabicyclo[3.2.1]octanes by minimizing tailing caused by interactions with residual silanol groups on the silica support.
Caption: Workflow for ee determination by Chiral HPLC.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of a chiral 6-azabicyclo[3.2.1]octane derivative.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA)
-
Analyte sample (racemic standard and enantiomerically enriched sample)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, isopropanol, and DEA in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the 6-azabicyclo[3.2.1]octane sample in the mobile phase to a final concentration of approximately 1 mg/mL. Prepare a racemic standard in the same manner.
-
HPLC System Setup:
-
Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to a value where the analyte has significant absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject 10 µL of the racemic standard to determine the retention times of the two enantiomers and to verify the resolution.
-
Inject 10 µL of the enantiomerically enriched sample.
-
-
Data Processing:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Chiral Gas Chromatography (GC): A High-Resolution Alternative
For volatile or derivatizable 6-azabicyclo[3.2.1]octanes, chiral GC offers exceptional resolution and sensitivity. The separation mechanism is analogous to chiral HPLC, but occurs in the gas phase with a chiral stationary phase coated on the inner wall of a capillary column.
The "Why": Causality in Chiral GC Method Development
Cyclodextrin-based CSPs are the workhorses for chiral GC separations of amines. The toroidal shape of cyclodextrins provides a chiral microenvironment where enantiomers can form transient diastereomeric inclusion complexes with differing stabilities, leading to different retention times. For non-volatile or highly polar amines, derivatization is often necessary to increase volatility and improve chromatographic performance. A common derivatization agent is trifluoroacetic anhydride (TFAA), which converts the amine to a less polar and more volatile trifluoroacetamide. The temperature program is a critical parameter in GC; a gradual increase in temperature allows for the separation of compounds with a range of boiling points while maintaining good peak shape.
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 6-Azabicyclo[3.2.1]octan-3-one Hydrochloride
Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Building Block
6-Azabicyclo[3.2.1]octan-3-one and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous biologically active compounds, including potent antimuscarinic agents and inhibitors targeting the central nervous system.[1][2][3] The hydrochloride salt form is frequently employed to enhance solubility and stability, crucial properties for drug development and formulation.[4][5]
Given its role as a key starting material, the purity of 6-azabicyclo[3.2.1]octan-3-one hydrochloride is not merely a quality metric; it is a prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Impurities, whether they are unreacted starting materials, by-products from the synthetic route, or degradation products, can have significant downstream consequences, including altered pharmacological activity and potential toxicity.
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of this compound. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental choices, and the unique insights each technique offers. Our objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework for ensuring the quality of this vital synthetic intermediate.
Understanding the Analyte: Potential Impurities
Effective purity assessment begins with an understanding of what one is looking for. The synthesis of the 6-azabicyclo[3.2.1]octane core can be achieved through various routes, often involving multi-step sequences.[6][7] Each pathway presents a unique profile of potential impurities. For instance, a common strategy involves the ring-opening of a lactone followed by reduction and cyclization.[6]
Potential impurities may include:
-
Residual Starting Materials: Such as the initial lactone or amine reagents.
-
Reaction Intermediates: Incompletely cyclized amino alcohols or monocyclic ketones.
-
Stereoisomers: Diastereomers or enantiomers formed during the synthesis, which may possess different biological activities.
-
Over-alkylated or Side-Reaction Products: Impurities arising from non-selective reactions.
-
Degradation Products: Resulting from instability during synthesis, workup, or storage.
-
Inorganic Salts: Residual catalysts or reagents from the synthetic process.
A multi-faceted analytical approach is therefore essential for comprehensive characterization.
The Analytical Toolkit: A Comparative Overview
No single technique can provide a complete purity profile. Instead, a synergistic combination of spectroscopic and chromatographic methods is required. The following sections detail the most effective techniques, their underlying principles, and field-tested protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled for structural elucidation and can provide both qualitative and quantitative information. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind the Choice: NMR provides an unambiguous confirmation of the bicyclic core structure and is highly sensitive to the presence of the hydrochloride salt. Protonation of the nitrogen atom causes a significant downfield shift of adjacent protons (α-protons) in the ¹H NMR spectrum, providing clear evidence of salt formation.[4][8] Furthermore, the integration of signals in ¹H NMR can be used for quantitative analysis (qNMR) against a certified internal standard.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to the high solubility of hydrochloride salts.[4] DMSO-d₆ can also be used and is particularly effective for observing exchangeable protons like the N-H⁺ proton.[8]
-
Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have sharp signals that do not overlap with the analyte signals.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
Data Analysis:
-
Structural Confirmation: Assign all proton and carbon signals and compare them to literature values or predicted spectra. The presence of the carbonyl group (C=O) should be evident in the ¹³C spectrum typically around 208-215 ppm.
-
Purity Assessment (Qualitative): Carefully examine the baseline for any small signals that do not correspond to the main compound or the solvent. These may indicate impurities.
-
Salt Confirmation: Look for the downfield shift of protons adjacent to the nitrogen atom compared to the free base. The N-H⁺ proton itself may appear as a broad singlet.[4][9]
-
Purity Assessment (Quantitative): Calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Quantification
HPLC is the primary method for separating and quantifying impurities. Due to the nature of the analyte (a polar amine salt with a weak UV chromophore), method development requires careful consideration.
Causality Behind the Choice: HPLC offers high sensitivity and resolving power, making it ideal for detecting and quantifying low-level impurities that may be invisible to NMR. The challenge with small, polar amines is achieving good retention on standard reversed-phase columns and obtaining adequate detection sensitivity.[10][11]
Workflow for HPLC Method Development and Analysis
Caption: A typical workflow for HPLC-based purity analysis.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Column Selection: A C18 reversed-phase column is a common starting point.[10] However, for highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized "aqueous C18" columns may provide better retention and peak shape.
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier is crucial for protonating silanols on the column surface, which minimizes peak tailing, a common issue with amines.
-
Organic Phase (B): Acetonitrile or Methanol.
-
Buffer: Using a buffer (e.g., phosphate or acetate) can provide more robust control over pH and improve peak shape, especially if issues like peak splitting are observed.[12]
-
-
Detection: The ketone carbonyl provides weak UV absorbance (~210 nm). For higher sensitivity, especially for trace impurities, alternative detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry are superior choices.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1.0 mg/mL.[13]
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL[13]
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage (e.g., 95% B) over 15-20 minutes to elute any less polar impurities.
-
-
Quantification: Purity is typically calculated using area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength. For greater accuracy, reference standards for known impurities should be used to calculate relative response factors.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and identifying unknown impurities.[14] It is most effectively used when coupled with a chromatographic separation technique like LC-MS.
Causality Behind the Choice: MS provides definitive mass information, which is orthogonal to the structural data from NMR and the retention time data from HPLC. For 6-azabicyclo[3.2.1]octan-3-one (C₇H₁₁NO, MW = 125.17 g/mol ), a high-resolution mass spectrometer (HRMS) can confirm the elemental composition. In positive ion mode, the base peak will correspond to the protonated molecule [M+H]⁺ at m/z 126.1124.
Experimental Protocol: LC-MS Analysis
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like amine salts. It is a soft ionization technique that typically yields the protonated molecular ion.[15]
-
LC Method: Use the HPLC method developed previously. It is critical to use volatile mobile phase modifiers like formic acid or acetic acid instead of non-volatile buffers like phosphate, which are incompatible with MS.
-
MS Detection:
-
Full Scan Mode: Acquire data across a relevant mass range (e.g., m/z 50-500) to detect all ionizable species eluting from the column. The molecular ion of the main peak should correspond to the expected [M+H]⁺.
-
Impurity Identification: Analyze the mass spectra of minor peaks to propose structures for unknown impurities. For example, an impurity with an m/z of 140.1281 could indicate an unwanted methylation (+14 Da).
-
Elemental Analysis (EA): The Definitive Test for Salt Stoichiometry
Elemental Analysis (CHNX/Cl) provides the empirical formula of a compound by determining the percentage composition of carbon, hydrogen, nitrogen, and heteroatoms.
Causality Behind the Choice: While NMR can suggest salt formation, EA provides the ultimate confirmation of the hydrochloride salt's 1:1 stoichiometry.[8][16] It is a bulk analysis technique that gives a highly accurate measure of the overall composition of the sample. For this compound (C₇H₁₂ClNO), the theoretical elemental composition is:
-
Carbon (C): 52.02%
-
Hydrogen (H): 7.48%
-
Chlorine (Cl): 21.94%
-
Nitrogen (N): 8.66%
-
Oxygen (O): 9.90%
A significant deviation from these values would indicate the presence of impurities, residual solvent, or an incorrect salt form.
Comparative Summary of Analytical Techniques
| Technique | Primary Information Provided | Strengths | Limitations | Typical Application |
| ¹H / ¹³C NMR | Structural Elucidation, Salt Confirmation, Quantitation (qNMR) | Unambiguous structure confirmation; Non-destructive; Good for quantitation with a standard.[4][8] | Relatively low sensitivity for trace impurities; Signal overlap can be an issue. | Identity confirmation; Assay of the main component. |
| HPLC-UV/ELSD/CAD | Separation and Quantification of Impurities | High sensitivity and resolution; Excellent for quantitative analysis of known and unknown impurities.[10][13] | Requires method development; UV detection can be insensitive for this compound.[11] | Routine quality control; Impurity profiling and quantification. |
| LC-MS | Molecular Weight Confirmation, Impurity Identification | Definitive mass confirmation; Powerful for identifying unknown impurities by mass.[14] | Response can be non-linear; Ion suppression effects; Requires volatile buffers. | Structure confirmation; Identification of unknown impurities found in HPLC. |
| Elemental Analysis | Elemental Composition, Salt Stoichiometry | Highly accurate for bulk composition; Confirms empirical formula and salt form.[16] | Requires a pure sample for accurate results; Does not identify individual impurities. | Final confirmation of the compound's elemental composition and salt stoichiometry. |
| FT-IR Spectroscopy | Functional Group Identification | Fast and simple; Confirms presence of key functional groups (C=O, N-H⁺ stretch).[17] | Provides limited information on overall purity; Not suitable for quantification. | Quick identity check; Confirmation of functional groups. |
Integrated Strategy for Purity Assessment
A robust and self-validating approach integrates these techniques in a logical sequence.
Caption: An integrated analytical strategy for batch release.
Conclusion
Assessing the purity of this compound is a multi-faceted task that demands a thoughtful application of orthogonal analytical techniques. While NMR spectroscopy provides the bedrock of structural confirmation, HPLC is the indispensable tool for the sensitive detection and quantification of impurities. Mass spectrometry offers definitive molecular weight data for both the target compound and unknown peaks, and elemental analysis provides the final, conclusive evidence of elemental composition and salt stoichiometry.
By employing this integrated and scientifically grounded approach, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby building a solid foundation for the development of novel and safe therapeutics.
References
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
- Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- The mass spectra of derivatives of 3-azabicyclo /3.2.1/ octane, 3-azabicyclo /3.3.1/ nonane, and 8-azabicyclo /4.3.1/ decane. Semantic Scholar.
- High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.
-
Synthesis of 6-Aza-bicyclo[6][10][18]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. ResearchGate. Available from:
- 6-benzyl-6-azabicyclo[3.2.1]octan-3-one.
- 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry - ACS Publications.
- 1378821-66-9 | this compound. BLDpharm.
- How to detect a HCl salt in organic compounds. Reddit.
- Amine hydrochloride in HPLC. Chromatography Forum.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH.
- CAS 279-85-6: 6-Azabicyclo[3.2.1]octane. CymitQuimica.
- An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization.
- Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC - NIH.
- Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
- A Comparative Guide to Analytical Methods for Purity Assessment of N-cyclopropylthian-4-amine. Benchchem.
- NMR study of 6-azabicyclo[3.2.1]octene derivatives, by-products of catharanthine synthesis. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
- Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR.
- Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH.
- New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. EurekAlert!.
- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Analytical methods to determine if a compound is in the form of a salt. Reddit.
- Mass Spectrometry of Esterified Cyclodextrins. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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- 12. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 13. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 14. New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry | EurekAlert! [eurekalert.org]
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- 17. spectroscopyonline.com [spectroscopyonline.com]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Azabicyclo[3.2.1]octan-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and development, the paramount importance of laboratory safety cannot be overstated. This guide, developed by our team of senior application scientists, provides essential, in-depth safety and logistical information for the handling of 6-Azabicyclo[3.2.1]octan-3-one hydrochloride. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of trust through scientific integrity and proven safety protocols.
Understanding the Hazard Landscape
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
These hazards necessitate a comprehensive approach to personal protection and handling to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned laboratory coat | N95 or higher-rated particulate respirator is recommended |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Work within a certified chemical fume hood |
| Compound Transfer | Safety glasses with side shields | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator (APR) with appropriate cartridges |
Causality Behind PPE Choices:
-
Eye Protection: The risk of airborne particles and accidental splashes necessitates the use of chemical splash goggles, especially during solution preparation.
-
Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact. For prolonged handling or in the event of a spill, more robust gloves like butyl rubber are recommended.
-
Body Protection: A standard laboratory coat prevents contamination of personal clothing. A chemical-resistant apron provides an additional barrier during spill cleanup.
-
Respiratory Protection: Due to the potential for respiratory irritation from airborne powder, an N95 respirator is a prudent measure when handling the solid outside of a fume hood. All solution preparation and transfers should be conducted in a chemical fume hood to minimize inhalation exposure.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe and efficient workflow.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed and clearly labeled.
Handling and Use:
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All materials that have come into contact with the compound, including unused product, solutions, and contaminated PPE, must be treated as hazardous chemical waste.
-
Segregation: Keep this waste stream separate from other laboratory waste to avoid potential chemical reactions.
-
Containerization: Use a dedicated, clearly labeled, and sealed container for all this compound waste.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response:
The following diagram outlines the procedural steps for managing a spill of this compound.
Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely incorporate this compound into their research endeavors, fostering a culture of safety and scientific excellence.
References
-
PubChem. 6-Azabicyclo[3.2.1]octane - GHS Classification.[Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
